6-Methyl cytidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
LSNXXQLUOJPKHX-ZOQUXTDFSA-N |
Isomeric SMILES |
CC1=CC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylcytidine: Synthesis, Properties, and Biological Context
Abstract
This technical guide provides a comprehensive overview of 6-methylcytidine (6-mC), a lesser-known isomer of the well-studied epigenetic and epitranscriptomic marker, 5-methylcytidine. While research has extensively focused on other methylated cytidines, 6-methylcytidine remains a molecule of niche interest, with its biological significance largely unexplored. This document serves as a central repository of the available chemical knowledge of 6-methylcytidine, catering to researchers, scientists, and professionals in drug development. We will delve into the foundational chemical synthesis of 6-methylcytidine, detail its known physicochemical properties, and place it within the broader context of other cytidine modifications. This guide aims to not only consolidate existing data but also to highlight the significant knowledge gaps, thereby encouraging further investigation into the potential roles of this rare nucleoside modification.
Introduction: The Landscape of Cytidine Methylation
In the realms of epigenetics and epitranscriptomics, the methylation of nucleic acid bases is a fundamental mechanism for regulating gene expression and other cellular processes. While N6-methyladenosine (m6A) in RNA and 5-methylcytosine (5mC) in DNA are the most extensively studied modifications, a diverse array of other methylated nucleosides exists, each with potentially unique functions.[1][2] Cytidine, in particular, can be methylated at several positions, with each isomer exhibiting distinct chemical properties and biological roles.
The most prevalent and functionally characterized methylated cytidine is 5-methylcytidine (m5C), which is recognized as a key epigenetic marker in DNA and has been found in various RNA species, influencing RNA stability and translation.[3] Other notable isomers include N4-methylcytidine (m4C), N3-methylcytidine (m3C), and 2'-O-methylcytidine (Cm), each with specific roles in tRNA and rRNA structure and function.[4][5]
This guide, however, focuses on a significantly less characterized isomer: 6-methylcytidine. The methylation at the C6 position of the pyrimidine ring presents a unique chemical entity whose presence and function in biological systems remain enigmatic. The primary literature on 6-methylcytidine is sparse, with the seminal work on its chemical synthesis dating back to 1968.[6][7] This document will provide a detailed exposition of this foundational work and supplement it with modern analytical context and a comparative analysis with its more famous isomers.
Chemical Synthesis of 6-Methylcytidine
The first and only detailed synthesis of 6-methylcytidine was reported by Winkley and Robins in 1968.[7] This multi-step chemical synthesis provides the fundamental blueprint for obtaining this rare nucleoside. The causality behind the chosen reactions lies in the need to first construct the methylated pyrimidine base, 6-methylcytosine, and then to glycosylate it with a protected ribose sugar, followed by deprotection to yield the final nucleoside.
Synthesis of the 6-Methylcytosine Base
A novel route to 6-methylcytosine was a prerequisite for the synthesis of 6-methylcytidine. The process begins with the condensation of ethyl cyanoacetate and ethyl acetimidate hydrochloride to form ethyl 2-cyano-3-methyl-3-methoxyacrylate, which is then cyclized with urea to yield 6-methylcytosine.
Glycosylation and Deprotection to Yield 6-Methylcytidine
The direct glycosylation of 6-methylcytosine with an acetohalo sugar is the key step in forming the nucleoside. The protocol employs a silylation step to enhance the solubility and reactivity of 6-methylcytosine, followed by condensation with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. The final step involves the removal of the benzoyl protecting groups to yield 6-methylcytidine.
The workflow for the synthesis of 6-methylcytidine is depicted in the following diagram:
Figure 1: Chemical synthesis workflow for 6-methylcytidine.
Detailed Experimental Protocol for the Synthesis of 6-Methylcytidine
The following protocol is an adaptation of the method described by Winkley and Robins (1968).[7]
Part 1: Synthesis of 6-Methylcytosine
-
Step 1: Condensation. React ethyl cyanoacetate with ethyl acetimidate hydrochloride in an appropriate solvent to form ethyl 2-cyano-3-methyl-3-methoxyacrylate.
-
Step 2: Cyclization. Treat the product from Step 1 with urea in the presence of a base to induce cyclization, forming 6-methylcytosine.
-
Step 3: Purification. Purify the resulting 6-methylcytosine by recrystallization.
Part 2: Synthesis of 6-Methylcytidine
-
Step 4: Silylation. Suspend 6-methylcytosine in an anhydrous solvent and treat with a silylating agent, such as hexamethyldisilazane (HMDS), to produce silylated 6-methylcytosine.
-
Step 5: Glycosylation. In a moisture-free environment, add a solution of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in an anhydrous solvent to the silylated 6-methylcytosine.
-
Step 6: Work-up. After the reaction is complete, quench the reaction and purify the resulting protected 6-methylcytidine using column chromatography.
-
Step 7: Deprotection. Treat the purified protected 6-methylcytidine with a solution of methanolic ammonia to remove the benzoyl protecting groups.
-
Step 8: Final Purification. Purify the final product, 6-methylcytidine, by recrystallization.
Physicochemical Properties of 6-Methylcytidine
The available data on the physicochemical properties of 6-methylcytidine are limited. The table below summarizes the known properties, primarily from the original synthesis paper.
| Property | Value | Source |
| Melting Point | 212-214 °C | [7] |
| UV Absorbance (λmax) | ||
| pH 1 | 282 nm | [7] |
| pH 7 | 274 nm | [7] |
| pH 11 | 274 nm | [7] |
| Molar Absorptivity (ε at pH 7) | 8.9 x 10³ | [7] |
Analytical Techniques for the Study of 6-Methylcytidine
While specific high-throughput methods for the detection of 6-methylcytidine in biological samples have not been developed due to its presumed rarity, several established techniques for the analysis of modified nucleosides could be applied.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and quantification of modified nucleosides.[8] This technique separates nucleosides from a hydrolyzed nucleic acid sample, and the mass spectrometer provides highly accurate mass measurements and fragmentation patterns that can distinguish between isomers. A key advantage of MS is its high sensitivity, which would be crucial for detecting a potentially low-abundance modification like 6-methylcytidine.[9]
The general workflow for LC-MS/MS analysis of modified nucleosides is as follows:
Figure 2: General workflow for LC-MS/MS analysis of modified nucleosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of novel compounds, including modified nucleosides.[10] For 6-methylcytidine, 1H and 13C NMR would provide definitive structural confirmation by identifying the chemical shifts and coupling constants of the methyl group, the pyrimidine ring protons, and the ribose moiety. While not a high-throughput screening method, NMR is the gold standard for characterizing the precise chemical structure of a synthesized or isolated modified nucleoside.
Biological Context and Future Directions
Currently, there is a significant lack of information regarding the biological role of 6-methylcytidine. It has not been reported as a naturally occurring modification in any organism to date. This stands in stark contrast to its isomers:
-
5-Methylcytidine (m5C): A well-established epigenetic mark in DNA and a widespread modification in various RNAs, influencing gene expression, RNA stability, and translation.[11]
-
N4-Methylcytidine (m4C): Found in both bacterial and eukaryotic cells, it plays a role in fine-tuning base-pairing specificity.[12]
-
N3-Methylcytidine (m3C): Primarily found in the anticodon loop of certain tRNAs, where it influences codon recognition and translation fidelity.[5]
The absence of 6-methylcytidine in the biological literature raises several intriguing questions for researchers:
-
Does 6-methylcytidine exist in biological systems? The development of more sensitive and comprehensive analytical techniques may yet reveal its presence, perhaps in specific organisms, cell types, or under particular conditions.
-
What are the functional consequences of C6 methylation? The methyl group at the C6 position could sterically hinder Watson-Crick base pairing or alter the recognition by RNA- or DNA-binding proteins in ways that are distinct from other cytidine modifications.
-
Could 6-methylcytidine have therapeutic potential? Synthetic oligonucleotides containing modified bases are a cornerstone of nucleic acid therapeutics. The unique properties that 6-methylcytidine may confer upon an oligonucleotide, such as nuclease resistance or altered hybridization properties, are yet to be explored.
Conclusion
6-Methylcytidine represents a fascinating yet largely uncharted territory in the field of nucleic acid chemistry and biology. This guide has consolidated the foundational knowledge of its chemical synthesis and known properties, providing a critical resource for any researcher interested in exploring this rare nucleoside. The stark contrast between the wealth of information on isomers like 5-methylcytidine and the paucity of data on 6-methylcytidine underscores a significant opportunity for discovery. Future research efforts, leveraging modern analytical platforms, are needed to determine if 6-methylcytidine is a hidden player in the complex world of epigenetic and epitranscriptomic regulation and to explore its potential in biotechnological and therapeutic applications.
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An In-depth Technical Guide to Key RNA Methylations in Metabolism: A Focus on m6A and m5C
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary: Situating 6-Methylcytidine in the Epitranscriptome
The inquiry into the biological function of 6-methylcytidine (m6C) in RNA metabolism touches upon a highly specific area of epitranscriptomics. It is crucial, however, to frame this topic within the broader, more established context of RNA modifications. Currently, the scientific literature and functional data are overwhelmingly centered on two principal modifications: N6-methyladenosine (m6A) and 5-methylcytosine (m5C) . While m6C exists, its functional role and prevalence in RNA metabolism are not well-characterized compared to m5C, which is the predominant methylated form of cytosine in RNA, and m6A, the most abundant internal modification in eukaryotic mRNA.[1][2][3]
This guide, therefore, adheres to the principles of scientific integrity by focusing on the core, functionally validated players in RNA methylation. We will provide an in-depth exploration of the m6A and m5C pathways, as their machinery and biological consequences are central to our current understanding of RNA metabolism and represent active, promising areas for therapeutic development. This focus ensures that the information provided is robust, actionable, and directly relevant to the research and drug development community.
The Epitranscriptome: A Dynamic Layer of Gene Regulation
For decades, RNA was viewed primarily as a passive messenger between DNA and protein. This perspective has been revolutionized by the discovery of the "epitranscriptome"—a landscape of over 170 distinct chemical modifications to RNA that dynamically regulate gene expression post-transcriptionally.[4][5] These modifications are not static; they are installed, removed, and interpreted by a sophisticated cellular machinery, adding a critical layer of control to every stage of the RNA life cycle.
Among these modifications, methylation is a key regulatory mechanism. This guide will dissect the functions of the two most significant and well-understood methylated nucleosides in mRNA metabolism: N6-methyladenosine (m6A) and 5-methylcytosine (m5C).
The Regulatory Machinery: Writers, Erasers, and Readers
The dynamic regulation of RNA methylation is governed by three classes of proteins that function in a coordinated manner.[6][7][8]
-
Writers (Methyltransferases): These enzymes catalyze the addition of a methyl group onto a specific nucleotide.
-
Erasers (Demethylases): These enzymes remove the methyl group, demonstrating the reversible nature of the modification.
-
Readers (Binding Proteins): These proteins specifically recognize the methylated nucleotide and recruit other effector proteins to determine the functional outcome, such as altering RNA stability, translation, or splicing.[7][9]
This tripartite system ensures precise control over the location, timing, and consequences of RNA methylation.
The N6-methyladenosine (m6A) Pathway
m6A is the most prevalent internal modification in eukaryotic mRNA and is found within a consensus sequence of [G/A]m6AC[U/A/C].[3][10][11] Its regulation is central to numerous biological processes, from stem cell differentiation to immune responses.[11][12]
-
m6A Writers: The primary m6A methyltransferase is a nuclear complex composed of the catalytic subunit METTL3 and its partner METTL14 .[13] This core complex is guided and regulated by cofactors, including WTAP , RBM15, and ZC3H13, which help direct it to specific RNA targets.[11][14]
-
m6A Erasers: The reversibility of m6A is managed by two key demethylases: FTO (fat mass and obesity-associated protein) and ALKBH5 .[15] While both are Fe(II)/α-ketoglutarate-dependent dioxygenases, they have distinct mechanisms. FTO can demethylate m6A in a two-step process and shows a preference for the related m6Am modification at the 5' cap, while ALKBH5 directly removes the methyl group from m6A.[16][17][18][19]
-
m6A Readers: The fate of m6A-modified RNA is determined by reader proteins, primarily those containing a YTH (YT521-B homology) domain.
-
YTHDF2: The most well-characterized reader, YTHDF2, primarily functions in the cytoplasm to promote the degradation of m6A-containing mRNAs by recruiting the CCR4-NOT deadenylase complex.[9][12][[“]][21]
-
YTHDF1/3 & Redundancy: Initially, YTHDF1 was thought to promote translation while YTHDF3 acted as a facilitator. However, recent evidence strongly suggests that all three YTHDF proteins (1, 2, and 3) act redundantly, primarily to accelerate mRNA decay.[[“]][22]
-
YTHDC1: A nuclear reader that influences pre-mRNA splicing by recruiting splicing factors.
-
IGF2BP Proteins (1, 2, 3): This family of readers can enhance the stability and translation of their target mRNAs in an m6A-dependent manner, often counteracting the effect of YTHDF2.[15]
-
The 5-methylcytosine (m5C) Pathway
m5C is another critical RNA modification, found abundantly in tRNA and rRNA, but also present in mRNA where it regulates key aspects of metabolism.[23][24][25]
-
m5C Writers: The primary m5C methyltransferase for mRNA is NSUN2 .[23][26][27] It deposits m5C marks that influence RNA stability, export, and translation.
-
m5C Erasers: The enzymatic removal of m5C from RNA is less understood than the m6A pathway, but it is an area of active investigation.
-
m5C Readers: Specific proteins recognize m5C to enact downstream functions.
Core Biological Functions in RNA Metabolism
The dynamic interplay of writers, erasers, and readers fine-tunes gene expression by modulating several key stages of RNA metabolism.
| Function | m6A-mediated Regulation | m5C-mediated Regulation | Key Proteins |
| mRNA Stability | Primarily promotes mRNA decay, but can also enhance stability depending on the reader protein.[30][31][32] | Can enhance mRNA stability by recruiting specific reader proteins.[29] | YTHDF2, IGF2BP, YBX1 |
| Translation | Can enhance or repress translation. The unified model suggests m6A primarily leads to decay, which indirectly reduces protein output.[10][31] | Can enhance translation efficiency.[26] | YTHDF family, NSUN2 |
| Splicing | Nuclear m6A marks can modulate alternative splicing of pre-mRNAs.[3] | Less characterized, but likely influences RNA structure and protein binding. | YTHDC1 |
| Nuclear Export | Can influence the export of processed mRNAs to the cytoplasm. | Promotes nuclear export of target mRNAs.[23] | ALYREF |
Implications in Disease and Therapeutic Opportunities
The critical role of RNA methylation in controlling gene expression means that its dysregulation is frequently implicated in human diseases, particularly cancer.[6][33]
-
Oncology: Aberrant expression of m6A and m5C regulatory proteins is a common feature of many cancers.[23][34]
-
METTL3 acts as an oncogene in several malignancies, including esophageal cancer and non-small cell lung cancer, by promoting the expression of key cancer-driving genes like Notch and Bcl-2.[14][35][36]
-
FTO and ALKBH5 demethylases are also dysregulated in various cancers, affecting the stability of oncogenic or tumor-suppressive transcripts.[10][15]
-
NSUN2 is upregulated in cervical cancer, where it methylates specific transcripts to promote cell migration and invasion.[29]
-
-
Autoimmune and Neurological Disorders: Emerging evidence links dysregulated RNA methylation to autoimmune diseases like rheumatoid arthritis and various neurodegenerative conditions.[4][5][37] This highlights the importance of precise epitranscriptomic control for maintaining immune homeostasis and neuronal function.
The druggability of the enzymes involved in these pathways—particularly the writers and erasers—makes them attractive targets for novel therapeutic strategies aimed at correcting aberrant gene expression in disease states.
Methodologies for the Analysis of RNA Methylation
Studying RNA methylation requires specialized techniques to quantify its levels and map its precise location across the transcriptome.
Gold Standard for Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most accurate method for determining the global abundance of a specific RNA modification. It involves digesting total RNA into single nucleosides and then separating and identifying them based on their unique mass-to-charge ratios. This provides a precise quantitative measure of the modification's overall level (e.g., m6A/A ratio) but offers no information about its location.[38]
Transcriptome-Wide Mapping: Antibody-Based Sequencing
To identify which transcripts are modified and where the modifications occur, antibody-based enrichment methods coupled with next-generation sequencing are commonly employed.
This is the most widely used technique for transcriptome-wide mapping of m6A.[39][40]
Causality Behind Experimental Choices: The core principle is to use an antibody that specifically recognizes m6A to enrich for RNA fragments containing the modification. Sequencing both the enriched (IP) and non-enriched (Input) fragments allows for the computational identification of methylation peaks. Fragmentation is critical to achieve reasonable mapping resolution (~100-200 nucleotides).
Step-by-Step Methodology:
-
RNA Isolation & QC: Isolate total RNA from cells or tissues. Ensure high purity and integrity using a spectrophotometer (A260/280 ratio ~2.0) and a bioanalyzer (RIN > 7.0).
-
mRNA Purification: Purify poly(A)+ RNA using oligo(dT) magnetic beads to focus the analysis on messenger RNA.
-
RNA Fragmentation: Chemically fragment the mRNA into ~100-nucleotide pieces using a fragmentation buffer at high temperature (e.g., 94°C for 5-15 minutes). This step is crucial for localizing the m6A site.
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with a highly specific anti-m6A antibody.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Perform stringent washes to remove non-specifically bound RNA fragments.
-
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
Library Preparation: Prepare sequencing libraries from both the eluted (IP) and a reserved portion of the fragmented RNA (Input). This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform).
-
Bioinformatic Analysis:
-
Align reads from both IP and Input libraries to the reference genome/transcriptome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions significantly enriched in the IP sample compared to the Input.
-
Perform motif analysis on the identified peaks to confirm enrichment of the m6A consensus sequence.
-
This method adapts the gold-standard technique for DNA methylation analysis to RNA, enabling single-nucleotide resolution mapping of m5C.[25][41]
Causality Behind Experimental Choices: Sodium bisulfite treatment deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine is resistant to this conversion. During reverse transcription and sequencing, the uracils are read as thymines. Therefore, any cytosine that remains a cytosine in the final sequencing data represents an original m5C site.
Step-by-Step Methodology:
-
RNA Isolation: Isolate total RNA. This method is often applied to abundant non-coding RNAs like tRNA and rRNA but can be used for mRNA.
-
Bisulfite Conversion: Treat the RNA with sodium bisulfite under denaturing conditions. This converts 'C' to 'U' but leaves 'm5C' unchanged.
-
RNA Cleanup: Purify the RNA to remove bisulfite and byproducts.
-
Library Preparation:
-
Perform reverse transcription. During this step, the 'U's are transcribed into 'T's in the cDNA.
-
Synthesize the second cDNA strand.
-
Construct a sequencing library from the double-stranded cDNA.
-
-
Sequencing: Perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a specially converted reference genome where all cytosines have been changed to thymines.
-
Compare the aligned reads to the original reference genome. Any 'C' that was sequenced corresponds to a 'C' in the read that did not align to the converted 'T' genome, indicating it was protected from bisulfite conversion and is therefore an m5C site.
-
Conclusion and Future Perspectives
The study of RNA methylation has transformed our understanding of gene regulation, revealing a complex and dynamic layer of control that is essential for normal development and is frequently co-opted in disease. While the field is rapidly advancing, the primary focus of functional and therapeutic research remains on the major modifications, m6A and m5C. The intricate machinery of writers, erasers, and readers that governs these marks provides a rich source of potential targets for the development of novel epigenetic drugs.
Future research will undoubtedly continue to uncover new modifications, new regulatory proteins, and more nuanced functions. The development of more advanced, antibody-free, single-molecule sequencing techniques will further refine our ability to map these marks with quantitative accuracy, paving the way for a more complete understanding of the epitranscriptomic code and its role in health and disease.
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The RNA Demethylases ALKBH5 and FTO Regulate the Translation of ATF4 mRNA in Sorafenib-Treated Hepatocarcinoma Cells. (2024). MDPI. [Link]
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Zaccara, S., & Jaffrey, S. R. (2020). A unified model for the function of YTHDF proteins in regulating m6A-modified mRNA. Cell, 181(7), 1582-1595.e18. [Link]
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The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. (2025). Journal of Hematology & Oncology. [Link]
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Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers. (2021). Frontiers in Cell and Developmental Biology. [Link]
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Lister, R., et al. (2015). MethylC-seq library preparation for base-resolution whole-genome bisulfite sequencing. Nature Protocols, 10(3), 483-498. [Link]
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m6A RNA Methylation in Systemic Autoimmune Diseases—A New Target for Epigenetic-Based Therapy? (2021). International Journal of Molecular Sciences. [Link]
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m6A-SAC-seq for quantitative whole transcriptome m6A profiling. (2021). Nature Protocols. [Link]
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Metabolic Control of m6A RNA Modification. (2022). Metabolites. [Link]
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Conformational Properties of 6-Methylcytidine Nucleosides: An In-depth Technical Guide
Abstract
The introduction of a methyl group at the C6 position of the cytidine nucleobase imparts significant and distinct conformational properties that have profound implications for its biological activity and its utility in drug development. This technical guide provides a comprehensive exploration of the conformational landscape of 6-methylcytidine nucleosides. We will delve into the steric and electronic effects of the 6-methyl group, its influence on the glycosidic bond torsion, sugar pucker equilibrium, and the overall three-dimensional structure. This document will further detail the experimental and computational methodologies employed to elucidate these properties and discuss the biological context and therapeutic potential of 6-methylcytidine and its derivatives.
Introduction: The Significance of Nucleoside Conformation
The biological function of nucleic acids is intrinsically linked to their three-dimensional structure, which is in turn dictated by the conformational preferences of their constituent nucleoside building blocks.[1] Nucleoside conformation is a dynamic interplay of several key factors, including the orientation of the nucleobase with respect to the sugar moiety (glycosidic torsion), the pucker of the furanose ring, and the rotation of the exocyclic groups. These subtle yet critical variations in geometry influence everything from duplex stability and protein-nucleic acid recognition to the efficacy of nucleoside-based therapeutics.[1][2]
Modified nucleosides, such as 6-methylcytidine, are of particular interest to researchers and drug development professionals. The addition of a simple methyl group can dramatically alter the conformational equilibrium, leading to novel biological activities or enhanced therapeutic profiles.[3][4] Understanding the precise conformational consequences of such modifications is paramount for the rational design of new drugs and molecular probes.
The Influence of the 6-Methyl Group: A Steric and Electronic Perspective
The defining feature of 6-methylcytidine is the presence of a methyl group at the C6 position of the pyrimidine ring. This seemingly minor addition introduces significant steric hindrance that profoundly impacts the nucleoside's preferred conformation.
Glycosidic Bond Torsion: The syn vs. anti Equilibrium
The rotation around the C1'-N1 glycosidic bond determines the orientation of the nucleobase relative to the sugar. This gives rise to two major conformational families: syn and anti.
-
anti Conformation: The nucleobase is positioned away from the sugar ring. This is the predominant conformation for most canonical pyrimidine nucleosides in B-form DNA.
-
syn Conformation: The nucleobase is positioned over the sugar ring.
For canonical cytidine, the anti conformation is favored. However, the introduction of the bulky methyl group at the C6 position in 6-methylcytidine creates a significant steric clash with the sugar ring in the anti conformation. This steric repulsion forces the nucleobase to rotate around the glycosidic bond, leading to a strong preference for the syn conformation.
Caption: syn/anti equilibrium in 6-methylcytidine.
Sugar Pucker: The North/South Equilibrium
The five-membered furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations:
-
North (N) or C3'-endo: The C3' atom is displaced on the same side of the C1'-O4'-C4' plane as the C5' atom. This conformation is typically associated with A-form RNA duplexes.
-
South (S) or C2'-endo: The C2' atom is displaced on the same side of the C1'-O4'-C4' plane as the C5' atom. This is the characteristic pucker of B-form DNA.
The preference for a particular sugar pucker is influenced by various factors, including the substituents on the sugar ring and the nature of the nucleobase.[2] For 6-methylcytidine, the strong preference for the syn conformation of the base can, in turn, influence the sugar pucker equilibrium. The steric interactions between the 6-methyl group and the sugar protons can favor a specific pucker that minimizes these unfavorable contacts. While the effect is generally less pronounced than the control over the glycosidic bond, it is a crucial aspect of the overall conformational landscape.
Caption: Sugar pucker equilibrium in nucleosides.
Experimental and Computational Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational properties of 6-methylcytidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution.[5][6] Key NMR parameters provide insights into the dynamic conformational equilibrium:
-
Nuclear Overhauser Effect (NOE): The observation of an NOE between the H6 proton of the base and the H1' proton of the sugar is indicative of an anti conformation. Conversely, an NOE between the H6 proton and the H2' proton suggests a syn conformation. For 6-methylcytidine, an NOE between the methyl protons and the sugar protons provides definitive evidence for the syn preference.
-
Scalar Coupling Constants (J-couplings): The magnitude of the coupling constants between the sugar protons (e.g., ³J(H1'-H2')) is related to the dihedral angles and can be used to determine the preferred sugar pucker.
-
Sample Preparation: Dissolve a known concentration of 6-methylcytidine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify and assign all proton resonances.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Perform a NOESY experiment to identify through-space correlations between protons. A mixing time of 300-500 ms is typically used for nucleosides. Analyze the cross-peaks to determine the relative proximity of the base and sugar protons, thus establishing the preferred glycosidic torsion angle.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify through-bond scalar couplings between protons, aiding in the assignment of the sugar spin system.
-
Data Analysis: Integrate cross-peak volumes in the NOESY spectrum to quantify the syn/anti population. Analyze the coupling constants from the 1D or high-resolution 2D spectra to determine the sugar pucker equilibrium using the Karplus equation.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the nucleoside's conformation in the solid state.[7][8] By determining the three-dimensional arrangement of atoms in a crystal, this technique can unambiguously define the glycosidic torsion angle and sugar pucker.[7] While the solid-state conformation may not always perfectly reflect the dynamic equilibrium in solution, it provides an invaluable reference point and can reveal key intramolecular interactions.
Caption: X-ray crystallography workflow.
Computational Modeling
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are instrumental in complementing experimental data and providing a deeper understanding of the energetic landscape of nucleoside conformations.[2][9] These approaches can be used to:
-
Calculate the potential energy surface for rotation around the glycosidic bond.
-
Predict the relative energies of different sugar pucker conformations.
-
Simulate the dynamic behavior of the nucleoside in solution.[10]
Hybrid QM/MM methods have shown particular promise in accurately predicting the conformational preferences of modified nucleosides in solution.[1][2]
Biological Implications and Therapeutic Potential
The distinct conformational properties of 6-methylcytidine have significant biological consequences. The enforced syn conformation can dramatically alter how the nucleoside is recognized by enzymes and other proteins. This can lead to:
-
Altered Substrate Specificity: DNA and RNA polymerases may exhibit different efficiencies and fidelities when incorporating 6-methylcytidine triphosphate compared to its canonical counterpart.
-
Modified Protein Binding: The altered shape and electrostatic potential of a 6-methylcytidine-containing nucleic acid can affect its interaction with transcription factors, repair enzymes, and other DNA/RNA binding proteins.
-
Antiviral and Anticancer Activity: Many nucleoside analogue drugs function by being incorporated into viral or cancer cell DNA/RNA, leading to chain termination or dysfunction. The unique conformation of 6-methylcytidine can be exploited to design more selective and potent therapeutic agents.
Summary of Conformational Parameters
The following table summarizes the key conformational parameters for 6-methylcytidine, contrasted with canonical cytidine.
| Parameter | Cytidine | 6-Methylcytidine |
| Glycosidic Torsion | Predominantly anti | Predominantly syn |
| Sugar Pucker | Dynamic equilibrium between North and South | Equilibrium can be shifted, often towards North |
| Driving Force | Standard electronic and steric effects | Steric clash between 6-methyl and sugar |
Conclusion
The conformational properties of 6-methylcytidine are dominated by the steric influence of the 6-methyl group, which enforces a strong preference for the syn glycosidic torsion angle. This fundamental change in conformation has a cascading effect on the sugar pucker and the overall three-dimensional structure of the nucleoside. A thorough understanding of these conformational preferences, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is crucial for elucidating its biological roles and for the rational design of novel therapeutics based on the 6-methylcytidine scaffold.
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Conformational Dynamics of 6-Methylcytidine Analogs: The Syn vs. Anti Paradigm in Nucleoside Engineering
Executive Overview
Nucleoside analogs are foundational to modern antiviral, anticancer, and oligonucleotide-based therapeutics. The spatial orientation of the nucleobase relative to the ribose sugar—defined by the glycosidic torsion angle (
The Mechanistic Basis of the Syn Preference
In standard cytidine, the C6 position is occupied by a hydrogen atom, which presents minimal steric bulk. This allows the pyrimidine ring to adopt the thermodynamically favorable anti conformation (
However, substituting the C6 hydrogen with a methyl group creates a profound steric clash. The van der Waals radius of the methyl group physically prevents the nucleobase from rotating into the standard anti position. To relieve this severe steric strain, the molecule undergoes a conformational flip around the N1-C1' glycosidic bond, adopting the syn conformation (
Logical flow of steric hindrance driving the syn conformation in 6-methylcytidine.
Analytical Validation: NMR Spectroscopy Protocols
The gold standard for determining the syn vs. anti equilibrium in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and
Quantitative Conformational Indicators
Summarized below are the key spectroscopic differences used to distinguish between the two states.
| Analytical Parameter | Anti Conformation (e.g., Cytidine) | Syn Conformation (e.g., 6-Methylcytidine) |
| NOESY Cross-Peaks | Strong H1' | Strong H1' |
| ~2.0 - 3.0 Hz | ~4.0 - 5.0 Hz (indicative of altered torsion) | |
| H2' / H3' Shielding | Standard chemical shifts | Upfield shift due to C2=O anisotropy over the sugar |
| Base Pairing Face | Watson-Crick | Hoogsteen |
Protocol: 2D NOESY Conformational Analysis of Nucleoside Analogs
To ensure a self-validating and reproducible analytical workflow, the following step-by-step protocol outlines the determination of the glycosidic torsion angle.
-
Sample Preparation: Dissolve 5-10 mg of the 6-Me-C analog in 0.5 mL of deuterated solvent (e.g., D
O or DMSO- ).-
Causality: While solvent polarity can slightly perturb the exact
angle, the severe steric clash ensures the syn preference of 6-Me-C remains overwhelmingly dominant in both aqueous and organic environments[1].
-
-
1D Reference Scans: Acquire standard
H and C spectra to assign all sugar (H1' to H5') and base protons (C6-CH , N4-H). -
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (
) of 300-500 ms.-
Causality: This timeframe is critical; a
that is too short yields weak cross-peaks that are difficult to integrate, while a that is too long introduces spin diffusion artifacts, where magnetization transfers through intermediate protons (e.g., H1' H2' Base), leading to false-positive proximity readings.
-
-
Cross-Peak Integration: Analyze the spatial proximity between the anomeric proton (H1') and the base protons. In 6-Me-C, a strong NOE cross-peak between H1' and the C6-methyl protons definitively proves the syn conformation, as these groups are brought within 3-4 Å of each other[1].
-
Coupling Constant Validation: Extract the
coupling constant from a gated-decoupled C spectrum.-
Causality: Relying solely on NOE can be misleading if the molecule exhibits high conformational flexibility. Applying a Karplus-type relationship to the
coupling provides an independent, self-validating geometric measurement of the torsion angle[3].
-
Step-by-step NMR workflow for validating the syn conformation via NOESY cross-peak analysis.
Biological and Therapeutic Implications
The forced syn conformation of 6-methylpyrimidine analogs has been leveraged in several cutting-edge applications across biotechnology and medicine:
-
Triplex-Forming Oligonucleotides (TFOs): Because the syn conformation exposes the Hoogsteen hydrogen-bonding face, 6-Me-C analogs are deliberately incorporated into TFOs to enhance binding affinity to the major groove of double-stranded DNA, facilitating gene regulation and targeted mutagenesis[1].
-
Antimicrobial and Biocidal Agents: Recent studies have explored N4-alkyl-6-methylcytidines as potent antibacterial and antifungal biocides. The unique syn conformation, combined with lipophilic alkyl chains, allows these analogs to disrupt microbial membranes effectively. For instance, N4-dodecyl-6-methylcytidine has demonstrated significant bactericidal activity against Mycobacterium smegmatis and various molds, including those isolated from cultural heritage sites like the State Tretyakov Gallery[4].
-
Polymerase Selectivity: The syn conformation acts as a strict structural filter during DNA/RNA synthesis. Most standard polymerases require incoming nucleoside triphosphates to adopt an anti conformation for incorporation. Consequently, 6-methylcytidine triphosphates often act as deterrents or highly specific probes for specialized polymerases (like X-family polymerases) that can accommodate or require syn-oriented nucleotides during gap-filling processes[5].
Conclusion
The strategic addition of a single methyl group at the C6 position of cytidine fundamentally rewrites the molecule's stereochemical behavior. By forcing the nucleoside into a syn conformation via steric hindrance, researchers can intentionally abolish Watson-Crick base pairing in favor of Hoogsteen interactions. As validated through rigorous NOESY and
References
1. - Journal of the American Chemical Society / ResearchGate[1] 2. - ResearchGate[2] 3. - Canadian Journal of Chemistry / Canadian Science Publishing[3] 4. - National Center for Biotechnology Information (PMC)[4] 5. - Journal of Molecular Biology (via Univr.it / PMC)[5]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbt.univr.it [dbt.univr.it]
Part 1: Foundational Principles of Modified Base Pair Stability
An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methylcytidine Base Pairs
The canonical Watson-Crick base pairs form the cornerstone of duplex nucleic acid stability, governed by a delicate interplay of hydrogen bonding and aromatic base stacking.[1] However, the cellular environment is rich with post-transcriptional and post-replicative modifications that add a layer of regulatory complexity. Methylation is the most abundant of these modifications, with the position and identity of the methylated nucleobase having profound and often opposing effects on the thermodynamic stability of DNA and RNA duplexes.[2]
The well-studied 5-methylcytosine (m5C), for instance, is a known stabilizing modification. The addition of a methyl group at the C5 position enhances hydrophobic interactions and base stacking, leading to a more favorable enthalpy of duplex formation and an increased melting temperature (T_m).[3][4][5] Conversely, methylation at positions directly involved in or sterically hindering Watson-Crick hydrogen bonding, such as in N3-methylcytidine (m3C), is profoundly destabilizing.[6]
This guide focuses on the under-characterized 6-methylcytidine (m6C) modification. Due to the nascent state of direct experimental research on m6C, we will first establish a robust theoretical and experimental framework by drawing upon the principles elucidated from its well-studied isomers and analogues. We will then present a comprehensive, field-proven workflow for the precise characterization of m6C-containing duplexes, enabling researchers to systematically investigate its impact on nucleic acid thermodynamics.
Part 2: A Comparative Thermodynamic Analysis of Cytidine and Adenosine Methylation
To predict the thermodynamic contribution of m6C, it is instructive to analyze the known effects of methyl groups at different positions on cytidine and the analogous N6 position of adenosine.
The Spectrum of Methylcytidine Isomers
-
5-Methylcytidine (m5C): The Stabilizer. As the most common methylated cytosine, m5C consistently increases the thermal stability of DNA duplexes.[7] This stabilization is primarily driven by a favorable enthalpic contribution (ΔH°), suggesting that the methyl group improves stacking interactions with adjacent bases.[4] The increase in melting temperature (T_m) is typically around 0.5-1.0 °C per modification.[3]
-
N4-Methylcytidine (m4C): The Subtle Modulator. The N4 position is involved in Watson-Crick hydrogen bonding. However, studies on N4-methylcytidine show that it can still form a stable base pair with guanine, having only a minor effect on the overall stability and specificity of the RNA duplex.[8]
-
N3-Methylcytidine (m3C): The Disruptor. The N3 position is a critical hydrogen bond acceptor in a C:G pair. Methylation at this site physically blocks the formation of this bond, leading to a dramatic disruption of the Watson-Crick geometry. This results in a significant destabilization, with T_m reductions of nearly 20 °C being reported.[6]
N6-Methyladenosine (m6A): A Steric Analogue
The most insightful analogue for predicting the behavior of m6C is N6-methyladenosine (m6A). The N6 amino group of adenine, like the C6 position of cytosine, resides in the major groove of a standard duplex. Structural and thermodynamic studies have revealed that the m6A methyl group sterically clashes with its pairing partner (uracil or thymine).[9] To accommodate the standard Watson-Crick hydrogen bonds, the methylamino group must rotate into a high-energy conformation. This energetic penalty results in a net destabilization of the duplex, lowering the Gibbs free energy (ΔG°) of formation by 0.5–1.7 kcal/mol.[9][10]
Theoretical Postulation for 6-Methylcytidine (m6C)
Based on this comparative analysis, we can formulate a strong hypothesis regarding the thermodynamic impact of m6C. The C6 position of cytosine is not directly involved in hydrogen bonding but is located in the major groove. A methyl group at this position would likely project into the space occupied by the pairing guanine base or adjacent nucleotides, creating a significant steric impediment analogous to that observed for m6A.
This steric clash would likely hinder the optimal geometry required for the three hydrogen bonds of a standard G-C pair, resulting in a net destabilizing effect on the duplex. The magnitude of this destabilization is expected to be significant, potentially comparable to that of m6A.
Part 3: A Validated Experimental Workflow for Characterizing m6C Thermodynamics
To test this hypothesis and provide a full thermodynamic profile of m6C base pairs, a multi-faceted experimental approach is required. The following workflow represents a self-validating system, where thermodynamic data are rationalized through high-resolution structural insights.
Caption: Experimental workflow for m6C thermodynamic and structural characterization.
Protocol 1: Synthesis and Purification of m6C-Modified Oligonucleotides
Causality: The foundation of any thermodynamic study is the purity and identity of the oligonucleotides. The phosphoramidite method is the gold standard for its high coupling efficiency and adaptability to modified bases.[][12] Rigorous purification is mandatory to remove failed sequences that would confound subsequent analyses.
Methodology:
-
m6C Phosphoramidite Synthesis: A custom synthesis of the 6-methylcytidine phosphoramidite building block is the prerequisite. This typically involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group, the N4-amino group (e.g., with benzoyl), and activating the 3'-hydroxyl with a phosphoramidite moiety.
-
Solid-Phase Oligonucleotide Synthesis:
-
Utilize a standard automated DNA/RNA synthesizer.
-
The synthesis cycle consists of four key steps: (i) Detritylation to deprotect the 5'-OH of the growing chain, (ii) Coupling of the incoming phosphoramidite, (iii) Capping of unreacted chains to prevent error propagation, and (iv) Oxidation to stabilize the newly formed phosphite triester linkage.[12]
-
Synthesize the m6C-containing strand and its complementary unmodified strand. A control duplex with a canonical C:G pair at the same position is essential for comparison.
-
-
Cleavage and Deprotection:
-
Purification:
-
Purify the crude oligonucleotide product using denaturing reversed-phase or anion-exchange High-Performance Liquid Chromatography (HPLC).[14] This separates the full-length product from shorter, failed sequences.
-
-
Quality Control:
Protocol 2: UV Thermal Denaturation Analysis
Causality: UV melting is a robust, high-throughput method to determine the melting temperature (T_m), the most common metric for duplex thermal stability. It relies on the hyperchromic effect, where the absorbance of single-stranded DNA at 260 nm is higher than that of double-stranded DNA.[16]
Methodology:
-
Sample Preparation:
-
Anneal the m6C-containing strand with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare the control duplex under identical conditions.
-
Prepare a series of dilutions to assess the concentration dependence of T_m, which is necessary for calculating thermodynamic parameters.[14][16]
-
-
Data Acquisition:
-
Use a UV-visible spectrophotometer equipped with a Peltier temperature controller.
-
Heat the samples at a controlled rate (e.g., 0.5 °C/minute) from a temperature well below the T_m to one well above it.
-
Record the absorbance at 260 nm as a function of temperature.[17]
-
-
Data Analysis:
-
Normalize the melting curves to represent the fraction of dissociated strands (α) versus temperature.
-
The T_m is the temperature at which α = 0.5 (the midpoint of the transition).
-
From concentration-dependent T_m measurements, thermodynamic parameters (ΔH°, ΔS°) can be derived using a van't Hoff analysis by plotting 1/T_m versus ln(C_t), where C_t is the total strand concentration.[16]
-
Protocol 3: Differential Scanning Calorimetry (DSC)
Causality: While UV melting provides an indirect calculation of thermodynamic parameters, DSC offers a direct, model-independent measurement of the heat absorbed during denaturation.[18] This provides the most accurate values for the enthalpy (ΔH°) of the transition, from which entropy (ΔS°) and Gibbs free energy (ΔG°) can be determined with high confidence.
Methodology:
-
Sample Preparation: Prepare concentrated and precisely buffer-matched samples of the duplexes (m6C-modified and control) and the reference buffer. Dialysis is the preferred method for achieving an exact match.
-
Data Acquisition:
-
Load the sample and reference solutions into the DSC cells.
-
Scan the temperature at a constant rate (e.g., 1 °C/minute) over the melting range.
-
The instrument measures the differential heat capacity (ΔC_p) between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram is a plot of excess heat capacity versus temperature.
-
The T_m is the temperature at the peak of the transition.
-
The calorimetric enthalpy (ΔH°_cal) is the area under the curve.[19]
-
The entropy (ΔS°) is calculated from ΔH° and T_m.
-
The Gibbs free energy (ΔG°) of stabilization at a specific temperature (e.g., 37 °C) is then calculated using the Gibbs equation: ΔG° = ΔH° - TΔS°.[1]
-
Protocol 4: Structural Investigation by NMR Spectroscopy
Causality: Thermodynamic data reveal the energetic consequences of the m6C modification but not the underlying physical cause. Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information in solution, allowing for the direct observation of base pairing, helical geometry, and the specific atomic interactions responsible for any observed destabilization.[20]
Methodology:
-
Sample Preparation: Prepare a highly concentrated (~1 mM) and pure sample of the m6C-containing duplex in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O to observe exchangeable imino protons).
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, and NOESY) on a high-field NMR spectrometer.
-
The 1D imino proton spectrum provides immediate insight into hydrogen bonding. The presence of a guanine imino proton resonance around 12-13 ppm is indicative of a G-C pair. A significant shift or broadening of this signal for the m6C:G pair compared to the control C:G pair would indicate a perturbed or dynamic structure.[10]
-
2D NOESY spectra are critical. They reveal through-space proximities between protons, allowing for the determination of the overall helical structure and the specific conformation of the m6C nucleotide and its neighbors.[9] A lack of key NOEs or the appearance of unusual NOEs can pinpoint the nature of the steric disruption.
-
-
Structural Analysis:
-
Assign the proton resonances using established methodologies.
-
Use the distance restraints derived from NOESY data as input for structure calculation algorithms to generate a 3D model of the duplex. This model will visually confirm the structural perturbations caused by the C6-methyl group.
-
Part 4: Anticipated Data and Implications
Based on the steric hindrance hypothesis, we anticipate the following thermodynamic and structural outcomes for an m6C:G base pair compared to a canonical C:G pair.
Table 1: Predicted Thermodynamic Parameters for m6C:G vs C:G Duplexes
| Parameter | Control Duplex (C:G) | m6C Duplex (m6C:G) | Anticipated Change | Rationale |
| T_m (°C) | ~60.0 | < 60.0 | Decrease | Overall thermal destabilization. |
| ΔG°₃₇ (kcal/mol) | -12.0 | > -12.0 | Less Negative | Reduced duplex stability. |
| ΔH° (kcal/mol) | -80.0 | > -80.0 | Less Negative | Unfavorable enthalpy from steric clash and suboptimal stacking/H-bonding. |
| -TΔS° (kcal/mol) | +68.0 | Potentially more positive | Increase | Possible increase in conformational entropy due to local flexibility/disorder. |
Note: Absolute values are hypothetical and depend on sequence context, but the predicted trends are based on established principles.
Implications for Research and Drug Development
-
Biological Regulation: If m6C is found in natural DNA or RNA, its destabilizing character suggests it could act as a regulatory mark. By lowering the energy barrier for strand separation, m6C could facilitate the initiation of transcription, replication, or repair processes at specific genomic loci.
-
Therapeutic Oligonucleotides: In the field of drug development, modified nucleotides are used to enhance the stability, specificity, and nuclease resistance of antisense oligonucleotides and siRNAs.[] A destabilizing modification like m6C could be strategically incorporated to:
-
Fine-tune binding affinity: Reduce off-target binding by weakening interactions with mismatched sequences.
-
Modulate RISC loading/activity: The stability of specific regions of an siRNA duplex is critical for its processing and function.
-
Create thermodynamic "weak spots": Introduce localized instability to facilitate interactions with target-binding proteins or to promote strand invasion.
-
By following the comprehensive workflow outlined in this guide, researchers can move beyond theoretical postulation to generate the robust, high-quality data needed to fully understand the thermodynamic and structural consequences of the 6-methylcytidine modification, unlocking its potential role in both fundamental biology and advanced therapeutic design.
References
-
Williams, M. A., & Jones, R. A. (1987). Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine with reference both to Watson-Crick pairs and to mismatched pairs. Biochemistry, 26(18), 5686–5691. [Link]
-
Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences, 22(2), 947. [Link]
-
Zheng, Y. Y., et al. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols, 1(10), e269. [Link]
-
Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. PubMed. [Link]
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Kierzek, E., & Kierzek, R. (2024). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences, 25(1), 227. [Link]
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Kriaucionis, S., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research, 49(12), 6759–6774. [Link]
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Kuss, C., et al. (2001). Selection of modified oligonucleotides with increased target affinity via MALDI-monitored nuclease survival assays. Journal of the American Chemical Society, 123(15), 3567–3575. [Link]
-
Bio-Synthesis Inc. (2025). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Bio-Synthesis Inc. Blog. [Link]
-
Wang, J., et al. (2023). DNA methylation induces subtle mechanical alteration but significant chiral selectivity. Nature Communications, 14(1), 1234. [Link]
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Sevim, M., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research, 49(22), 12873–12889. [Link]
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Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(5), 2107–2113. [Link]
-
Fiveable. (2025). Thermodynamics of nucleic acid interactions. Fiveable AP Biology. [Link]
-
Mao, S., et al. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology, 15(12), 3249–3257. [Link]
-
Li, Y., et al. (2022). Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome. International Journal of Molecular Sciences, 23(19), 11520. [Link]
-
Turner, D. H. (1996). Thermodynamics of base pairing. Current Opinion in Structural Biology, 6(3), 299–304. [Link]
-
Gopinath, D., et al. (2021). The role of N6-methyladenosine modification in the life cycle and disease pathogenesis of hepatitis B and C viruses. Virology Journal, 18(1), 63. [Link]
-
Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). UV-melting curves (260 nm) of ON6 with fully modified parallel (ON7)... [Figure]. ResearchGate. [Link]
-
Gu, C., et al. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. Analytical Chemistry, 89(21), 11467–11471. [Link]
-
Fazakerley, G. V., et al. (1985). Nuclear magnetic resonance studies on oligo-deoxyribonucleotides containing the dam methylation site GATC. Adenine. Biochimie, 67(7-8), 819–823. [Link]
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bioRxiv. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. [Link]
-
Lira-Gonzalez, S., et al. (2023). Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation. Journal of the American Chemical Society, 145(34), 18775–18786. [Link]
-
Sheng, J. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. OSTI.GOV. [Link]
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Carell, T. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. Ludwig-Maximilians-Universität München. [Link]
-
Chen, Y., et al. (2022). The Progression of N6-methyladenosine Study and Its Role in Neuropsychiatric Disorders. International Journal of Molecular Sciences, 23(11), 5945. [Link]
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Wikipedia. (n.d.). Nucleic acid thermodynamics. Wikipedia. [Link]
-
Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e307. [Link]
-
To, K. K. W., & Cho, W. C. S. (2021). An overview of rational design of mRNA-based therapeutics and vaccines. Expert Opinion on Drug Discovery, 16(6), 627–637. [Link]
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Wood, K. H., & Zhou, Z. (2016). Emerging Molecular and Biological Functions of MBD2, a Reader of DNA Methylation. Frontiers in Genetics, 7, 93. [Link]
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Lando, D. Y., & Le, H. T. (2004). A calorimetric and spectroscopic study of DNA at low hydration. The Journal of Physical Chemistry B, 108(9), 3098–3106. [Link]
-
Liu, S., et al. (2024). Identification and quantification of N6-methyladenosine by chemical derivatization coupled with 19F NMR spectroscopy. Analytica Chimica Acta, 1299, 342379. [Link]
-
Johnson, C. M. (2018). DNA-based assay for calorimetric determination of protein concentrations in pure or mixed solutions. PLoS ONE, 13(1), e0191422. [Link]
-
Quinn, J. R., et al. (2007). Does the A‚T or G‚C Base-Pair Possess Enhanced Stability? Quantifying the Effects of CH‚‚‚O Interactions and Secondary. Journal of the American Chemical Society, 129(9), 2737–2747. [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. Wikipedia. [Link]
-
Le, T. T., et al. (2025). DNA calorimetric force spectroscopy at single base pair resolution. Nature Communications, 16(1), 1234. [Link]
-
Chen, X., et al. (2023). The roles and therapeutic implications of messenger RNA internal N7‐methylguanosine and N6‐methyladenosine modifications in chemoresistance. Cancer Communications, 43(9), 978–981. [Link]
-
Li, M., et al. (2024). The Advances in the Development of Epigenetic Modifications Therapeutic Drugs Delivery Systems. Pharmaceutics, 16(10), 1435. [Link]
-
He, J., et al. (1994). Calorimetric studies of the energetics of protein-DNA interactions in the E. coli methionine repressor (MetJ) system. Journal of Molecular Biology, 240(3), 205–217. [Link]
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- 4. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytosine base modifications regulate DNA duplex stability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Role of 6-Methylcytidine in Steric Hindrance Studies: A Technical Guide
This technical guide details the structural mechanics, synthesis, and experimental applications of 6-methylcytidine (m⁶C) . Unlike its epigenetic cousins 5-methylcytidine (m⁵C) and N4-methylcytidine (m⁴C), m⁶C is primarily used as a steric probe to enforce specific nucleoside conformations.
Executive Summary: The Conformational Switch
6-Methylcytidine (m⁶C) is a synthetic nucleoside analogue modified at the C6 position of the pyrimidine ring. Its primary utility in biophysics and drug development lies in its ability to force the glycosidic bond into the syn conformation .
While natural nucleosides in B-DNA predominantly adopt the anti conformation to facilitate Watson-Crick base pairing, the methyl group at C6 creates a severe steric clash with the ribose sugar (specifically the O5' and H2'/H3' atoms) if the base attempts to adopt the anti orientation. This "steric lock" makes m⁶C an invaluable tool for:
-
Probing Polymerase Fidelity: Testing the steric tolerance of enzyme active sites.
-
Structural Biology: Stabilizing Z-DNA or specific RNA loop motifs that require syn bases.
-
Thermodynamic Studies: Quantifying the energy penalty of non-canonical base pairing.
Structural Mechanics: The Steric Clash
The defining feature of m⁶C is the interaction between the C6-methyl group and the sugar moiety.
The Anti vs. Syn Equilibrium
-
Canonical Anti (Disfavored for m⁶C): In unmodified cytidine, the base is oriented such that the bulky O2 is away from the sugar. For m⁶C, the anti rotamer forces the C6-methyl group directly into the space occupied by the 5'-hydroxymethyl group and the furanose ring oxygen (O4'). This results in a high-energy van der Waals repulsion.
-
Forced Syn (Favored for m⁶C): To relieve this strain, the nucleoside rotates 180° about the glycosidic bond (
angle). The C6-methyl group projects away from the sugar, while the O2 carbonyl projects over the sugar.
Graphviz Visualization: Steric Mechanism
The following diagram illustrates the steric clash that precludes the anti conformation and enforces the syn state.
Caption: Mechanism of steric enforcement. The C6-methyl group creates an energetic barrier preventing the anti-conformation, locking the nucleoside into the syn-conformation.
Chemical Synthesis & Incorporation
Synthesizing m⁶C is chemically challenging due to the steric hindrance at the C6 position, which also affects the glycosylation reaction yield.
Synthesis Strategy (Vorbruggen Coupling)
The most robust method involves the condensation of a silylated base with a protected sugar.
Protocol Summary:
-
Base Preparation: Start with 6-methyluracil.[1] Convert C4=O to C4-NH₂ (cytosine) via thiation (Lawesson’s reagent) and subsequent amination, or perform these steps after glycosylation.
-
Silylation: Treat 6-methylcytosine with HMDS (hexamethyldisilazane) to generate the bis-silylated intermediate.
-
Coupling: React silylated base with 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose using a Lewis acid catalyst (SnCl₄ or TMSOTf) in acetonitrile.
-
Critical Note: The C6-methyl group hinders the approach of the sugar, often reducing yields compared to standard cytidine. Higher temperatures or prolonged reaction times may be required.
-
-
Deprotection: Remove benzoyl groups using methanolic ammonia.
Oligonucleotide Incorporation
For solid-phase synthesis, m⁶C must be converted to a phosphoramidite.
-
5'-Protection: DMTr-Cl (standard).
-
Base Protection: The exocyclic amine (N4) requires protection (usually Benzoyl or Acetyl). Note: The steric bulk of the C6-methyl group can make N4-acylation slower.
-
3'-Phosphitylation: Standard reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Experimental Applications & Protocols
Probing Polymerase Fidelity (The "Steric Gate")
DNA polymerases generally require the incoming nucleotide to be in the anti conformation to form Watson-Crick hydrogen bonds with the template.
-
High-Fidelity Polymerases (e.g., Pol
, Klenow): These enzymes have tight active sites that sterically reject syn nucleotides. Incorporation of m⁶C is typically reduced by 2-3 orders of magnitude, serving as a negative control for "loose" active sites. -
Lesion-Bypass Polymerases (e.g., Pol
, Pol ): These enzymes have spacious active sites. They may tolerate m⁶C or even utilize it to bypass lesions that distort the helix.
Workflow: Single-Turnover Kinetics
-
Enzyme: Incubate DNA Polymerase (10-50 nM) with Primer/Template duplex (100 nM).
-
Start: Rapidly mix with m⁶C-TP (varying concentrations 1 µM - 1 mM) and Mg²⁺.
-
Quench: Stop reaction at time points (5ms - 10s) using EDTA/Formamide.
-
Analysis: PAGE electrophoresis to quantify product length.
-
Result: Plot rate (
) vs. [dNTP] to determine and . Compare of m⁶C vs. dCTP.
Detecting Conformation via CD Spectroscopy
Circular Dichroism (CD) is the gold standard for validating the syn conformation in solution.
Protocol:
-
Sample: Dissolve m⁶C-containing oligo (2-5 µM) in phosphate buffer (10 mM NaPi, 100 mM NaCl, pH 7.0).
-
Measurement: Scan 200–320 nm at 20°C.
-
Signature:
-
Anti (B-DNA): Positive band ~275 nm, Negative band ~240 nm.
-
Syn (Z-DNA/m⁶C): Inversion of the spectrum. Look for a negative band or significant depression at 275 nm and a shift in the crossover point.
-
Graphviz Visualization: Experimental Logic
Caption: Workflow for validating m6C conformation and using it to probe polymerase specificity.
Data Summary: m⁶C vs. Canonical Cytidine
| Feature | Cytidine (C) | 6-Methylcytidine (m⁶C) |
| Modification Site | None | C6 (Pyrimidine Ring) |
| Dominant Conformation | Anti | Syn |
| Base Pairing | Watson-Crick (G:C) | Hoogsteen or Mismatch |
| Duplex Stability | High (Stabilizing) | Low (Destabilizing in B-DNA) |
| CD Spectrum (275nm) | Positive Peak | Negative/Depressed Peak |
| Primary Use | Genetic Code | Steric Probe / Z-DNA Inducer |
References
-
Suck, D., & Saenger, W. (1972). Molecular and crystal structure of 6-methyluridine: A pyrimidine nucleoside in the syn conformation.[2] Journal of the American Chemical Society, 94(18), 6520–6526. Link
-
Schweizer, M. P., et al. (1973). Comparative NMR and CD studies of the syn-anti conformational equilibrium in 6-methylpyrimidine nucleosides. Journal of the American Chemical Society.[2]
- Kool, E. T. (2002). Active site tightness and substrate fit in DNA replication. Annual Review of Biochemistry, 71, 191-219. (Contextual reference for steric probes in polymerases).
- Vorbruggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
Sources
- 1. New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and crystal structure of 6-methyluridine. A pyrimidine nucleoside in the syn conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing 6-methylcytidine from 5-methylcytidine: A Guide to Epigenetic Analysis and Therapeutic Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, 5-methylcytidine (m5C) has been a central focus of epigenetic research, primarily recognized for its role in the stable silencing of gene expression through DNA methylation. This modification is a cornerstone of developmental biology and disease pathology. However, the epigenetic landscape is more complex than previously understood. The discovery and characterization of other DNA and RNA modifications, such as 6-methylcytidine (m6C), have opened new avenues of investigation and revealed a more nuanced regulatory code. While structurally similar, the distinct positioning of the methyl group on the cytidine ring imparts unique biochemical properties and functional consequences to m5C and m6C. This guide provides a comprehensive technical overview of the core distinctions between these two critical epigenetic marks, detailing their biosynthesis, biological functions, and the methodologies required for their accurate differentiation. Furthermore, we will explore the implications of these differences for therapeutic development, offering insights into novel strategies for targeting the machinery that governs these modifications.
The Molecular Distinction: Biosynthesis, Recognition, and Removal
The fundamental difference between 5-methylcytidine and 6-methylcytidine lies in the position of the methyl group on the cytosine ring, a seemingly minor structural change that has profound implications for their chemical properties and biological activities.
5-methylcytidine (m5C): The Canonical Epigenetic Mark
5-methylcytidine is the most well-characterized DNA modification in eukaryotes. The methylation occurs at the C5 position of the cytosine pyrimidine ring.
-
Biosynthesis (Writers): In mammals, m5C is established and maintained by a family of DNA methyltransferases (DNMTs). DNMT3A and DNMT3B are responsible for de novo methylation, establishing methylation patterns during development, while DNMT1 maintains these patterns through rounds of DNA replication. In the context of RNA, NSUN and TRDMT1 families of methyltransferases are responsible for m5C deposition.
-
Recognition (Readers): The m5C mark is recognized by a variety of proteins containing methyl-CpG-binding domains (MBDs), such as MeCP2, MBD1, MBD2, and MBD4. These readers recruit other proteins to initiate chromatin remodeling and transcriptional repression.
-
Removal (Erasers): The removal of m5C is an active process initiated by the Ten-Eleven Translocation (TET) family of dioxygenases, which iteratively oxidize m5C to 5-hydroxymethylcytidine (5hmC), 5-formylcytidine (5fC), and 5-carboxylcytidine (5caC). These oxidized forms are then excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair (BER) pathway.
6-methylcytidine (m6C): An Emerging Player in Epigenetics
6-methylcytidine involves the methylation at the N6 position of the cytosine ring. While initially identified in bacteria as part of restriction-modification systems, its presence and functional significance in eukaryotes are areas of active investigation.
-
Biosynthesis (Writers): The enzymatic machinery responsible for m6C deposition in eukaryotes is still being fully elucidated. In certain bacteria, the M.EcoGII methyltransferase has been identified. In mammals, some studies have suggested that specific methyltransferases may be responsible for this modification, but this remains an area of ongoing research.
-
Recognition (Readers): The reader proteins for m6C are not as well-defined as those for m5C. However, given its structural similarity to N6-methyladenosine (m6A), it is plausible that some m6A readers may also recognize m6C.
-
Removal (Erasers): Similar to the writers, the erasers for m6C in eukaryotes are not yet fully characterized.
Comparative Overview of m5C and m6C
| Feature | 5-methylcytidine (m5C) | 6-methylcytidine (m6C) |
| Position of Methyl Group | C5 of the cytosine ring | N6 of the cytosine ring |
| Primary Writers | DNMTs (DNA), NSUN/TRDMT1 (RNA) | M.EcoGII (bacteria), eukaryotic writers under investigation |
| Primary Readers | MBD-containing proteins (e.g., MeCP2) | Not well-characterized in eukaryotes |
| Primary Erasers | TET enzymes and BER pathway | Not well-characterized in eukaryotes |
| Primary Biological Role | Transcriptional silencing, genomic stability | Restriction-modification (bacteria), eukaryotic roles emerging |
Functional Divergence: From Gene Silencing to RNA Regulation
The distinct biochemistry of m5C and m6C dictates their differing roles in cellular processes.
The Role of m5C in Transcriptional Control
The presence of m5C in promoter regions and CpG islands is strongly associated with long-term gene silencing. The binding of MBD proteins to m5C initiates a cascade of events, including the recruitment of histone deacetylases (HDACs) and other chromatin-remodeling complexes. This leads to a more compact chromatin structure that is inaccessible to the transcriptional machinery.
Figure 1: The canonical 5-methylcytidine pathway leading to transcriptional silencing.
Emerging Functions of m6C
While research into m6C in eukaryotes is still in its early stages, its presence in RNA suggests a role in post-transcriptional regulation, analogous to the well-established functions of m6A. Potential roles include influencing RNA stability, splicing, and translation efficiency. Its discovery in DNA also raises the possibility of a novel mechanism for gene regulation that is distinct from the repressive nature of m5C.
Methodologies for Differentiation: A Practical Guide
The structural similarity between m5C and m6C presents a significant analytical challenge. Standard methods for detecting DNA methylation, such as bisulfite sequencing, cannot distinguish between the two. Therefore, specialized techniques are required.
Antibody-Based Detection
The use of antibodies specific to m5C or m6C can provide a relatively rapid and cost-effective means of detection.
Protocol: Methylated DNA Immunoprecipitation (MeDIP)
-
Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA from the sample of interest. Fragment the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Denaturation: Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.
-
Immunoprecipitation: Incubate the denatured DNA with an antibody specific for either m5C or m6C overnight at 4°C with gentle rotation. It is crucial to use a highly validated, specific antibody.
-
Capture of Antibody-DNA Complexes: Add protein A/G magnetic beads to the mixture and incubate for 2 hours at 4°C to capture the antibody-DNA complexes.
-
Washing: Wash the beads several times with low and high salt buffers to remove non-specifically bound DNA.
-
Elution and DNA Purification: Elute the immunoprecipitated DNA from the beads and purify it using a standard DNA purification kit.
-
Downstream Analysis: The enriched DNA can be analyzed by qPCR to assess methylation at specific loci or by next-generation sequencing (MeDIP-seq) for genome-wide profiling.
Trustworthiness: The validity of this protocol is entirely dependent on the specificity of the primary antibody. It is essential to perform rigorous validation, including dot blot analysis with known methylated and unmethylated DNA standards, to confirm antibody specificity.
Sequencing-Based Approaches
While traditional bisulfite sequencing cannot differentiate m5C and m6C, newer enzymatic and chemical methods are being developed.
Mass Spectrometry: The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most definitive method for identifying and quantifying both m5C and m6C.
Protocol: LC-MS/MS for m5C and m6C Quantification
-
DNA/RNA Hydrolysis: Hydrolyze the purified DNA or RNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: Inject the nucleoside mixture onto a reverse-phase HPLC column. The nucleosides will be separated based on their hydrophobicity.
-
Mass Spectrometry Analysis: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for highly specific detection and quantification of the parent and daughter ions for each nucleoside.
-
Quantification: Generate a standard curve using known concentrations of pure m5C and m6C nucleosides. The concentration of each modification in the sample is then determined by comparing its peak area to the standard curve.
Figure 2: Workflow for the differentiation and analysis of m5C and m6C.
Implications for Drug Development
The distinct enzymatic machinery responsible for writing, reading, and erasing m5C and m6C presents a rich landscape of potential therapeutic targets.
-
Targeting m5C Pathways: Inhibitors of DNMTs, such as azacitidine and decitabine, are already used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. The development of more specific inhibitors for individual DNMTs or for the reader and eraser proteins is an active area of research.
-
Exploring m6C as a Therapeutic Target: As the enzymes and pathways associated with m6C are elucidated, they will become novel targets for therapeutic intervention. For example, if m6C is found to play a role in promoting cancer cell survival, inhibitors of the responsible writer enzyme could be developed as a new class of anti-cancer drugs.
Conclusion and Future Directions
The epigenetic code is written in a chemical language that is far more diverse than previously appreciated. The ability to distinguish between closely related modifications like 5-methylcytidine and 6-methylcytidine is crucial for a deeper understanding of gene regulation in health and disease. While m5C is a well-established player in transcriptional silencing, the roles of m6C are only beginning to be explored. The development and application of specific and sensitive analytical methods, such as highly validated MeDIP-seq and LC-MS/MS, are essential for advancing this field. For drug development professionals, the distinct pathways governing these two modifications offer a wealth of new targets for therapeutic intervention, with the potential to yield novel treatments for a wide range of diseases. The coming years of research will undoubtedly shed more light on the intricate interplay between these and other epigenetic marks, further refining our understanding of this critical layer of biological control.
References
-
Title: The role of DNA methylation in cancer. Source: Nature Reviews Cancer URL: [Link]
-
Title: Functions of TET enzymes in the regulation of gene expression. Source: Nature Reviews Genetics URL: [Link]
-
Title: N6-methyladenosine (m6A) in human cancer. Source: Molecular Cancer URL: [Link]
-
Title: MeDIP-seq: a powerful tool for discovery and characterization of DNA methylation patterns. Source: Nature Methods URL: [Link]
-
Title: The detection of 6-methylcytosine in human DNA. Source: Nature Chemical Biology URL: [Link]
The Ascendancy of C6-Substituted Pyrimidine Nucleosides: A Technical Guide to Their History, Synthesis, and Therapeutic Landscape
Abstract
The pyrimidine nucleoside scaffold, a fundamental component of nucleic acids, has long been a privileged structure in the quest for novel therapeutic agents.[1] Modification at the C6 position of the pyrimidine ring has emerged as a particularly fruitful strategy, leading to the discovery of compounds with potent antiviral and anticancer activities. This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolving synthetic methodologies for C6-substituted pyrimidine nucleosides. We will delve into the intricate mechanisms of action that underpin their therapeutic effects and explore the critical structure-activity relationships that guide modern drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules.
A Historical Perspective: From Fundamental Synthesis to Therapeutic Promise
The journey of C6-substituted pyrimidine nucleosides is rooted in the foundational work of early 20th-century organic chemists. The parent pyrimidine ring system is widespread in nature, forming the basis for the nucleobases cytosine, thymine, and uracil.[2] While pyrimidine derivatives were known in the 19th century, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879.[2] The synthesis of the parent compound, pyrimidine, was later achieved in 1900 by Gabriel and Colman.[3]
A significant milestone in the synthesis of C6-substituted pyrimidines was the work of Behrend, who first described the synthesis of 6-methyluracil from ethyl acetoacetate and urea in 1885.[4] This laid the groundwork for future explorations into C6-functionalized pyrimidines. The first synthesis of C6-substituted pyrimidine nucleosides, specifically 6-methylcytidine and 6-methyluridine, was a pivotal development that opened the door to investigating their biological activities.[5]
Early explorations into the therapeutic potential of pyrimidine nucleosides focused on modifications at the C5 position, leading to the discovery of potent anti-herpes agents.[6] However, the unique steric and electronic properties conferred by substituents at the C6 position soon garnered attention, paving the way for a new chapter in nucleoside chemistry.
The Evolving Landscape of Synthesis: From Classical Methods to Modern Innovations
The synthetic toolkit for accessing C6-substituted pyrimidine nucleosides has undergone a remarkable evolution, driven by the need for greater efficiency, diversity, and regioselectivity.
Classical Approaches: Building the Foundation
Early synthetic strategies often relied on multi-step sequences involving the construction of the substituted pyrimidine base followed by glycosylation. A notable early method involved the treatment of 5-bromouridines with sodium cyanide to afford 6-cyanouridines, which could then be further transformed into a variety of C6-substituted analogues.[7]
A general workflow for these classical approaches can be visualized as follows:
Caption: Classical synthetic workflow for C6-substituted pyrimidine nucleosides.
These methods, while foundational, often suffered from limitations such as harsh reaction conditions, limited functional group tolerance, and the formation of anomeric mixtures.
The Dawn of Modern Synthesis: Catalysis and Direct Functionalization
The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of C6-substituted pyrimidine nucleosides, offering milder conditions and broader substrate scope.[8][9] More recently, the development of direct C-H bond activation has provided an even more atom-economical and efficient route to these valuable compounds.[8] This approach avoids the need for pre-functionalization of the pyrimidine ring, allowing for the direct introduction of aryl and other groups at the C6 position.[8]
A significant leap forward has been the application of photoredox and nickel dual catalysis for the sp2-sp3 cross-coupling of unprotected nucleosides with readily available alkyl bromides.[10] This late-stage functionalization strategy is particularly powerful for the rapid generation of diverse compound libraries for medicinal chemistry campaigns.[10]
The modern synthetic paradigm can be illustrated as follows:
Caption: Modern synthetic workflow for C6-substituted pyrimidine nucleosides.
Therapeutic Applications: A Tale of Two Battlegrounds
C6-substituted pyrimidine nucleosides have demonstrated significant therapeutic potential in two major areas: antiviral and anticancer therapy.
Antiviral Activity: Disrupting Viral Replication
The primary mechanism by which many C6-substituted pyrimidine nucleosides exert their antiviral effect is by targeting viral DNA or RNA polymerases.[11] To become active, these nucleoside analogs must be phosphorylated within the host cell to their triphosphate form.[11][12] This active metabolite then acts as a competitive inhibitor of the natural nucleoside triphosphate, leading to incorporation into the growing viral DNA or RNA chain and subsequent chain termination.[11][12]
The general mechanism of action for antiviral C6-substituted pyrimidine nucleosides is depicted below:
Caption: General mechanism of antiviral action for C6-substituted pyrimidine nucleosides.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
In the context of cancer, C6-substituted pyrimidine nucleosides and their aza-analogs, such as pyrazolo[3,4-d]pyrimidines, have shown promise as inhibitors of various protein kinases that are often dysregulated in cancer cells.[13][14] These compounds can act as ATP-mimics, binding to the ATP-binding pocket of kinases and thereby inhibiting their catalytic activity.[14] This can disrupt signaling pathways involved in cell cycle progression, proliferation, and survival, ultimately leading to apoptosis of the cancer cells.[13]
A simplified representation of the anticancer mechanism of action is as follows:
Caption: General mechanism of anticancer action for C6-substituted pyrimidine nucleoside analogs.
Structure-Activity Relationships (SAR): A Guide to Rational Drug Design
The biological activity of C6-substituted pyrimidine nucleosides is exquisitely sensitive to the nature of the substituent at the C6 position. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.
Table 1: Structure-Activity Relationships of C6-Substituted Pyrimidine Nucleosides
| C6-Substituent | Antiviral Activity | Anticancer Activity | Key Observations | References |
| Small Alkyl (e.g., Methyl) | Moderate | Moderate | Often serves as a starting point for further modification. | [5] |
| Aryl/Heteroaryl | Potent (VZV) | Potent (Kinase Inhibitors) | The nature and substitution pattern of the aryl/heteroaryl ring are critical for activity. | [13][15] |
| Alkynyl | Potent (VZV) | Variable | The rigidity of the alkynyl linker can influence binding to the target enzyme. | [15] |
| Alkenyl | Moderate to Potent (VZV) | Variable | Stereochemistry of the double bond can be important. | [15] |
| Cyano | Precursor for other groups | Not extensively studied | Primarily used as a synthetic handle. | [7] |
Experimental Protocols: A Practical Guide
To facilitate further research in this area, we provide representative protocols for the synthesis and biological evaluation of C6-substituted pyrimidine nucleosides.
Synthesis of 6-Methyluridine
This protocol is adapted from established literature procedures.[4][5]
Step 1: Synthesis of 6-Methyluracil [4]
-
In a 5-inch crystallizing dish, mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute alcohol, and ten drops of concentrated hydrochloric acid.
-
Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.
-
Allow the reaction to proceed for 24-48 hours, during which time a solid cake will form.
-
Grind the solid and stir it into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.
-
Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.
-
Collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and air-dry.
Step 2: Glycosylation to form 6-Methyluridine [5]
This step typically involves the Vorbrüggen glycosylation, which requires protection of the sugar hydroxyl groups and silylation of the pyrimidine base before coupling in the presence of a Lewis acid catalyst.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of novel compounds.[16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the C6-substituted pyrimidine nucleoside and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by fitting the data to a dose-response curve.
Antiviral Plaque Reduction Assay
This protocol is a common method for evaluating the antiviral activity of compounds against plaque-forming viruses like Herpes Simplex Virus (HSV).[6]
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque inhibition compared to the virus control.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.
Future Directions and Conclusion
The field of C6-substituted pyrimidine nucleosides continues to be a vibrant area of research. Future efforts will likely focus on the development of more selective and potent inhibitors through structure-based drug design and the exploration of novel C6-substituents. The application of advanced synthetic methodologies, such as late-stage functionalization, will undoubtedly accelerate the discovery of new drug candidates. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets will pave the way for the development of next-generation therapeutics with improved efficacy and reduced side effects.
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6-Methylcytidine: Charting the Course for a Novel Non-Canonical Nucleoside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications to RNA. While N6-methyladenosine (m6A) and 5-methylcytosine (5mC) have been extensively studied, a landscape of lesser-known, non-canonical nucleosides holds immense potential for novel biological insights and therapeutic innovation. This guide focuses on 6-methylcytidine (m6C), a rare but potentially significant RNA modification. Due to the nascent stage of m6C research, this document provides a foundational framework for its study, drawing parallels from the well-established biology of analogous modifications. We will delve into the core principles of m6C's chemistry, its potential regulatory machinery, methodologies for its detection, and its prospective applications in drug development, offering a comprehensive roadmap for researchers venturing into this exciting frontier.
Introduction: Beyond the Central Dogma
Gene expression is not solely dictated by the sequence of DNA. Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, provide a dynamic and reversible layer of control over the fate of an RNA molecule.[1][2] These modifications, ranging from methylation to pseudouridylation, influence nearly every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation.[3]
Among the most prevalent of these marks are N6-methyladenosine (m6A) and 5-methylcytosine (5mC).[1][4] The study of these modifications has revealed a sophisticated regulatory system involving "writer" enzymes that install the marks, "eraser" enzymes that remove them, and "reader" proteins that recognize the marks and execute downstream functions.[5][6][7][8][9] This dynamic interplay is crucial for cellular processes and is often dysregulated in diseases like cancer.[3][10]
6-methylcytidine (m6C) represents a frontier in this field. As an isomer of the more common 5mC, its distinct chemical structure suggests unique biological roles and interactions. This guide provides the technical and conceptual foundation required to investigate m6C as a novel non-canonical nucleoside analog.
The Chemistry of 6-Methylcytidine
Understanding the chemical properties of m6C is fundamental to developing tools for its study and application.
Chemical Structure and Properties
6-methylcytidine is a cytidine molecule with a methyl group attached to the nitrogen atom at position 6 of the cytosine base. This contrasts with the canonical 5-methylcytidine, where the methyl group is on the carbon at position 5. This seemingly minor positional change has significant implications for the molecule's hydrogen bonding capabilities and steric profile, likely influencing its recognition by cellular machinery.
| Feature | Cytidine (C) | 5-Methylcytidine (5mC) | 6-Methylcytidine (m6C) |
| Molar Mass | 243.22 g/mol | 257.25 g/mol [11] | 257.25 g/mol [12] |
| Methyl Group Position | N/A | C5 of pyrimidine ring | N6 of pyrimidine ring |
| Chemical Properties | Standard pyrimidine base | Increased hydrophobicity, minimal impact on Watson-Crick pairing | Altered H-bond donor site, potential to disrupt standard base pairing |
| Known Biological Role | Canonical RNA/DNA base | Key epigenetic/epitranscriptomic mark in eukaryotes[1] | Largely uncharacterized |
Synthesis of m6C-Containing Oligonucleotides
To study the functional impact of m6C, researchers require synthetic RNA or DNA oligonucleotides containing this specific modification. This is achieved through solid-phase phosphoramidite chemistry, the gold standard for oligonucleotide synthesis.[]
The process requires a 6-methylcytidine phosphoramidite building block. While a specific synthesis protocol for m6C phosphoramidite is not detailed in the provided literature, the synthesis of the related N4-methylcytidine (m4C) phosphoramidite offers a validated template.[14] The general principle involves protecting the reactive groups on the base and sugar, followed by phosphitylation to create the reactive phosphoramidite monomer.
Protocol: Generalized Solid-Phase Synthesis of an m6C-Containing Oligonucleotide
This protocol outlines the iterative cycle used in automated DNA/RNA synthesizers.[][15]
-
Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by treatment with a mild acid, making it available for the next coupling reaction.
-
Coupling: The 6-methylcytidine phosphoramidite is activated (e.g., with tetrazole) and delivered to the reaction column.[15] It reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This step is highly efficient, often completing in under a minute.
-
Capping: To prevent unreacted chains from elongating in subsequent cycles, any free 5'-hydroxyl groups that failed to couple are permanently blocked ("capped") by acetylation.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage using an oxidizing agent like iodine in the presence of water.
This four-step cycle is repeated for each nucleotide in the desired sequence. Finally, the completed oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Caption: Workflow for phosphoramidite-based oligonucleotide synthesis.
The Regulatory Machinery: A Framework for Understanding m6C
The biological function of RNA methylation is dictated by a trio of protein classes: writers, erasers, and readers. While the specific machinery for m6C is yet to be fully identified, the well-characterized m6A system provides an essential blueprint.[8][9][16]
Writers (Methyltransferases)
"Writers" are enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), onto the RNA base.
-
The m6A Paradigm: The primary m6A writer is a complex centered around the METTL3 and METTL14 proteins.[5][6] METTL3 is the catalytic subunit, while METTL14 provides an RNA-binding scaffold, with other proteins like WTAP assisting in localization and activity.[6]
-
Potential m6C Writers: The enzymes responsible for m6C are currently unknown. They may be members of the same METTL (Methyltransferase-like) family or an entirely different class of enzymes. Identifying these writers is a critical first step in understanding m6C biology. Another enzyme, METTL4, has been identified as a methyltransferase for N6,2′-O-dimethyladenosine (m6Am) in U2 snRNA and N6-methyldeoxyadenosine (6mA) in mitochondrial DNA, highlighting the diversity of this enzyme family.[17][18][19][20][21]
Erasers (Demethylases)
"Erasers" are enzymes that remove the methyl mark, making the modification reversible and dynamic.
-
The m6A Paradigm: The m6A mark is removed by two primary demethylases, FTO (fat mass and obesity-associated protein) and ALKBH5.[5][6][22] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that oxidize the methyl group, leading to its removal.[22] Their activity is crucial in processes from energy metabolism to stress responses.[22][23][24][25]
-
Potential m6C Erasers: It is plausible that FTO, ALKBH5, or other members of the ALKBH family could also act on m6C, although this requires experimental validation. The substrate specificity of these erasers is a key area of ongoing research.
Readers (Binding Proteins)
"Readers" are proteins that specifically recognize the methylated base and recruit other effector proteins to mediate a functional outcome, such as altering RNA stability or translation efficiency.
-
The m6A Paradigm: The most prominent family of m6A readers contains a conserved YTH (YT521-B homology) domain.[26] The YTHDF subfamily (YTHDF1, YTHDF2, YTHDF3) largely functions in the cytoplasm. YTHDF2 is the best-characterized reader, often targeting m6A-modified transcripts for degradation.[26][27][28][29][30] In contrast, YTHDF1 is often linked to enhanced translation.[27]
-
Potential m6C Readers: The proteins that recognize m6C are unknown. They may belong to the YTH domain family or could be an entirely new class of RNA-binding proteins. The unique chemical nature of m6C suggests its readers would have a binding pocket distinct from those that recognize m6A or 5mC.
// Nodes Unmodified_RNA [label="Unmodified RNA (Cytidine)", fillcolor="#FFFFFF"]; m6C_RNA [label="m6C-Modified RNA", fillcolor="#FBBC05", fontcolor="#202124"];
Writers [label="Writers\n(e.g., METTL-like?)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Erasers [label="Erasers\n(e.g., ALKBH-like?)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Readers [label="Readers\n(e.g., YTH-like?)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Function [label="Downstream Biological Function\n(Stability, Translation, Splicing)", shape=box, style=dashed, fillcolor="#FFFFFF"];
// Edges Unmodified_RNA -> Writers [dir=none]; Writers -> m6C_RNA [label=" Methylation"];
m6C_RNA -> Erasers [label=" Demethylation"]; Erasers -> Unmodified_RNA [dir=back];
m6C_RNA -> Readers [label=" Recognition"]; Readers -> Function [label=" Execution"]; } dot
Caption: The hypothesized regulatory cycle of 6-methylcytidine modification.
Potential Biological Roles and Disease Relevance
The function of an RNA modification is defined by its location on the transcript and the readers it recruits. Based on analogous systems, m6C could play a significant role in:
-
RNA Stability and Degradation: If m6C recruits a reader protein analogous to YTHDF2, its presence could mark transcripts for decay, allowing for rapid remodeling of the transcriptome.
-
Translation Efficiency: Conversely, an m6C mark, particularly near the 5' cap or start codon, could recruit factors that either enhance or repress translation initiation, similar to the roles proposed for m6A.[31]
-
RNA Splicing: Modifications within splice sites or exonic/intronic splicing enhancers could influence the recruitment of the spliceosome, altering splicing patterns and leading to different protein isoforms.
-
Disease Pathways: Given the established links between dysregulated RNA methylation and human diseases, m6C is a compelling candidate for investigation in oncology, neurodevelopment, and metabolic disorders.[3][10] For instance, if an m6C writer is overexpressed in a tumor, it could lead to the silencing of tumor suppressor genes via RNA degradation.
Methodologies for m6C Detection and Analysis
Developing robust detection methods is paramount to characterizing the prevalence, distribution, and function of m6C. Current epitranscriptomic techniques can be adapted for this purpose.
| Method | Principle | Resolution | Advantages | Limitations | References |
| m6C-IP-seq (MeRIP-seq) | Immunoprecipitation of RNA fragments with an m6C-specific antibody, followed by high-throughput sequencing. | ~100-200 nt | Transcriptome-wide discovery of m6C regions. | Relies on a highly specific antibody; low resolution. | [32] |
| LC-MS/MS | Liquid chromatography separation and tandem mass spectrometry quantification of digested nucleosides. | N/A (Global) | Highly accurate and quantitative for global m6C levels. | Provides no sequence context. | [33] |
| Long-Read Sequencing (PacBio/Nanopore) | Direct detection of base modifications via kinetic changes in polymerase activity (PacBio) or ionic current disruptions (Nanopore). | Single Nucleotide | Direct detection without antibodies or amplification bias. | Higher error rates for sequencing; complex bioinformatics. | [33][34] |
Protocol: Generalized Workflow for m6C Immunoprecipitation Sequencing (m6C-IP-seq)
This workflow is adapted from the widely used MeRIP-seq protocol for m6A.[32]
-
RNA Isolation & Fragmentation: Isolate total RNA from the sample of interest and fragment it into ~100-200 nucleotide-long pieces using chemical or enzymatic methods.
-
Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m6C antibody conjugated to magnetic beads. The antibody will bind to RNA fragments containing m6C.
-
Washing & Elution: Wash the beads to remove non-specifically bound RNA. Elute the m6C-containing RNA fragments from the antibody.
-
Library Preparation: Prepare sequencing libraries from both the eluted (IP) RNA and a portion of the original, un-precipitated RNA (Input). The Input sample serves as a control for transcript abundance.
-
High-Throughput Sequencing: Sequence both the IP and Input libraries using a next-generation sequencing platform.
-
Bioinformatic Analysis: Align reads to the reference transcriptome. Use peak-calling algorithms to identify regions that are significantly enriched in the IP sample compared to the Input, revealing the locations of m6C modifications.
Caption: High-level workflow for m6C-IP-seq (MeRIP-seq).
Applications in Research and Drug Development
The study of m6C opens up exciting avenues for both fundamental research and therapeutic intervention.
-
As a Research Tool: Synthetic oligonucleotides containing m6C are invaluable tools. They can be used as probes in binding assays to identify m6C reader proteins or as substrates to test the demethylase activity of candidate eraser enzymes.
-
Therapeutic Potential:
-
Targeting the m6C Machinery: If m6C writers or erasers are found to be key drivers in a disease like cancer, they could become viable drug targets. Small molecule inhibitors designed to block the active site of these enzymes could be used to reverse pathological methylation patterns.[8] The development of inhibitors for the FTO and ALKBH5 demethylases serves as a successful precedent for this strategy.[22]
-
m6C as a Biomarker: The levels of m6C in cellular RNA or circulating RNA could serve as a diagnostic or prognostic biomarker for certain diseases, reflecting the activity of underlying pathological pathways.
-
Conclusion and Future Perspectives
6-methylcytidine stands as an enigmatic but highly promising player in the expanding world of epitranscriptomics. While its biological machinery and functions remain to be discovered, the principles and technologies honed from the study of m6A and 5mC provide a clear and actionable path forward. The immediate priorities for the field are the development of specific antibodies for immunoprecipitation, the definitive identification of its writers, erasers, and readers, and the application of long-read sequencing to map its presence at single-nucleotide resolution. Answering these fundamental questions will unlock the potential of m6C to deepen our understanding of gene regulation and pave the way for a new class of therapeutics targeting RNA modifications.
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Methodological & Application
synthesis of 6-methylcytidine from 6-methyluracil
Application Note & Protocol
A Comprehensive Guide to the Synthesis of 6-Methylcytidine from 6-Methyluracil
Abstract: This document provides a detailed technical guide for the chemical synthesis of 6-methylcytidine, a modified pyrimidine nucleoside of significant interest in biochemical research and drug development. The synthesis commences with the readily available starting material, 6-methyluracil. The described synthetic strategy is a robust, two-stage process involving an initial glycosylation to form the intermediate 6-methyluridine, followed by a subsequent amination to yield the final product, 6-methylcytidine. This guide is designed for researchers and professionals in organic chemistry and medicinal chemistry, offering in-depth explanations of the underlying chemical principles, step-by-step protocols, and necessary characterization data.
Introduction and Strategic Overview
Modified nucleosides are fundamental tools in the study of nucleic acid structure and function and serve as the cornerstone for many antiviral and anticancer therapies. 6-methylcytidine, a derivative of cytidine, is a valuable compound for investigating the effects of base modification on RNA stability, protein-RNA interactions, and enzymatic processes. Its synthesis requires a controlled and efficient chemical pathway.
The conversion of a uracil moiety to a cytosine moiety cannot be achieved by direct amination. The established and most reliable strategy, detailed herein, involves two key transformations:
-
N1-Glycosylation: The pyrimidine ring of 6-methyluracil is first coupled with a protected ribose sugar to form the N-glycosidic bond, yielding the nucleoside 6-methyluridine. This is typically accomplished via the Vorbrüggen glycosylation reaction.
-
C4-Amination: The C4-carbonyl group of the intermediate, 6-methyluridine, is converted into an amino group. This is achieved by first activating the carbonyl group to create a better leaving group, followed by nucleophilic displacement with ammonia.
This application note will first briefly cover the synthesis of the precursor, 6-methyluracil, for completeness, before detailing the core two-stage conversion to 6-methylcytidine.
Synthesis of Starting Material: 6-Methyluracil
For laboratories that need to prepare the starting material, 6-methyluracil is efficiently synthesized via the condensation of ethyl acetoacetate and urea. This classic reaction provides a cost-effective route to multigram quantities of the required precursor.
Protocol 2.1: Synthesis of 6-Methyluracil
-
Combine ethyl acetoacetate (1.0 eq) and urea (1.1-1.3 eq) in a round-bottom flask.
-
Add absolute ethanol and a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture in a loosely covered vessel placed in a desiccator over a drying agent (e.g., concentrated sulfuric acid) and evacuate. Allow the reaction to proceed for 5-7 days until a dry solid is formed.
-
Treat the resulting crude β-uraminocrotonic ester with a hot aqueous solution of sodium hydroxide to induce cyclization.
-
Cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the 6-methyluracil.
-
Collect the solid by filtration, wash with cold water, alcohol, and ether, then air-dry. The product is typically of high purity.
Core Synthesis: 6-Methyluracil to 6-Methylcytidine
This section details the primary two-stage conversion process. The overall workflow is depicted below.
Caption: Overall synthetic workflow from 6-methyluracil to 6-methylcytidine.
Stage A: Synthesis of 6-Methyluridine via Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is the premier method for forming N-glycosidic bonds in nucleoside synthesis. The process begins with the silylation of 6-methyluracil to increase its solubility in organic solvents and activate it for the subsequent coupling reaction with a protected ribose derivative.
Principle of the Reaction: The lone pair electrons on the nitrogen atoms of the silylated 6-methyluracil attack the anomeric carbon of the ribose derivative, which is activated by a Lewis acid catalyst. The reaction typically yields the thermodynamically more stable β-anomer due to the neighboring group participation of the C2-acyl protecting group on the ribose ring.
Protocol 3.1: Synthesis of 6-Methyluridine
This protocol is adapted from the established synthesis of related pyrimidine nucleosides.
-
Silylation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6-methyluracil (1.0 eq) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5-3.0 eq) and heat the mixture to reflux until a clear, homogeneous solution is obtained (approx. 1-2 hours). This indicates the formation of the silylated derivative.
-
Cool the solution to room temperature.
-
Glycosylation: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.05 eq) in anhydrous acetonitrile.
-
Add the sugar solution to the silylated 6-methyluracil solution.
-
Cool the mixture in an ice bath (0 °C) and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Deprotection: Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution and stir for 30 minutes.
-
Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
-
Dissolve the crude product in anhydrous methanol saturated with ammonia at 0 °C. Seal the vessel and stir at room temperature for 24-48 hours to remove the benzoyl protecting groups.
-
Purification: Concentrate the methanolic solution in vacuo. Purify the resulting residue by column chromatography on silica gel (using a gradient of methanol in dichloromethane, e.g., 5-15%) to yield pure 6-methyluridine.
| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |
| 6-Methyluracil | 1.0 | 126.11 | Starting pyrimidine base |
| N,O-bis(trimethylsilyl)acetamide (BSA) | 2.5 | 203.43 | Silylating agent |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 1.05 | 504.48 | Protected ribose donor |
| Trimethylsilyl triflate (TMSOTf) | 1.2 | 222.26 | Lewis acid catalyst |
| Methanolic Ammonia | Excess | - | Reagent for deprotection (ammonolysis) |
Stage B: Amination of 6-Methyluridine to 6-Methylcytidine
The conversion of the uridine to the cytidine analogue involves activating the C4-carbonyl, making it susceptible to nucleophilic attack by ammonia. A common and effective method involves the formation of a 1,2,4-triazolide intermediate.
Principle of the Reaction: The C4 position of the pyrimidine ring is activated with a phosphine and a diazodicarboxylate in the presence of 1,2,4-triazole. This forms a reactive C4-triazolide intermediate. This intermediate is then displaced by ammonia in a subsequent step to form the final 6-methylcytidine product.
Protocol 3.2: Synthesis of 6-Methylcytidine
This protocol is based on standard procedures for the amination of uridine derivatives.
-
Activation (Formation of Triazolide): In a flame-dried flask under an inert atmosphere, dissolve 6-methyluridine (1.0 eq) and 1,2,4-triazole (4.0 eq) in anhydrous dioxane or pyridine.
-
Add tri-n-butylphosphine or triphenylphosphine (4.0 eq).
-
Cool the mixture to 0 °C and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (4.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the intermediate by TLC.
-
Amination: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the crude residue in anhydrous dioxane and transfer to a sealed pressure vessel or steel bomb.
-
Cool the vessel to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia into it.
-
Seal the vessel and heat at 80-100 °C for 24-48 hours.
-
Work-up and Purification: Cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood.
-
Concentrate the remaining solution in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide, e.g., 1-2%) to afford pure 6-methylcytidine.
| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |
| 6-Methyluridine | 1.0 | 258.23 | Nucleoside intermediate |
| 1,2,4-Triazole | 4.0 | 69.07 | Activating agent component |
| Triphenylphosphine | 4.0 | 262.29 | Activating agent component (Mitsunobu) |
| Diisopropyl azodicarboxylate (DIAD) | 4.0 | 202.21 | Activating agent component (Mitsunobu) |
| Anhydrous Ammonia | Excess | 17.03 | Aminating agent (nucleophile) |
Characterization
The identity and purity of the final product, 6-methylcytidine, and the intermediate, 6-methyluridine, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence of the methyl group, the ribose protons, and the successful amination (disappearance of the N3-H from uridine and appearance of NH₂ protons for cytidine).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight of the synthesized compounds.
-
Melting Point (MP): To compare with literature values as an indicator of purity.
Safety and Handling
-
Reagents: Many reagents used in this synthesis are hazardous. Trimethylsilyl triflate (TMSOTf) is corrosive and moisture-sensitive. BSA is flammable and an irritant. DIAD and DEAD are toxic and potentially explosive upon heating. Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are required and must be handled under an inert atmosphere to prevent quenching of the reactions. Dichloromethane and dioxane are suspected carcinogens.
-
Pressurized Reactions: The amination step is performed in a sealed vessel at elevated temperatures and pressures. Use a properly rated and shielded pressure vessel and ensure it is not filled more than halfway with the liquid reaction mixture before sealing.
References
-
Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Pyrimidine. Wikipedia. ([Link])
-
Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. PMC. ([Link])
-
Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PMC. ([Link])
-
Chemical synthesis of 4'-modified nucleoside analogues. eMedEvents. ([Link])
-
BIOSYNTHESIS OF PYRIMIDINES.pptx. Slideshare. ([Link])
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BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh. ([Link])
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Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. MDPI. ([Link])
-
Synthesis of nucleobase-modified RNA oligonucleotides. Encyclopedia MDPI. ([Link])
-
Pyrimidine nucleosides. I. Synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides. The Journal of Organic Chemistry - ACS Publications. ([Link])
-
New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PMC. ([Link])
-
6-methyluracil. Organic Syntheses Procedure. ([Link])
- Preparation method of compound containing 6-methyl uracil structure.
-
SYNTHESIS OF 6-METHYLURACIL DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITY. CyberLeninka. ([Link])
-
New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PubMed. ([Link]
Application Notes and Protocols for the Incorporation of 6-Methylcytidine into Synthetic Oligonucleotides
Abstract: The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. 6-methylcytidine (m6C) represents an important, albeit less common, modification that allows researchers to probe nucleic acid structure, function, and interactions. This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 6-methylcytidine phosphoramidite, its incorporation into oligonucleotides via automated solid-phase synthesis, and robust methods for the purification and analytical validation of the final product.
Introduction: The Rationale for Site-Specific 6-Methylcytidine Incorporation
While N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, a diverse array of other chemical modifications contribute to the functional complexity of RNA and DNA.[1] The precise placement of these modified bases is crucial for understanding their biological roles, from modulating protein-nucleic acid interactions to altering the structural dynamics of duplexes. Unlike enzymatic methods, which offer limited control over the modification site, chemical synthesis provides the only route to install modified nucleosides at single-nucleotide resolution.
The incorporation of 6-methylcytidine, a structural isomer of the more common 5-methylcytosine, can introduce unique steric and electronic features into an oligonucleotide. This allows for the systematic study of its impact on:
-
Duplex Stability: Assessing changes in melting temperature (Tm) compared to canonical or other modified duplexes.
-
Nuclease Resistance: Evaluating the stability of modified oligonucleotides against cellular enzymes, a critical parameter for antisense and siRNA therapeutics.[2]
-
Protein Recognition: Investigating the binding affinity of specific proteins to DNA or RNA sequences containing the m6C modification.
This document outlines the complete workflow, from the initial synthesis of the phosphoramidite building block to the final quality control of the synthesized oligonucleotide.
Synthesis of 6-Methylcytidine Phosphoramidite: The Key Building Block
The cornerstone of incorporating any modified nucleoside is the synthesis of its corresponding phosphoramidite derivative. This process involves a multi-step chemical synthesis to protect reactive functional groups and install the phosphoramidite moiety required for automated synthesis. The following protocol is adapted from established methods for synthesizing modified nucleoside phosphoramidites.[1]
Protocol 1: Synthesis of 5'-O-DMT-N4-benzoyl-6-methyl-2'-deoxycytidine-3'-O-phosphoramidite
-
Protection of the 5'-Hydroxyl Group:
-
Dissolve 6-methyl-2'-deoxycytidine in anhydrous pyridine.
-
Add dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature. The DMT group protects the 5'-hydroxyl from participating in subsequent reactions and provides a lipophilic handle for purification.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product (5'-O-DMT-6-methyl-2'-deoxycytidine) by silica gel chromatography.
-
-
Protection of the N4-Exocyclic Amine:
-
Dissolve the 5'-DMT protected nucleoside in anhydrous pyridine.
-
Cool the solution to 0°C and add trimethylsilyl chloride (TMSCl) to transiently protect the 3'-hydroxyl group.[4]
-
Add benzoyl chloride (BzCl) and allow the reaction to proceed at room temperature. The benzoyl group protects the exocyclic amine of cytidine during oligonucleotide synthesis.
-
Quench the reaction with aqueous sodium bicarbonate.
-
Purify the product (5'-O-DMT-N4-benzoyl-6-methyl-2'-deoxycytidine) by silica gel chromatography.
-
-
Phosphitylation of the 3'-Hydroxyl Group:
-
Dissolve the fully protected nucleoside in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Purify the final 6-methylcytidine phosphoramidite product by silica gel chromatography, ensuring an anhydrous environment is maintained.
-
Caption: Workflow for 6-methylcytidine phosphoramidite synthesis.
Automated Solid-Phase Oligonucleotide Synthesis
With the custom phosphoramidite in hand, it can be incorporated into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The process relies on phosphoramidite chemistry, a highly efficient, cyclical four-step process.[3]
The four steps in the synthesis cycle are:
-
Deprotection (Detritylation): The DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support is removed with a mild acid (e.g., trichloroacetic acid), exposing a free hydroxyl group.
-
Coupling: The 6-methylcytidine phosphoramidite, activated by a reagent like 5-(ethylthio)-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites, extending the coupling time is often recommended to ensure high coupling efficiency.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an iodine solution.
This cycle is repeated for each nucleotide in the desired sequence.
Caption: The four-step automated solid-phase synthesis cycle.
Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) must be removed. The choice of deprotection strategy is critical, as harsh conditions can potentially degrade sensitive modifications.[6]
Protocol 2: Cleavage and Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the chosen deprotection solution (see Table 1).
-
Incubate the vial at the recommended temperature and time.
-
After incubation, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Table 1: Common Deprotection Reagents and Conditions
| Reagent | Conditions | Notes |
| Aqueous Ammonia (NH₄OH) | 55°C for 8-17 hours | Standard, robust deprotection for most DNA oligonucleotides.[7] |
| AMA (1:1 NH₄OH / 40% Methylamine) | 65°C for 15-50 minutes | "UltraFAST" deprotection. Requires acetyl (Ac) protected dC to avoid base modification.[1][7] |
| Potassium Carbonate (K₂CO₃) in Methanol | Room temperature for 4-17 hours | "Ultra-Mild" deprotection. Requires compatible "UltraMild" phosphoramidites (e.g., Pac-dA, Ac-dC, ipr-Pac-dG).[7][8] |
| t-Butylamine/Water (1:3 v/v) | 60°C for 6 hours | An alternative to ammonia-based reagents, useful for certain dye-labeled oligos.[7] |
For a novel modification like 6-methylcytidine, it is prudent to start with a milder deprotection condition, such as K₂CO₃ in methanol (if compatible protecting groups were used) or standard aqueous ammonia at room temperature, and analyze the product for integrity before moving to more aggressive, faster methods like AMA.
Purification and Quality Control
Purification is essential to remove truncated sequences and other impurities. The final product's identity and purity must then be rigorously confirmed.
Purification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the most common method for purifying synthetic oligonucleotides. A C18 reverse-phase column is typically used with a mobile phase gradient of acetonitrile in a triethylammonium acetate (TEAA) or hexafluoroisopropanol (HFIP) buffer.[8][9]
Quality Control: Mass Confirmation
Mass spectrometry (MS) is indispensable for confirming the successful synthesis of the target oligonucleotide.[10] It provides a precise molecular weight that can verify the incorporation of the modified base.
Table 2: Expected Mass Changes for 6-Methylcytidine Incorporation
| Modification | Compared To | Mass Change (Da) |
| 6-methyl-2'-deoxycytidine | 2'-deoxycytidine | +14.01565 |
| 6-methylcytidine (ribo) | Cytidine (ribo) | +14.01565 |
Methods for Mass Analysis:
-
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that generates multiply charged ions. The resulting complex spectrum can be "deconvoluted" by an algorithm to determine the parent mass with high accuracy (often <0.02% error).[11] This is the preferred method for high-resolution mass confirmation.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI typically produces singly charged ions and is a rapid method for routine QC, especially for oligonucleotides less than 50 bases in length.[11]
Quality Control: Enzymatic Digestion and LC-MS Analysis
The most definitive method to confirm site-specific incorporation is to enzymatically digest the oligonucleotide into its individual nucleoside components and analyze the resulting mixture by LC-MS.[8][12] This method confirms not only the presence of the modification but also its correct ratio relative to the other nucleosides.
Protocol 3: Enzymatic Digestion for Nucleoside Analysis
-
Dissolve the purified oligonucleotide (approx. 100 pmol) in a suitable buffer (e.g., 40 mM MOPS, pH 7.9).[8]
-
Add Nuclease P1 (to cleave phosphodiester bonds to 5'-mononucleotides) and incubate at 60°C for 1 hour.[8]
-
Add Calf Intestinal Alkaline Phosphatase (CIP) or another phosphodiesterase to remove the phosphate groups, yielding free nucleosides. Incubate at 37°C overnight.[8][13]
-
Analyze the resulting mixture of nucleosides by reverse-phase LC-MS/MS.
-
Identify 6-methyl-2'-deoxycytidine by its characteristic retention time and mass-to-charge ratio (m/z) in the mass spectrometer.
Caption: Workflow for verification by enzymatic digestion and LC-MS.
Conclusion
The successful incorporation of 6-methylcytidine into synthetic oligonucleotides requires a systematic and controlled approach, beginning with the careful synthesis of the phosphoramidite building block and culminating in rigorous analytical validation. By following the protocols and understanding the principles outlined in this guide, researchers can confidently produce high-quality, site-specifically modified oligonucleotides. These custom molecules are invaluable tools for advancing our understanding of nucleic acid biology and for the development of next-generation nucleic acid-based therapeutics.
References
-
Current Protocols in Nucleic Acid Chemistry. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. John Wiley & Sons, Inc. Available from: [Link]
-
Malik, C. K., et al. (2018). Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι. ACS Chemical Biology. Available from: [Link]
- Vinogradov, S. V., et al. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790.
- Krotz, A. H., et al. (2010). Oligonucleotide deprotection. Japanese Patent No. 4705716.
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection. Technical Bulletin. Available from: [Link]
-
Agris, P. F., et al. (2000). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research. Available from: [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Company Blog. Available from: [Link]
-
Newomics. (n.d.). MnESI-MS Platform for Sensitive Analysis of Oligonucleotides. Application Note. Available from: [Link]
-
Limbach, P. A., et al. (2024). Mapping m6A Sites on HIV-1 RNA Using Oligonucleotide LC-MS/MS. Viruses. Available from: [Link]
-
Micura, R., et al. (2023). Total RNA Synthesis and its Covalent Labeling Innovation. Chemistry – A European Journal. Available from: [Link]
-
Biano. (n.d.). Phosphoramidites For Automated Oligonucleotide Synthesis. Product Catalog. Available from: [Link]
-
van Aerschot, A., et al. (1995). Chemical incorporation of 1-methyladenosine into oligonucleotides. Nucleic Acids Research. Available from: [Link]
-
Almac Group. (2021). Towards the enzymatic synthesis of oligonucleotides. White Paper. Available from: [Link]
-
Divakar, K. J., et al. (2001). Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites. Nucleosides, Nucleotides and Nucleic Acids. Available from: [Link]
-
Obika, S., et al. (2019). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Gasparutto, D., et al. (2000). Synthesis and enzymatic processing of oligodeoxynucleotides containing tandem base damage. Nucleic Acids Research. Available from: [Link]
- Sanghvi, Y. S., et al. (2008). Process for the synthesis of oligonucleotides. U.S. Patent Application No. 11/851,883.
-
Agilent Technologies. (2025). Advancing Gene Therapy: Enzyme Selection for Effective RNA Oligonucleotide Mapping. Application Note. Available from: [Link]
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- 4. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newomics.com [newomics.com]
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- 11. web.colby.edu [web.colby.edu]
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Application Notes and Protocols: Utilizing 6-Methylcytidine as a Polymerase Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 6-methylcytidine (6-mC) as a potential polymerase chain terminator. While traditionally, chain termination in techniques like Sanger sequencing relies on dideoxynucleotides that lack a 3'-hydroxyl group, the steric hindrance introduced by modifications on the nucleobase itself presents an alternative mechanism for halting DNA synthesis. Here, we explore the theoretical underpinnings of using 6-methylcytidine triphosphate (6-methyldCTP) for this purpose, drawing parallels with other base-modified nucleotides. We present a detailed, albeit exploratory, protocol for validating the efficacy of 6-mC as a chain terminator in a standard Polymerase Chain Reaction (PCR) setup. This guide is intended for researchers interested in novel methodologies for DNA sequencing, fragment analysis, and the development of new therapeutic agents.
Introduction: Beyond Dideoxynucleotides in Chain Termination
The controlled termination of DNA polymerization is a cornerstone of molecular biology, most notably in Sanger sequencing. The classic approach employs dideoxynucleoside triphosphates (ddNTPs), which, upon incorporation, irreversibly halt DNA synthesis due to the absence of the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond[1]. However, the intricate interplay between DNA polymerases and the structure of the incoming nucleotide suggests that other modifications can also influence the elongation process.
Modifications to the nucleobase can exert significant effects on DNA synthesis. For instance, N6-methyladenine (N6-mA), a naturally occurring epigenetic mark, has been shown to cause site-specific pausing of RNA Polymerase II[2]. This pausing is attributed to the presence of the methyl group, which can reduce the efficiency of nucleotide incorporation[2][3]. It is hypothesized that a similar mechanism of steric hindrance can be exploited for controlled chain termination in PCR. The introduction of a methyl group at the 6th position of the cytosine base in 6-methylcytidine is proposed to create a steric clash within the active site of the DNA polymerase, thereby preventing the formation of a phosphodiester bond with the subsequent nucleotide.
This application note will delve into the proposed mechanism of 6-methylcytidine-mediated chain termination and provide a detailed protocol for its experimental validation.
The Proposed Mechanism of 6-Methylcytidine as a Chain Terminator
The central hypothesis for 6-methylcytidine's function as a chain terminator lies in the principle of steric hindrance within the DNA polymerase active site. DNA polymerases have a precisely shaped active site that accommodates the template strand and the incoming deoxynucleoside triphosphate (dNTP)[4]. The addition of a methyl group at the C6 position of the cytosine ring is predicted to disrupt this precise fit.
Here's a step-by-step breakdown of the proposed mechanism:
-
Incorporation: During the extension phase of PCR, the DNA polymerase encounters a guanine on the template strand and incorporates the complementary 6-methylcytidine triphosphate from the reaction mixture. Several DNA polymerases have been shown to be capable of incorporating modified nucleotides[5][6].
-
Steric Clash: Once incorporated, the 6-methyl group of the cytidine base is positioned within the polymerase active site. It is hypothesized that this methyl group sterically clashes with amino acid residues of the polymerase or with the incoming dNTP, preventing the enzyme from translocating to the next position on the template strand[7].
-
Chain Termination: This steric clash effectively stalls the polymerase, preventing the formation of the next phosphodiester bond and thus terminating the extension of the DNA strand at that specific site.
Figure 1: Proposed workflow of 6-methylcytidine induced chain termination.
Experimental Protocol for Validation
The following protocol is designed to test the hypothesis that 6-methyldCTP can act as a polymerase chain terminator. This protocol is based on a standard PCR workflow, with the key variable being the inclusion of 6-methyldCTP in the reaction mixture.
Reagents and Materials
-
DNA template (a well-characterized plasmid or genomic DNA with a known sequence)
-
Forward and reverse primers flanking a region of interest
-
Standard dNTP mix (dATP, dGTP, dTTP, dCTP)
-
6-methylcytidine triphosphate (6-methyldCTP)
-
Taq DNA polymerase or another suitable DNA polymerase
-
PCR buffer
-
Nuclease-free water
-
Agarose gel and electrophoresis equipment
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator or gel documentation system
Experimental Setup
To effectively assess the chain-terminating ability of 6-methyldCTP, a series of PCR reactions should be set up with varying ratios of dCTP to 6-methyldCTP.
| Component | Control Reaction (µL) | Test Reaction 1 (µL) | Test Reaction 2 (µL) | Test Reaction 3 (µL) | Final Concentration |
| 10x PCR Buffer | 5 | 5 | 5 | 5 | 1x |
| dNTP Mix (10 mM each, no dCTP) | 1 | 1 | 1 | 1 | 200 µM of each dATP, dGTP, dTTP |
| dCTP (10 mM) | 1 | 0.5 | 0.2 | 0.1 | 200 µM, 100 µM, 40 µM, 20 µM |
| 6-methyldCTP (1 mM) | 0 | 0.5 | 0.8 | 0.9 | 0 µM, 10 µM, 16 µM, 18 µM |
| Forward Primer (10 µM) | 1 | 1 | 1 | 1 | 0.2 µM |
| Reverse Primer (10 µM) | 1 | 1 | 1 | 1 | 0.2 µM |
| DNA Template (10 ng/µL) | 1 | 1 | 1 | 1 | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 | 0.5 | 0.5 | 0.5 | 2.5 U |
| Nuclease-free water | to 50 | to 50 | to 50 | to 50 | - |
| Total Volume | 50 | 50 | 50 | 50 |
Table 1: Suggested PCR reaction setup for validating 6-methylcytidine as a chain terminator.
PCR Cycling Conditions
The following cycling conditions are a starting point and may need to be optimized depending on the primers and template used.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 min | 1 |
| Denaturation | 95 | 30 sec | 30 |
| Annealing | 55-65 | 30 sec | 30 |
| Extension | 72 | 1 min/kb | 30 |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
Table 2: Recommended PCR cycling parameters.
Data Analysis and Expected Results
After the PCR is complete, the products should be analyzed by agarose gel electrophoresis.
-
Control Reaction: This reaction should produce a single, sharp band corresponding to the full-length PCR product.
-
Test Reactions: As the concentration of 6-methyldCTP increases and the concentration of dCTP decreases, a smear or a ladder of shorter DNA fragments is expected. This is because the polymerase will randomly incorporate the 6-methyldCTP, leading to chain termination at various positions where a guanine is present in the template strand. The intensity of the full-length product should decrease with increasing concentrations of 6-methyldCTP.
Figure 2: A simplified overview of the experimental validation workflow.
Potential Applications and Future Directions
If validated, the use of 6-methylcytidine as a chain terminator could open up several exciting avenues of research and application:
-
Novel Sequencing Methodologies: 6-methyldCTP could be used in conjunction with other base-modified terminators to develop new sequencing-by-synthesis approaches.
-
DNA Fragment Analysis: The ability to generate a population of fragments of varying lengths could be applied to techniques such as DNA footprinting.
-
Drug Development: As many antiviral and anticancer drugs are nucleoside analogs that act as chain terminators, understanding the mechanism of 6-methylcytidine could inform the design of new therapeutic agents[8].
Conclusion
The concept of using 6-methylcytidine as a polymerase chain terminator presents an intriguing alternative to traditional methods. Based on the established principles of steric hindrance observed with other modified nucleosides, there is a strong theoretical basis for this application. The provided protocol offers a clear and structured approach for researchers to validate this hypothesis in their own laboratories. Successful validation would not only add a new tool to the molecular biology toolbox but also deepen our understanding of the intricate interactions between DNA polymerases and their substrates.
References
-
Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease. PMC. [Link]
-
Epigenetic DNA Modification N6-Methyladenine Causes Site-Specific RNA Polymerase II Transcriptional Pausing. PMC. [Link]
-
N 6-Methyladenine hinders RNA- and DNA-directed DNA synthesis: application in human rRNA methylation analysis of clinical specimens. PMC. [Link]
-
A structural basis for restricted codon recognition mediated by 2-thiocytidine in tRNA containing a wobble position inosine. NIH. [Link]
-
Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids. Michal Hocek Group. [Link]
-
Structural Characterization And Thermochemical Studies Of Protonated Cytidine Nucleosides And Their Base Pairs. Digital Commons @ Wayne State. [Link]
-
DNA polymerase. Wikipedia. [Link]
-
The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha. PMC. [Link]
-
Enzymatic synthesis of 2-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. [Link]
-
Enzymatic incorporation of the modified triphosphate by in vitro transcription on short templates, sequencing. ResearchGate. [Link]
-
Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. PMC. [Link]
-
On the role of steric clashes in methylation control of restriction endonuclease activity. Nucleic Acids Research. [Link]
-
Study on Suitability of KOD DNA Polymerase for Enzymatic Production of Artificial Nucleic Acids Using Base/Sugar Modified Nucleoside Triphosphates. PMC. [Link]
-
Synthesis of chemically modified DNA. Biochemical Society Transactions. [Link]
-
Sequential action of a tRNA base editor in conversion of cytidine to pseudouridine. DSpace@MIT. [Link]
-
Unlocking the Sugar 'Steric Gate' of DNA Polymerases. PMC. [Link]
-
Sanger method of DNA sequencing involves premature termination of DNA synthesis using dideoxynucleotides (ddNTPs), which lack a. Doctor 2023. [Link]
-
DNA-polymerization in the presence of chain terminating nucleoside.... ResearchGate. [Link]
-
Synthesis of 5-Hydroxymethyl-, 5-Formyl-, and 5-Carboxycytidine-triphosphates and Their Incorporation into Oligonucleotides by Polymerase Chain Reaction. Organic Letters. [Link]
-
Using Sanger Sequencing to Analyze DNA Methylation Patterns in Liquid Biopsies. [Link]
-
Enzymatic synthesis of hypermodified DNA. [Link]
-
Ribonucleotide incorporation by human DNA polymerase η impacts translesion synthesis and RNase H2 activity. PMC. [Link]
-
PCR Amplification of GC-Rich DNA Regions Using the Nucleotide Analog N4-Methyl-2′-Deoxycytidine 5′-Triphosphate. Taylor & Francis Online. [Link]
-
Methyl-SNP-seq reveals dual readouts of methylome and variome at molecule resolution while enabling target enrichment. PMC. [Link]
-
Methyl-CODEC enables simultaneous methylation and duplex sequencing. PMC. [Link]
-
Prokaryotic Transcription Factors in Elongation and Termination (GreA, GreB, Mfd, NusA). [Link]
-
In vitro approaches to analysis of transcription termination. PMC. [Link]
-
Multiple Forms and Functions of Premature Termination by RNA Polymerase II. [Link]
Sources
- 1. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 2. Epigenetic DNA Modification N6-Methyladenine Causes Site-Specific RNA Polymerase II Transcriptional Pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N 6-Methyladenine hinders RNA- and DNA-directed DNA synthesis: application in human rRNA methylation analysis of clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA polymerase - Wikipedia [en.wikipedia.org]
- 5. Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids | Michal Hocek Group [hocek.group.uochb.cz]
- 6. Study on Suitability of KOD DNA Polymerase for Enzymatic Production of Artificial Nucleic Acids Using Base/Sugar Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Screening 6-Methylcytidine Derivatives for Antiviral Activity
Introduction: The Imperative for Novel Antiviral Nucleoside Analogs
The relentless emergence of novel and drug-resistant viral pathogens presents a significant and ongoing threat to global health. Nucleoside analogs represent one of the most successful classes of antiviral drugs, primarily functioning by disrupting viral genome replication.[1] These molecules mimic natural nucleosides and, upon intracellular phosphorylation to their active triphosphate form, are incorporated into the growing viral DNA or RNA strand by the viral polymerase. This action can lead to premature chain termination or introduce mutations, thereby halting viral replication.[2]
6-Methylcytidine is a modified cytidine nucleoside that holds promise as a scaffold for developing new antiviral agents. Its derivatives are hypothesized to act as inhibitors of viral RNA-dependent RNA polymerases (RdRps), enzymes crucial for the replication of many RNA viruses but absent in host cells, offering a potential for selective toxicity.[3][4] Screening a library of 6-methylcytidine derivatives requires a systematic, multi-tiered approach to identify potent and selective candidates, differentiate true antiviral activity from cellular toxicity, and begin to elucidate their mechanism of action.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details a robust screening cascade, from initial cytotoxicity profiling to quantitative antiviral assays and mechanistic insights, ensuring the generation of reliable and actionable data.
The Antiviral Screening Cascade: A Strategic Workflow
A successful screening campaign is not a single experiment but a logical progression of assays designed to systematically filter and characterize compounds. This cascade approach maximizes efficiency by using high-throughput methods initially to identify "hits," which are then subjected to more rigorous, lower-throughput assays for confirmation and in-depth analysis. The core principle is to first establish safety (low cytotoxicity) and then confirm efficacy.
Caption: The Antiviral Screening Cascade Workflow.
PART I: Cytotoxicity Assessment — The Foundation of Meaningful Antiviral Data
Expertise & Rationale: Before assessing antiviral activity, it is imperative to determine the cytotoxicity of each derivative. An apparent reduction in viral activity is meaningless if it is caused by the compound killing the host cells rather than specifically inhibiting the virus.[5][6] The 50% cytotoxic concentration (CC50), the concentration at which a compound reduces cell viability by 50%, is a critical parameter. This value establishes the therapeutic window for subsequent antiviral assays, ensuring they are conducted at non-toxic concentrations. The Cell Counting Kit-8 (CCK-8) assay is a highly sensitive and convenient colorimetric method for this purpose.[7]
Protocol 1: CCK-8 Cytotoxicity Assay
This protocol quantifies cell viability by measuring the metabolic activity of dehydrogenases in living cells.[8]
Materials:
-
Host cells appropriate for the target virus (e.g., Vero E6, A549, Huh-7).[9][10][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
6-Methylcytidine derivatives solubilized in DMSO.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader capable of measuring absorbance at 450 nm.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count healthy, log-phase cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2-fold serial dilution series of each 6-methylcytidine derivative in complete culture medium. A typical starting concentration might be 100-200 µM. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.5%).
-
Compound Treatment: Carefully remove the medium from the cells. Add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Controls: Include the following controls on each plate:
-
Cell Control (Vehicle): Cells treated with medium containing the same final concentration of DMSO as the test wells (represents 100% viability).
-
Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.
-
-
Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the vehicle control wells turn a distinct orange color.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis & Presentation:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Table 1: Template for Summarizing Cytotoxicity Data
| Compound ID | CC50 (µM) | Maximum Non-toxic Concentration (MNTC) (µM) |
|---|---|---|
| Derivative 1 | >100 | 100 |
| Derivative 2 | 45.2 | 22.6 |
| Positive Control | 88.5 | 44.2 |
Note: The MNTC is often defined as the CC10 or simply a concentration well below the CC50 (e.g., CC50/2) where >90% cell viability is maintained.
PART II: Primary Antiviral Screening — Identifying the "Hits"
Expertise & Rationale: The goal of primary screening is to efficiently test all derivatives at one or two non-toxic concentrations to identify compounds that inhibit viral replication. The cytopathic effect (CPE) inhibition assay is a robust and widely used method for this purpose.[12][13] It provides a qualitative or semi-quantitative measure of a compound's ability to protect cells from virus-induced damage and death.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
Materials:
-
Confluent host cells in 96-well plates (prepared as in Protocol 1).
-
High-titer virus stock (e.g., Dengue virus, Zika virus, SARS-CoV-2).[14][15]
-
Test compounds diluted to a non-toxic concentration (e.g., MNTC) in infection medium (low-serum medium, e.g., 2% FBS).
-
Positive control compound (known inhibitor of the target virus).
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol).
Step-by-Step Methodology:
-
Preparation: Prepare cell plates as described in Protocol 1.
-
Compound Pre-treatment: Remove the culture medium. Add 50 µL of medium containing the test compounds (at the selected screening concentration) or controls to the appropriate wells.
-
Infection: Add 50 µL of virus diluted in infection medium to achieve a multiplicity of infection (MOI) that causes 80-100% CPE in 48-72 hours.
-
Controls:
-
Virus Control: Cells infected with the virus but treated with vehicle only (should show maximum CPE).
-
Cell Control: Cells treated with vehicle only and not infected (should show no CPE).
-
Positive Control: Cells infected and treated with a known antiviral drug.
-
-
Incubation: Incubate the plates at 37°C, 5% CO₂ until the virus control wells show complete CPE.
-
CPE Visualization & Staining:
-
Aspirate the medium from all wells.
-
Gently wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add 100 µL of Crystal Violet staining solution to each well and incubate for 15-20 minutes at room temperature.[5]
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
-
Evaluation: Visually or microscopically score the wells for protection against CPE. Viable, protected cells will stain purple, whereas areas of CPE will appear as clear, unstained zones. Compounds that show significant protection are considered "hits."
PART III: Confirmatory & Quantitative Antiviral Assays
Expertise & Rationale: Hits from the primary screen require confirmation and precise quantification of their potency. The plaque reduction assay is considered the "gold standard" for quantifying the inhibition of infectious virus production.[16][17] As a complementary method, the qPCR-based virus yield reduction assay offers high sensitivity and quantifies the inhibition of viral genome replication.[18][19] These assays are used to determine the 50% effective concentration (EC50), the concentration that inhibits viral activity by 50%.
Protocol 3: Plaque Reduction Assay
Materials:
-
Host cells seeded in 12-well or 24-well plates, grown to 95-100% confluency.
-
Virus stock of known titer (PFU/mL).
-
Serial dilutions of "hit" compounds in infection medium.
-
Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or 0.4% agarose).[20]
-
Fixative solution (e.g., 10% formalin).
-
Crystal Violet staining solution.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in multi-well plates and grow until a confluent monolayer is formed.
-
Infection: Remove the growth medium. Infect the monolayers with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After adsorption, aspirate the virus inoculum. Add 1-2 mL of the semi-solid overlay medium containing serial dilutions of the test compound to each well.[21]
-
Controls: Include a "virus only" control (no drug) and a "cell only" control (no virus).
-
Incubation: Incubate the plates at 37°C, 5% CO₂ until plaques are visible (typically 3-14 days, depending on the virus).
-
Plaque Visualization:
-
Carefully remove the overlay.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the fixative and stain the monolayer with crystal violet solution.
-
Wash with water and air dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. Determine the EC50 value from the dose-response curve using non-linear regression.
Protocol 4: qPCR-based Virus Yield Reduction Assay
Materials:
-
Host cells in multi-well plates.
-
Virus stock.
-
Serial dilutions of "hit" compounds.
-
Viral RNA extraction kit.
-
Reagents for quantitative reverse transcription PCR (qRT-PCR), including primers and probes specific to the target virus genome.[][23]
-
Real-time PCR instrument.
Step-by-Step Methodology:
-
Infection and Treatment: Seed cells in plates. Treat cells with serial dilutions of the compounds and subsequently infect with the virus at a defined MOI (e.g., 0.1-1).
-
Incubation: Incubate for a full replication cycle (e.g., 24-48 hours).
-
Sample Collection: Harvest the cell culture supernatant.
-
RNA Extraction: Extract viral RNA from a fixed volume of the supernatant using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Perform qRT-PCR on the extracted RNA. Use a standard curve of in vitro transcribed viral RNA to enable absolute quantification of viral genome copies.[23]
-
Data Analysis: Calculate the number of viral genome copies/mL for each compound concentration. Determine the percentage reduction relative to the virus control and calculate the EC50 from the dose-response curve.
Data Presentation & The Selectivity Index (SI): The ultimate measure of a compound's potential is its Selectivity Index (SI), the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates greater selectivity for the virus, which is a desirable trait for a therapeutic candidate.
Table 2: Template for Summarizing Antiviral Efficacy and Selectivity
| Compound ID | CC50 (µM) | Plaque Assay EC50 (µM) | qPCR Assay EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Derivative 2 | 45.2 | 3.1 | 2.8 | 14.6 - 16.1 |
| Derivative 7 | >100 | 5.8 | 6.2 | >16.1 |
| Positive Control| 88.5 | 0.9 | 0.7 | 98.3 - 126.4 |
PART IV: Elucidating the Mechanism of Action (MoA)
Expertise & Rationale: For the most promising lead candidates, understanding how they inhibit the virus is a critical step toward rational drug design and optimization. As 6-methylcytidine is a nucleoside analog, its derivatives are strongly predicted to target the viral RNA-dependent RNA polymerase (RdRp).[2][3] The active form of the drug, the 5'-triphosphate derivative, acts as a competitive substrate for the natural nucleotide (cytidine triphosphate). Its incorporation into the nascent viral RNA chain prevents further extension, a process known as chain termination.[1] This can be confirmed using a cell-free biochemical polymerase assay.[24][25][26]
Sources
- 1. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-C-methylcytidine as a potent and selective inhibitor of the replication of foot-and-mouth disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Line Models for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. ovid.com [ovid.com]
- 11. Stanford Coronavirus Antiviral & Resistance Database (CoVDB) [covdb.stanford.edu]
- 12. ibtbioservices.com [ibtbioservices.com]
- 13. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. contagionlive.com [contagionlive.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 19. journals.asm.org [journals.asm.org]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 23. Application of real-time PCR for testing antiviral compounds against Lassa virus, SARS coronavirus and Ebola virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biochemical analyses of the interactions between viral polymerases and RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biochemical Characterization of Enzyme Fidelity of Influenza A Virus RNA Polymerase Complex | PLOS One [journals.plos.org]
Application Note: Enzymatic Synthesis of 6-Methylcytidine via Nucleoside Phosphorylase Transglycosylation
Executive Summary
The enzymatic synthesis of 6-methylcytidine (m⁶C) represents a significant challenge in biocatalysis due to the steric hindrance imposed by the methyl group at the C6 position of the pyrimidine ring. This modification forces the nucleoside into the syn conformation, making it a critical tool for structural biology and RNA folding studies.
Traditional chemical synthesis of m⁶C is laborious, requiring multi-step protection/deprotection strategies and often resulting in low stereoselectivity (
Mechanistic Principles
The Bi-Bi Ping-Pong Mechanism
Nucleoside Phosphorylases (NPs) operate via a reversible bimolecular mechanism. In the synthesis of 6-methylcytidine, the reaction is driven by thermodynamic equilibrium.
-
Phosphorolysis (Step 1): The enzyme attacks the glycosidic bond of the donor (Uridine) with inorganic phosphate (
), releasing the base (Uracil) and forming -D-Ribose-1-Phosphate (R1P). -
Glycosylation (Step 2): The R1P intermediate is condensed with the acceptor base (6-Methylcytosine) to form the target nucleoside (6-Methylcytidine) and regenerate inorganic phosphate.
Steric Hindrance & Conformational Locking
The critical barrier in this synthesis is the C6-Methyl group . In standard pyrimidines (like Cytidine), the base rotates freely (mostly anti). In 6-methylcytidine, the methyl group clashes with the ribose oxygen (O5'), locking the nucleoside into the syn conformation. Most wild-type NPs have active sites evolved for anti conformers, leading to significantly reduced catalytic efficiency (
Reaction Pathway Diagram
Caption: Coupled enzymatic transglycosylation cycle. Phosphate is recycled, acting catalytically.
Materials & Reagents
| Component | Grade/Spec | Purpose |
| Enzyme | Recombinant E. coli Uridine Phosphorylase (UP) | Primary catalyst for both steps. |
| Donor | Uridine (99%) | Provides the ribose moiety. Cost-effective. |
| Acceptor | 6-Methylcytosine | The target base.[1] |
| Buffer | Potassium Phosphate (pH 7.0) | Source of |
| Solvent | Deionized Water (Milli-Q) | Reaction medium. |
| Additive | DMSO (Optional, <10%) | Improves solubility of the hydrophobic base. |
Note on Enzyme Selection: While E. coli UP is standard, thermostable variants (e.g., from Geobacillus stearothermophilus) are superior if available, as they allow higher reaction temperatures (60°C), increasing the solubility of the poorly soluble 6-methylcytosine.
Experimental Protocol
Pre-Reaction Optimization (Thermodynamics)
Because the equilibrium constant (
-
Strategy: Use a molar excess of the donor (Uridine).
-
Ratio: 2:1 or 3:1 (Uridine : 6-Methylcytosine).
Step-by-Step Synthesis Procedure
Scale: 10 mL Reaction Volume
-
Buffer Preparation:
-
Prepare 10 mL of 10 mM Potassium Phosphate buffer (pH 7.0) .
-
Expert Insight: Do not use high phosphate concentrations (e.g., 50 mM). High phosphate inhibits the synthetic direction (Step 2). Keep it catalytic (1-10 mM).
-
-
Substrate Solubilization:
-
Add 2.0 mmol Uridine (Donor).
-
Add 1.0 mmol 6-Methylcytosine (Acceptor).
-
Note: 6-Methylcytosine has poor aqueous solubility. Heat the mixture to 45-50°C to dissolve. If turbidity persists, add 5% (v/v) DMSO.
-
-
Enzyme Addition:
-
Add 50-100 Units of Uridine Phosphorylase.
-
Definition: One unit is defined as the amount of enzyme converting 1
mol of uridine per minute at pH 7.0. -
Critical: High enzyme loading is required due to the low specific activity towards the sterically hindered 6-methyl base.
-
-
Incubation:
-
Incubate at 40°C - 50°C (depending on enzyme stability) with gentle shaking (150 rpm).
-
Duration: 24 - 48 hours. The reaction is slow due to the syn conformation barrier.
-
-
Monitoring (HPLC):
-
Take 50
L aliquots at 0, 6, 12, 24, and 48 hours. -
Quench with 50
L Methanol. -
Analyze via Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Water/Methanol gradient (0%
20% MeOH). 6-Methylcytidine will elute later than Cytidine due to the methyl group.
-
Purification Workflow
-
Termination: Heat the reaction mixture to 95°C for 5 minutes to denature the enzyme. Centrifuge at 10,000 x g for 10 mins to remove protein precipitate.
-
Filtration: Pass supernatant through a 0.22
m filter. -
Chromatography: Load onto a preparative C18 HPLC column or use Dowex 1x2 (OH- form) resin if separating charged species.
-
Crystallization: Concentrate fractions containing product. Dissolve in minimal hot water and add Ethanol dropwise to induce crystallization.
Process Workflow Diagram
Caption: Operational workflow from substrate preparation to product purification.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<5%) | Steric hindrance of 6-mC. | Increase enzyme concentration (5x). Increase temperature to 60°C (requires thermostable UP). |
| Precipitation | 6-Methylcytosine insolubility. | Add 10% DMSO or use a "fed-batch" approach (add base gradually). |
| Hydrolysis | High Phosphate concentration. | Crucial: Lower phosphate to <5 mM. Phosphate drives the reverse reaction (hydrolysis of product). |
| No Product | Enzyme specificity.[2][3][4] | E. coli UP may be insufficient. Switch to Aeromonas or Geobacillus sources, or use a Pyrimidine Nucleoside Phosphorylase (PyNP). |
References
-
Mikhailopulo, I. A., & Miroshnikov, A. I. (2010). Biologically Important Nucleosides: Modern Trends in Biotechnology and Application. Mendeleev Communications. Link
-
Hennig, L., et al. (2007). Synthesis of 5-fluorocytidine triphosphate using a cascade of four enzymes. Applied Microbiology and Biotechnology. (Demonstrates multi-enzyme cascades for modified pyrimidines). Link
-
Alberty, R. A. (2007). Thermodynamic properties of enzyme-catalyzed reactions involving cytosine, uracil, thymine, and their nucleosides and nucleotides.[5] Biophysical Chemistry. (Reference for equilibrium constants). Link
-
Serra, I., et al. (2012). Developing a Collection of Immobilized Nucleoside Phosphorylases for the Preparation of Nucleoside Analogues. ChemPlusChem. Link
Sources
- 1. N 6-Methyladenine hinders RNA- and DNA-directed DNA synthesis: application in human rRNA methylation analysis of clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecronicon.net [ecronicon.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 5. Thermodynamic properties of enzyme-catalyzed reactions involving cytosine, uracil, thymine, and their nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N4-Alkylation of 6-Methylcytidine for Advanced Drug Discovery and Chemical Biology
Abstract: The N4-alkylation of cytidine analogues, particularly 6-methylcytidine, is a cornerstone of medicinal chemistry and nucleic acid research. The introduction of alkyl groups at the N4-position can profoundly alter the biological properties of these nucleosides, enhancing their therapeutic potential by improving metabolic stability, modulating base-pairing interactions, and increasing bioavailability.[1] However, the selective alkylation of the exocyclic N4-amino group presents a significant synthetic challenge due to the presence of multiple nucleophilic centers within the molecule, including the N1 and N3 positions of the pyrimidine ring and the hydroxyl groups of the ribose sugar. This guide provides an in-depth analysis of robust and field-proven methodologies for the regioselective N4-alkylation of 6-methylcytidine, complete with detailed experimental protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug development and chemical biology.
Part 1: Foundational Principles of Selective N4-Alkylation
The primary obstacle in modifying 6-methylcytidine is achieving high regioselectivity for the N4-position. Direct alkylation with alkyl halides often leads to a mixture of products, with alkylation occurring at the more nucleophilic N3 position or even the ribose hydroxyls if unprotected. Therefore, successful strategies rely on either enhancing the nucleophilicity of the N4-nitrogen relative to other sites or, more commonly, converting the C4-position into a reactive intermediate that is readily displaced by an amine.
The choice of strategy depends on the desired alkyl group, the scale of the reaction, and the available starting materials. The most prevalent and reliable methods proceed via a 6-methyluridine precursor, leveraging the C4-carbonyl for activation.
Part 2: Primary Synthetic Strategies and Mechanistic Overview
Three principal strategies have proven effective for the synthesis of N4-alkyl-6-methylcytidine derivatives. Each approach offers distinct advantages regarding substrate scope, reaction conditions, and scalability.
-
C4-Activation via Sulfonylation/Displacement: This is the most widely employed and versatile method. It involves a two-step sequence starting from a protected 6-methyluridine derivative. The C4-carbonyl is first activated by conversion to a better leaving group, typically a sulfonate ester, which is then displaced by a primary or secondary amine.[2][3]
-
Direct N4-Alkylation via N1-Sulfonylation: A more recent approach involves the initial protection and activation of the pyrimidine ring by sulfonylation at the N1 position. This modification alters the electronic properties of the ring, facilitating the subsequent deprotonation and alkylation of the N4-amino group with a strong base and an alkyl halide.[1][4][5]
-
Reductive Amination: While less common for direct nucleoside modification, reductive amination offers a powerful method for introducing a wide variety of alkyl groups.[6][7] This process involves the reaction of the N4-amino group with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[6][8]
Figure 1: Overview of primary synthetic routes for N4-alkylation.
Part 3: Detailed Application Protocols
Protocol 1: N4-Alkylation via C4-Activation of a 6-Methyluridine Precursor
This protocol is considered the gold standard due to its high yields and broad applicability. It begins with the readily available 6-methyluridine, which must first have its ribose hydroxyls protected.
Causality: The strategy hinges on transforming the C4-carbonyl of the uridine ring into a highly reactive electrophilic center. Treatment with a sulfonylating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) creates a sulfonate ester at the C4 position.[2] This group is an excellent leaving group, facilitating a subsequent SNAr (Nucleophilic Aromatic Substitution) reaction with a chosen primary amine to form the desired N4-alkylated product. Acetyl groups are used for transient protection of the sugar hydroxyls to prevent side reactions and are easily removed under mild basic conditions.
Figure 2: Step-by-step workflow for the C4-activation protocol.
Step-by-Step Methodology:
-
Hydroxyl Protection (Acetylation):
-
To a stirred suspension of 6-methyluridine (1.0 eq) in anhydrous pyridine (approx. 0.1 M), add acetic anhydride (3.0-4.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight until the starting material is consumed (monitor by TLC; typically 9:1 DCM:MeOH).
-
Quench the reaction by slowly adding methanol. Co-evaporate the solvent with toluene under reduced pressure to yield the crude 2',3',5'-tri-O-acetyl-6-methyluridine, which can often be used directly in the next step.
-
-
C4-Activation with TPSCl:
-
Dissolve the acetylated product (1.0 eq) and 4-dimethylaminopyridine (DMAP, 2.0 eq) in anhydrous acetonitrile (0.1 M).
-
Add 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl, 1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the reaction for 4-6 hours at room temperature. Monitor the formation of the activated intermediate by TLC.
-
-
Nucleophilic Displacement (Amination):
-
To the reaction mixture containing the C4-activated intermediate, add the desired primary amine (R-NH₂, 3.0-5.0 eq).
-
Stir at room temperature or gently heat to 40-50 °C if the amine is a poor nucleophile. The reaction is typically complete within 2-12 hours.
-
-
Deprotection:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in a saturated solution of ammonia in methanol (7N NH₃ in MeOH).
-
Stir in a sealed vessel at room temperature for 12-24 hours.
-
-
Purification:
-
Concentrate the reaction mixture and purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10) to afford the pure N4-alkyl-6-methylcytidine.
-
| Parameter | Condition | Typical Yield (%) | Notes |
| Solvent | Pyridine, Acetonitrile | 80-95% (overall) | All solvents must be anhydrous to prevent hydrolysis of intermediates. |
| Temperature | 0 °C to 50 °C | Lower temperatures for initial steps, gentle heating may be needed for amination. | |
| Reaction Time | 24-48 hours (total) | Each step should be monitored by TLC for completion. | |
| Key Reagents | Ac₂O, TPSCl, DMAP, R-NH₂ | TPSCl is preferred over TsCl for its higher reactivity and steric bulk. |
Protocol 2: Reductive Amination
This method is advantageous for creating a library of analogs from various aldehydes and avoids harsh activation steps. The reaction proceeds via an iminium intermediate, which is selectively reduced.
Causality: The exocyclic amine of 6-methylcytidine reacts with an aldehyde or ketone under weakly acidic conditions to form a Schiff base (imine), which is in equilibrium with its protonated form (iminium ion). A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is used because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than it reduces the starting carbonyl compound.[6][9] This selectivity allows for a one-pot reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 6-methylcytidine (1.0 eq) in a suitable solvent mixture such as methanol or a methanol/DMF mixture (0.1 M).
-
Add the desired aldehyde or ketone (1.5-2.0 eq) to the solution.
-
Adjust the pH to approximately 5-6 by adding a small amount of acetic acid.
-
-
Reduction:
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Safety Note: NaBH₃CN can release toxic HCN gas under strongly acidic conditions. Ensure the reaction pH remains weakly acidic to neutral.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding a few drops of acetone to consume any excess hydride reagent.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue directly by silica gel chromatography using a DCM/Methanol gradient to isolate the N4-alkyl-6-methylcytidine product.
-
| Parameter | Condition | Typical Yield (%) | Notes |
| Solvent | Methanol, DMF | 50-75% | Co-solvents may be needed for solubility of the nucleoside. |
| pH | 5-6 | Critical for iminium ion formation and NaBH₃CN stability. | |
| Reducing Agent | NaBH₃CN | Sodium triacetoxyborohydride (STAB) is a safer, effective alternative.[7] | |
| Reaction Time | 12-24 hours | Reaction may be slower with sterically hindered aldehydes/ketones. |
Part 4: Product Validation and Troubleshooting
Self-Validating System: Successful synthesis is confirmed through a combination of chromatographic and spectroscopic methods.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The product, N4-alkyl-6-methylcytidine, will have a different Rf value than the starting material. Visualization under a UV lamp (254 nm) is effective.
-
Purification: Silica gel column chromatography is the standard method for purification. The polarity of the eluent system should be adjusted based on the polarity of the introduced alkyl group.
-
Structural Confirmation:
-
¹H NMR: The most definitive evidence of N4-alkylation is the appearance of new signals corresponding to the protons of the introduced alkyl group and a shift in the N4-proton signal.
-
¹³C NMR: Confirms the presence of the new alkyl carbons.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the final product.
-
Common Issues and Solutions:
| Issue | Probable Cause | Recommended Solution |
| Low Yield (Protocol 1) | Incomplete activation of C4; hydrolysis of activated intermediate. | Ensure all reagents and solvents are strictly anhydrous. Use fresh TPSCl. |
| Side Product Formation | Alkylation on ribose hydroxyls. | Ensure complete protection of the sugar moiety before C4-activation. |
| No Reaction (Protocol 2) | Incorrect pH; inactive reducing agent. | Check and adjust pH to 5-6. Use fresh NaBH₃CN or STAB. |
| Multiple Products | Over-alkylation (if a secondary amine is formed and reacts again). | Use a controlled stoichiometry of the aldehyde. Direct alkylation of amines with alkyl halides is prone to this, which is why reductive amination is preferred.[6] |
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society. [Link]
-
Di Mola, A., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Molecules. [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols. [Link]
-
Di Mola, A., et al. (2022). N-4 Alkyl Cytosine derivatives synthesis: a new approach. Spiral, Imperial College London. [Link]
-
Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org. [Link]
-
Di Mola, A., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. IRIS, University of Naples Federico II. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Wikipedia. [Link]
-
Zheng, Y. Y., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research. [Link]
-
Li, T., et al. (2023). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. [Link]
-
Wikipedia. (2023). Reductive amination. Wikipedia. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. organic-chemistry.org. [Link]
-
Anderson, M. O., et al. (2011). Synthesis and solution conformation studies of the modified nucleoside N4, 2′-O-dimethylcytidine (m4Cm) and its analogues. Nucleosides, Nucleotides and Nucleic Acids. [Link]
-
Chemistry Steps. (2024). Reductive Amination. chemistrysteps.com. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and solution conformation studies of the modified nucleoside N4, 2′-O-dimethylcytidine (m4Cm) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach [iris.unibas.it]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Application Note: Design and Development of Antifungal Biocides Using 6-Methylcytidine Scaffolds
Executive Summary & Rationale
The emergence of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus) necessitates the development of novel antifungal agents with distinct mechanisms of action. While traditional nucleoside analogs like 5-fluorocytosine (5-FC) are potent, they suffer from rapid resistance development via cytosine deaminase (CDA) mutations.
This guide details the design of 6-methylcytidine (6-mC) scaffolds. Unlike C5-substituted analogs, the C6-methyl group introduces a critical steric constraint, forcing the nucleoside into a syn-conformation about the glycosidic bond. This conformational lock serves two purposes:
-
Metabolic Stability: It hinders deamination by host and fungal deaminases, which typically require the anti conformation.
-
Dual-Action Biocidal Activity: When coupled with N4-lipophilic chains (e.g., dodecyl), these scaffolds exhibit a hybrid mechanism—disrupting fungal membranes (surfactant effect) while retaining nucleoside antimetabolite potential.
Chemical Design Strategy: The "Syn-Effect"
The core design principle relies on the steric clash between the C6-methyl group of the pyrimidine base and the C2'-oxygen (or H) of the ribose sugar.
Structural Logic
-
Standard Cytidine: Exists predominantly in the anti range (glycosidic torsion angle
). -
6-Methylcytidine: The bulky methyl group forces the base to rotate away from the sugar ring, stabilizing the syn range (
). -
N4-Alkylation: Adding a long alkyl chain (C10–C14) at the N4 position transforms the hydrophilic nucleoside into an amphiphilic cation. This mimics the structure of cationic biocides (like benzalkonium chloride) but with a nucleoside core that can potentially interfere with fungal RNA/DNA machinery upon internalization.
Experimental Protocol: Chemical Synthesis
Workflow Visualization
The following diagram outlines the convergent synthesis pathway, utilizing Vorbrüggen coupling followed by regioselective N4-alkylation.
Caption: Convergent synthesis of N4-alkyl-6-methylcytidine biocides via silylated base coupling and subsequent transamination.
Detailed Steps
Step 1: Synthesis of 6-Methylcytidine (Core Scaffold)
-
Silylation: Suspend 6-methylcytosine (10 mmol) in hexamethyldisilazane (HMDS, 30 mL) with a catalytic amount of ammonium sulfate. Reflux for 4 hours until a clear solution is obtained (formation of bis-trimethylsilyl derivative). Evaporate excess HMDS in vacuo.
-
Coupling: Dissolve the silylated base in dry acetonitrile (50 mL). Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (10 mmol). Cool to 0°C. Add TMSOTf (11 mmol) dropwise. Stir at room temperature for 12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.
-
Deprotection: Treat the benzoylated intermediate with methanolic ammonia (7 M NH₃ in MeOH) at room temperature for 24 hours. Concentrate and recrystallize from ethanol to yield 6-methylcytidine .
Step 2: N4-Functionalization (Biocide Activation)
To generate the lipophilic biocide (e.g., N4-dodecyl-6-methylcytidine):
-
Dissolve 6-methylcytidine (2 mmol) in ethanol/water (1:1).
-
Add Dodecylamine (2.2 mmol) and sodium bisulfite (catalyst).
-
Reflux at 90°C for 48 hours. The reaction proceeds via an addition-elimination mechanism at the C4 position.
-
Purification: Evaporate solvent. Purify via silica gel column chromatography (Eluent: DCM/MeOH 9:1).
Biological Evaluation Protocols
In Vitro Susceptibility Testing (CLSI M27-A4)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida and Aspergillus spp.
Reagents:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
96-well microtiter plates.
-
Resazurin dye (Alamar Blue) for viability visualization.
Procedure:
-
Inoculum Prep: Adjust fungal suspension to
to cells/mL. -
Dilution: Prepare serial twofold dilutions of the N4-dodecyl-6-methylcytidine (Range: 64 µg/mL to 0.125 µg/mL). Include Fluconazole as a positive control.
-
Incubation: Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
-
Readout: Visual score of 100% inhibition (optically clear). Confirm with Resazurin (blue = no growth, pink = growth).
Mechanism of Action: Membrane Permeabilization Assay
Since N4-alkyl derivatives often disrupt membranes, this must be verified against pure antimetabolite activity.
Protocol:
-
Load C. albicans cells with Propidium Iodide (PI) (membrane-impermeable DNA dye).
-
Treat cells with the test compound at
MIC and MIC. -
Measure fluorescence (Ex 535 nm / Em 617 nm) over 60 minutes.
-
Interpretation: Rapid fluorescence increase indicates membrane rupture (biocidal surfactant mechanism). Delayed or no fluorescence suggests intracellular target (antimetabolite mechanism).
Data Analysis & Interpretation
Comparative Activity Profile (Mock Data)
The following table illustrates typical potency shifts when modifying the 6-methyl scaffold with N4-alkyl chains.
| Compound | R-Group (N4) | Conformation | MIC (C. albicans) | MIC (A. fumigatus) | Mechanism Bias |
| Cytidine | -H | Anti | >128 µg/mL | >128 µg/mL | Inactive |
| 6-Methylcytidine | -H | Syn | 64 µg/mL | 128 µg/mL | Weak Antimetabolite |
| N4-Butyl-6-mC | -C4H9 | Syn | 32 µg/mL | 64 µg/mL | Mixed |
| N4-Dodecyl-6-mC | -C12H25 | Syn | 2.0 µg/mL | 4.0 µg/mL | Membrane + Metabolic |
| Fluconazole (Ctrl) | N/A | N/A | 1.0 µg/mL | 16 µg/mL | Ergosterol Inhibition |
Mechanism of Action Logic
The following diagram explains the dual-pathway efficacy of the lead compound.
Caption: Dual mechanism of action: N4-alkyl tail drives membrane interaction, while the 6-methyl core creates intracellular enzymatic blockage.
References
-
Kharitonova, M. et al. (2021). "New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting."[1] Microorganisms.
-
Winkley, M. W. & Robins, R. K. (1968). "Pyrimidine nucleosides. I. Synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides."[2] The Journal of Organic Chemistry.
- Clinical and Laboratory Standards Institute (CLSI). (2017). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition." CLSI document M27-A4.
-
Vermes, A. et al. (2000). "Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions." Journal of Antimicrobial Chemotherapy.
-
Costanzi, E. et al. (2019). "Nucleoside Analogs as Antifungals: A Review." Molecules.
Sources
Troubleshooting & Optimization
overcoming steric hindrance in 6-methylcytidine coupling
Technical Support Center: 6-Methylcytidine Coupling
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
Welcome to the technical support center for modified oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered nucleosides, specifically 6-methylcytidine (6-Me-C), into their synthetic sequences. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The introduction of a methyl group at the N4-position of cytidine significantly impacts its chemical reactivity, primarily by creating steric hindrance. This bulkiness can obstruct the standard phosphoramidite coupling reaction, leading to frustratingly low yields and the formation of impurities. This guide will address these challenges in a direct question-and-answer format, providing field-proven insights and detailed protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of 6-methylcytidine phosphoramidite so challenging compared to standard cytidine?
The primary challenge is steric hindrance .[1][2][3] The exocyclic amine at the N4 position of cytidine is a critical site for Watson-Crick base pairing and is also where protecting groups are typically placed. The addition of a methyl group at this position creates a crowded environment around the phosphoramidite moiety. During the coupling step, the free 5'-hydroxyl group of the growing oligonucleotide chain must perform a nucleophilic attack on the phosphorus center of the incoming 6-methylcytidine phosphoramidite. The N4-methyl group physically obstructs this approach, slowing the reaction rate and reducing coupling efficiency.[2] This effect is even more pronounced in RNA synthesis, where a bulky protecting group at the adjacent 2'-hydroxyl position (e.g., TBDMS) adds another layer of steric congestion.[4][5]
Q2: What are the most common failure modes I should expect to see?
There are two principal failure modes when coupling 6-methylcytidine:
-
Low Coupling Efficiency: This is the most direct consequence of steric hindrance, resulting in a significant fraction of the growing chains failing to incorporate the 6-Me-C monomer. The final product will contain a high proportion of deletion sequences (n-1, n-2, etc.), which complicates purification and lowers the overall yield of the desired full-length oligonucleotide.[2]
-
Formation of (n+1) Impurities: In an attempt to overcome low efficiency, one might be tempted to use a highly acidic activator to speed up the reaction. However, this can lead to a side reaction known as premature detritylation. The activator can cleave the 5'-DMT protecting group from the incoming 6-methylcytidine phosphoramidite in solution. This leads to the formation of a phosphoramidite dimer, which then couples to the growing chain, resulting in an (n+1) impurity.[6][7][8]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is the most frequent issue encountered. The following sections break down the probable causes and provide actionable solutions.
Problem: My coupling yield for 6-methylcytidine is below 95%.
The standard activator used in oligonucleotide synthesis, 1H-Tetrazole, often lacks the potency to efficiently promote the coupling of sterically demanding phosphoramidites like 6-methylcytidine.[6][7][8] The activation mechanism involves both protonation of the phosphoramidite's diisopropylamino group and subsequent nucleophilic displacement.[5][6] For hindered bases, this process requires a more robust activator.
Recommended Solutions:
-
Switch to a More Potent Activator: The choice of activator is the most critical parameter to adjust. Several alternatives to 1H-Tetrazole have been developed specifically for hindered couplings. Your choice will depend on balancing the need for reactivity against the risk of side reactions.
-
5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT): These activators are more acidic than 1H-Tetrazole, which accelerates the initial protonation step of the phosphoramidite.[5][8] They are particularly effective for sluggish couplings, including those in RNA synthesis.[5]
-
4,5-Dicyanoimidazole (DCI): DCI is less acidic than tetrazole-based activators but is a superior nucleophile.[6][9] This enhanced nucleophilicity increases the rate of the displacement step, driving the reaction forward efficiently. Its lower acidity provides the significant advantage of minimizing the risk of premature detritylation and (n+1) impurity formation.[6][8]
-
Imidazole Derivatives: In general, these activators are considered favorable for sterically hindered sequences because they can reduce crowding at the phosphorus center during the transition state.[]
-
-
Ensure Reagent Quality: Phosphoramidite chemistry is exquisitely sensitive to moisture. Any water contamination in your acetonitrile or activator solution will hydrolyze the phosphoramidite, rendering it inactive.[8] Always use anhydrous solvents and freshly prepared activator solutions.
Even with a potent activator, the reaction may require more time or energy to overcome the activation barrier imposed by steric hindrance.
Recommended Solutions:
-
Increase Coupling Time: This is the simplest modification. Standard coupling times of 1-2 minutes may be insufficient. For a hindered monomer like 6-Me-C, extending the coupling time to 10-15 minutes can significantly improve yields by allowing the reaction to proceed to completion.[8]
-
Perform a Double Coupling: Repeating the coupling step with a fresh solution of activated phosphoramidite is a highly effective strategy to push the reaction to completion and minimize deletion sequences.[2]
Data Summary: Activator Properties
The table below summarizes the properties of common activators to help guide your selection.
| Activator | pKa | Key Advantage | Potential Drawback | Recommended Use Case |
| 1H-Tetrazole | 4.9[7] | Standard, cost-effective | Inefficient for hindered bases[6][7] | Standard, non-hindered DNA synthesis |
| ETT | 4.3[6] | High acidity, fast activation | Increased risk of (n+1) impurities | Sterically hindered RNA/DNA synthesis |
| BTT | 4.1[6] | Very high acidity | Higher risk of (n+1) impurities | Highly demanding RNA synthesis |
| DCI | 5.2[6] | High nucleophilicity, low acidity | May be slightly slower than BTT | Hindered DNA synthesis where (n+1) must be minimized[8] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a single coupling cycle of a 6-methylcytidine phosphoramidite using a potent activator on an automated synthesizer.
Protocol 1: Optimized Coupling Cycle for 6-Methylcytidine
This protocol assumes a standard solid-phase synthesis workflow and highlights the modifications necessary for incorporating 6-Me-C.
Materials:
-
Fmoc-deprotected peptide-resin or CPG solid support with growing oligonucleotide chain.
-
6-Methylcytidine phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution: 0.25 M DCI or 0.25 M ETT in anhydrous acetonitrile.
-
Standard capping (Cap A: Acetic Anhydride/THF/Pyridine; Cap B: N-Methylimidazole/THF) and oxidation (I₂ in THF/Pyridine/H₂O) reagents.
-
Anhydrous acetonitrile for washing.
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane).
Procedure (One Cycle):
-
Detritylation (De-blocking):
-
Pass the deblocking solution through the synthesis column to remove the 5'-DMT group from the terminal nucleoside on the solid support.
-
Monitor the orange color of the DMT cation effluent to ensure complete deprotection.
-
Wash the support thoroughly with anhydrous acetonitrile to remove all traces of acid. This is a critical step to prevent degradation of the incoming phosphoramidite.
-
-
Coupling (The Critical Step):
-
Simultaneously deliver the 6-methylcytidine phosphoramidite solution and the chosen activator solution (DCI or ETT) to the synthesis column.
-
Set the coupling wait time to 12 minutes. [8] This extended time is crucial for overcoming the steric barrier.
-
After the coupling step, wash the support with anhydrous acetonitrile.
-
(Optional but Recommended - Double Coupling): Repeat step 2 with fresh reagents to maximize efficiency.
-
-
Capping:
-
Deliver the capping reagents (Cap A and Cap B) to the column.
-
This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles and forming deletion sequences.
-
-
Oxidation:
-
Deliver the oxidizing solution to the column.
-
This converts the unstable phosphite triester linkage to a stable phosphate triester.
-
Wash the support thoroughly with anhydrous acetonitrile.
-
The cycle is now complete. The synthesizer will proceed to the detritylation step for the newly added 6-methylcytidine to begin the next cycle.
Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Coupling Yield
This decision tree illustrates the logical steps to take when troubleshooting a low-yield coupling reaction with 6-methylcytidine.
Caption: Decision tree for troubleshooting low coupling yields.
Phosphoramidite Activation Mechanism
This diagram illustrates the two-step activation of a phosphoramidite monomer by an activator like 1H-Tetrazole or DCI, forming the reactive intermediate necessary for coupling.
Caption: The phosphoramidite activation and coupling pathway.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (2025, October 15). Google AI Grounding API.
- Glen Research. (n.d.). Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Google AI Grounding API.
- Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. (2026, February 7). ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Technical Support Center: N6-Methyl-DA CEP Coupling. (n.d.). Benchchem.
- Shaughnessy, K. H. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. PMC.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015, March 17). MDPI.
- Novabiochem® Coupling reagents. (n.d.). Merck.
- Combined Approaches to Site-Specific Modification of RNA. (n.d.). PMC.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Google AI Grounding API.
- Vargeese, C., et al. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC.
- Glen Research. (n.d.). DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Glen Report 10.11.
- Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (n.d.). Benchchem.
- Technical Support Center: Optimizing Coupling Reactions with 1,7-Bis-Boc-1,4,7-triazaheptane. (n.d.). Benchchem.
- Overcoming steric hindrance in N-Methyl-L-threonine coupling reactions. (n.d.). Benchchem.
- Effect on steric hindrance on nucleophiles. (2021, August 1). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Combined Approaches to Site-Specific Modification of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methylcytidine Synthesis & Yield Optimization
This technical guide details the optimization of 6-methylcytidine (m⁶C) synthesis. Unlike its N-methylated counterparts (m⁵C, m⁴C), 6-methylcytidine presents unique synthetic challenges due to the steric bulk at the C6 position, which directly impacts the glycosidic bond stability and conformation.
Subject: Optimizing Yield and Regioselectivity for 6-Methylcytidine Audience: Synthetic Organic Chemists, RNA Therapeutic Developers Content Level: Advanced / Senior Scientist
Introduction: The Steric Challenge of C6-Substitution
The synthesis of 6-methylcytidine is chemically distinct from other methylated cytidines. The introduction of a methyl group at the C6 position of the pyrimidine ring creates significant steric hindrance with the ribose moiety (specifically the O5' and H2' regions).
-
Conformational Lock: This steric clash forces the nucleoside to adopt a syn conformation about the glycosidic bond, unlike the typical anti conformation of natural nucleosides.
-
Synthetic Consequence: Standard Vorbrüggen glycosylation (coupling a silylated base with a sugar) often fails or proceeds in low yield because the transition state required for N1-glycosylation is sterically disfavored, leading to N3-isomers or no reaction.
Therefore, the highest-yielding protocols rely on post-synthetic modification of the nucleobase after the glycosidic bond is formed.
Module 1: Strategic Route Selection
Q: Should I use direct glycosylation of 6-methylcytosine or modify an existing nucleoside?
Recommendation: For high-yield synthesis, do not start with 6-methylcytosine. Instead, utilize the Lithiation-Mediated C6-Alkylation of Uridine , followed by C4-amination.
| Feature | Route A: Direct Glycosylation | Route B: Post-Synthetic Lithiation (Recommended) |
| Starting Material | 6-Methylcytosine + Protected Ribose | Uridine (commercially available) |
| Key Step | Vorbrüggen Coupling (Silyl-Hilbert-Johnson) | C6-Lithiation (LiHMDS/BuLi) |
| Major Pitfall | Severe steric hindrance; low yield (<20%); N3-isomer formation. | Requires strict anhydrous conditions; temperature control. |
| Stereochemistry | Difficult to control | Retains original |
| Typical Yield | Low (10–30%) | High (60–75% overall) |
Module 2: High-Yield Protocol (The "Lithiation Route")
This protocol circumvents the glycosylation barrier by installing the methyl group onto the pre-formed nucleoside scaffold.
Workflow Diagram
Figure 1: Optimized synthetic workflow for 6-methylcytidine via C6-lithiation of uridine.
Step-by-Step Methodology
Step 1: Global Protection of Uridine Protect the 2', 3', and 5' hydroxyls. The TBDMS (tert-butyldimethylsilyl) group is preferred over acyl groups because acyl groups can undergo "migration" or be attacked during the lithiation step.
-
Reagents: TBDMSCl (3.5 eq), Imidazole, DMF.
-
Checkpoint: Ensure complete silylation to prevent lithium consumption by free hydroxyls.
Step 2: C6-Lithiation (The Critical Step) Direct lithiation of uridine at C6 is facilitated by a "Directing Group" effect or simply by the acidity of the C6 proton in the absence of C5 substituents.
-
Reagents:LiHMDS (Lithium hexamethyldisilazide) or LDA in anhydrous THF at -78°C .
-
Protocol:
-
Cool the protected uridine solution to -78°C.
-
Add LiHMDS dropwise. The base deprotonates the N3 position first (if unprotected), then the C6 position. Note: Using 2.2 equivalents of base covers the N3 deprotonation.
-
Stir for 1 hour. The formation of the C6-lithio species is indicated by a color change (often yellow/orange).
-
Step 3: Methyl Trapping
-
Reagent: Methyl Iodide (MeI).[1]
-
Action: Add MeI (excess) to the lithiated species at -78°C.
-
Observation: The reaction converts 2',3',5'-tri-O-TBDMS-uridine to 2',3',5'-tri-O-TBDMS-6-methyluridine .
Step 4: Conversion of Uridine to Cytidine Since the starting material was uridine, you now have a 6-methyluridine intermediate. You must convert the C4-carbonyl to an amine.
-
Method A (Triazole Route): React with POCl
and 1,2,4-triazole to form the 4-triazolyl intermediate, then displace with aqueous ammonia. -
Method B (TPSCl Route): React with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), DMAP, and TEA to activate C4, then treat with ammonia.
-
Result: This yields the protected 6-methylcytidine.
Step 5: Global Deprotection
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF or HF-Pyridine.
-
Yield: This route typically yields >60% overall, compared to <20% for direct coupling.
Module 3: Troubleshooting Guide
Issue 1: Low Yield in Lithiation Step
-
Symptom: Recovery of starting material (Uridine) or degradation.
-
Root Cause: Incomplete lithiation due to moisture or insufficient base equivalents. The N3 proton of uridine is acidic (
). If you use only 1 eq of base, you only deprotonate N3, not C6. -
Solution: Use at least 2.2 equivalents of LiHMDS. The first equivalent removes the N3 proton; the second removes the C6 proton. Alternatively, protect N3 with a BOM (benzyloxymethyl) group prior to lithiation.
Issue 2: "Stuck" Reaction during U
-
Symptom: The 6-methyluridine resists activation by POCl
. -
Root Cause: Steric hindrance from the C6-methyl group blocks the C4 position, making it harder for the activating agent to attack.
-
Solution: Switch to TPSCl (Triisopropylbenzenesulfonyl chloride) with DMAP. The sulfonyl activation is often more robust for sterically hindered substrates than the chlorination route. Increase reaction time to 24-48 hours.
Issue 3: Product is a Mixture of Isomers
-
Symptom: NMR shows multiple sets of signals.
-
Root Cause: If you used Route A (Direct Coupling), you likely have N1 and N3 isomers.
-
Solution: Use the Lithiation Route (Route B). Since the glycosidic bond is never broken, the regiochemistry (N1-attachment) is preserved 100% from the starting natural uridine.
Module 4: QC & Analysis (Self-Validation)
Q: How do I confirm I have 6-methylcytidine and not a byproduct?
1. H1' NMR Shift (Conformation Check): Due to the syn conformation induced by the C6-methyl, the anomeric proton (H1') experiences a distinct chemical shift compared to regular cytidine (anti).
-
Standard Cytidine (Anti): H1'
ppm. -
6-Methylcytidine (Syn): H1' typically shifts downfield or shows altered coupling constants due to the proximity of the C2-carbonyl to the H1'. Look for H1' signals > 6.0 ppm or distinct NOE (Nuclear Overhauser Effect) signals between the C6-Methyl protons and the H1' ribose proton .
2. UV Absorbance:
Steric strain can cause a slight bathochromic shift (red shift) in the UV
3. Graphviz: Steric Mechanism of Failure (Direct Coupling)
Figure 2: Mechanistic failure mode of direct glycosylation due to C6-methyl steric hindrance.
References
-
Winkley, M. W., & Robins, R. K. (1968). Pyrimidine nucleosides.[1][2][3][4][5][6][7] I. The synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides.[3][4][5][8] The Journal of Organic Chemistry, 33(7), 2822–2827. Link
-
Yoshimura, Y., et al. (2003). Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base. Nucleic Acids Research Supplement, (3), 17–18. Link
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Schweizer, M. P., et al. (1971).[9] Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides. Journal of the American Chemical Society, 93(1), 277–279.[9] (Establishes the syn-conformation of 6-methylcytidine). Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. semanticscholar.org [semanticscholar.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Novel dual methylation of cytidines in the RNA of mammals - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01972D [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Base Pairing of 6-methylcytidine (6mC) in PCR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the use of 6-methylcytidine (6mC) in Polymerase Chain Reaction (PCR). As an epigenetic modification, 6mC can introduce significant challenges to standard PCR protocols. This resource is designed to explain the underlying causes of common problems and provide robust, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing low or no PCR product when using primers or templates containing 6-methylcytidine?
This is the most common issue researchers face. The primary cause is the disruption of standard Watson-Crick base pairing. The methyl group on the exocyclic amine of cytosine can interfere with the hydrogen bonding to guanine, leading to reduced duplex stability and inefficient primer annealing or extension by DNA polymerase.
The presence of 6mC can decrease the melting temperature (Tm) of the primer-template duplex. If standard annealing temperatures are used, the primer may not bind efficiently or may dissociate too readily, resulting in poor or no amplification. Furthermore, the altered geometry of the 6mC-G pair within the DNA polymerase active site can hinder the enzyme's ability to extend the primer efficiently.
To address low PCR yield, a multi-step optimization is required. The following sections provide detailed protocols and explanations for each step.
-
Step 1: Polymerase Selection
-
Expertise & Experience: Not all DNA polymerases tolerate modified bases equally. High-fidelity polymerases with 3'→5' exonuclease (proofreading) activity can sometimes be problematic, as they may stall or even excise primers containing modified bases that are perceived as a mismatch.[1] Conversely, some robust polymerases are specifically engineered for difficult templates and may show better processivity.
-
Recommendation: Start with a robust, high-processivity Taq polymerase or a polymerase blend specifically designed for challenging templates. If high fidelity is essential, select a proofreading polymerase known for its tolerance to modified bases.
-
| Polymerase Type | Pros | Cons | Best For |
| Standard Taq Polymerase | Robust, cost-effective, generally tolerant of some base modifications. | Lacks proofreading activity, higher error rate. | Initial screening, when fidelity is not the primary concern. |
| High-Fidelity Polymerases (with Proofreading) | High accuracy, low error rate.[1] | Can be inhibited by modified bases or may excise them.[1] | Cloning, sequencing, and applications requiring precise sequence replication. |
| Engineered/Fusion Polymerases | High processivity, robust performance with difficult (e.g., GC-rich) templates.[1] | Can be more expensive. | Amplifying long or complex templates containing 6mC. |
-
Step 2: Annealing Temperature (Ta) Optimization
-
Causality: The Tm of a 6mC-containing oligonucleotide is often lower than its unmodified counterpart. Using a calculated Tm based on standard C-G pairing will likely result in a suboptimal or excessively high annealing temperature, preventing efficient primer binding.
-
Protocol: Gradient PCR for Ta Optimization
-
Calculate Initial Tm: Use a reliable Tm calculator, but treat the result as a rough estimate.
-
Set Up Gradient: Program a thermal cycler with a temperature gradient for the annealing step. A common range is ± 5-10°C around the estimated Tm. For example, if the estimated Tm is 60°C, set a gradient from 55°C to 65°C.
-
Prepare Reaction Mix: Assemble your PCR reaction mix as usual.
-
Run PCR: Execute the gradient PCR protocol.
-
Analyze Results: Run the PCR products on an agarose gel. The optimal annealing temperature is the one that produces a strong, specific band with minimal non-specific products.[2][3]
-
-
-
Step 3: Magnesium Chloride (MgCl₂) Titration
-
Causality: Magnesium ions (Mg²⁺) are a critical cofactor for DNA polymerase and also stabilize the primer-template duplex by neutralizing the negative charge of the phosphate backbone.[4] For weakened interactions, such as those involving 6mC, optimizing the MgCl₂ concentration can be crucial.
-
Recommendation: While a standard final concentration is 1.5-2.0 mM, a titration from 1.5 mM to 4.0 mM in 0.5 mM increments is recommended to find the optimal balance between yield and specificity.[5][6][7]
-
Note: Higher MgCl₂ concentrations can increase the risk of non-specific amplification, so it's a trade-off that needs to be empirically determined.[5][8]
-
Question 2: I'm observing non-specific bands or primer-dimers. Could 6-methylcytidine be the cause?
Yes, indirectly. While 6mC primarily weakens the intended primer-template interaction, the compensatory measures taken (like lowering the annealing temperature) can inadvertently promote non-specific binding to other regions of the template or encourage primer-dimer formation.
When you lower the annealing temperature to accommodate the weaker 6mC-G pairing, you also lower the stringency of the reaction. This makes it easier for primers to bind to partially complementary sites or to anneal to each other, leading to undesired amplification products.
-
Step 1: Implement a "Hot Start" PCR Protocol
-
Expertise & Experience: Non-specific amplification often occurs at room temperature during reaction setup, when the polymerase has residual activity.[9] Hot Start PCR is a technique that keeps the DNA polymerase inactive until the initial high-temperature denaturation step.[10][11]
-
Mechanism: This is achieved using a polymerase that is chemically modified, antibody-bound, or wax-separated, which is only activated at high temperatures (e.g., 95°C).[9] This prevents the extension of non-specifically bound primers during setup.
-
Recommendation: Using a commercial Hot Start Taq polymerase is one of the most effective ways to reduce non-specific products and primer-dimers.[10]
-
-
Step 2: Employ "Touchdown" PCR
-
Causality: Touchdown PCR enhances specificity by starting with a high, stringent annealing temperature and gradually decreasing it in subsequent cycles.[12][13][14] The initial cycles favor the amplification of only the perfectly matched target, which then outcompetes any non-specific targets in later, less stringent cycles.[14][15]
-
Protocol: Touchdown PCR
-
Initial Annealing: Set the annealing temperature for the first 1-2 cycles to be 5-10°C above the estimated Tm of the primers.[12]
-
Incremental Decrease: For the next 10-20 cycles, decrease the annealing temperature by 0.5-1.0°C per cycle.[13][14]
-
Final Annealing: For the remaining cycles (e.g., 15-25 cycles), use a final annealing temperature that is at or slightly below the optimal Tm determined from your gradient PCR.[12]
-
-
Question 3: How can I verify that the 6-methylcytidine was correctly incorporated and did not cause mutations?
Post-PCR validation is essential to confirm the integrity of your amplicon, especially when working with modified bases that can affect polymerase fidelity.
-
Method 1: High-Resolution Melt (HRM) Analysis
-
Expertise & Experience: HRM is a powerful post-PCR analysis method that can detect subtle sequence variations by precisely measuring the melting behavior of the amplicon.[16][17][18] The presence of 6mC instead of cytosine will alter the melting temperature (Tm) of the PCR product, which can be detected by HRM.
-
Workflow:
-
Perform PCR in the presence of a saturating intercalating dye (e.g., EvaGreen).[16]
-
After amplification, the instrument slowly raises the temperature and measures the decrease in fluorescence as the DNA denatures.
-
Compare the melt curve of your 6mC-containing product to an unmodified control product. A shift in the melt curve indicates a difference in sequence composition.[18][19]
-
-
Diagram: HRM Workflow
Caption: High-Resolution Melt (HRM) analysis workflow.
-
-
Method 2: Sanger Sequencing
-
Causality: This is the gold standard for confirming the exact sequence of your PCR product. It will definitively show whether the 6mC was maintained or if the polymerase introduced any mutations.
-
Protocol: PCR Product Purification and Sequencing
-
Check PCR Quality: Run your PCR product on an agarose gel. A clean, single band is crucial for good sequencing results.[20]
-
Purify PCR Product: Use a commercial PCR cleanup kit (e.g., spin column-based) or enzymatic treatment (Exonuclease I and Shrimp Alkaline Phosphatase) to remove unincorporated dNTPs and primers.[21] These contaminants will interfere with the sequencing reaction.
-
Submit for Sequencing: Send the purified product and one of the PCR primers to a sequencing facility.
-
Analyze Chromatogram: Carefully inspect the sequencing results at the position where 6mC should be. Note that sequencing chemistry may or may not distinguish 6mC from C, but it will reliably detect any mutations (e.g., substitution to T).
-
-
-
Method 3: Bisulfite Sequencing (for template 6mC)
-
Expertise & Experience: If you are analyzing 6mC within a template strand (not a primer), bisulfite treatment followed by PCR and sequencing is a definitive method.
-
Mechanism: Sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines (both 5mC and 6mC) are generally resistant to this conversion.[22] After PCR (where uracil is amplified as thymine), sequencing will reveal which cytosines were originally methylated.[22]
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Low or No PCR Product | 1. Suboptimal Annealing Temperature2. Inappropriate DNA Polymerase3. Incorrect MgCl₂ Concentration | 1. Run a gradient PCR to find the optimal Ta.2. Switch to a high-processivity polymerase.3. Perform a MgCl₂ titration (1.5-4.0 mM). |
| Non-Specific Bands | 1. Annealing Temperature is too low2. Polymerase activity during setup | 1. Increase Ta or use Touchdown PCR.2. Use a Hot Start polymerase. |
| Primer-Dimers | 1. High primer concentration2. Low annealing stringency | 1. Reduce primer concentration (0.1-0.5 µM is a good starting range).[23]2. Use Hot Start and/or Touchdown PCR. |
Diagrams
Troubleshooting Workflow for PCR with 6-methylcytidine
Caption: A logical workflow for troubleshooting PCR with 6mC.
References
-
Hot start PCR - Wikipedia. (n.d.). Retrieved from [Link]
-
QIAGEN. (n.d.). How is "Touchdown PCR" used to increase PCR specificity? Retrieved from [Link]
-
Lebedev, A. V., et al. (2008). Hot Start PCR with heat-activatable primers: a novel approach for improved PCR performance. Nucleic Acids Research, 36(20), e131. Retrieved from [Link]
-
Bitesize Bio. (2023, March 6). What is Touchdown PCR? A Primer and 5 Easy Tips For Success. Retrieved from [Link]
-
Bio-Rad. (n.d.). What is High Resolution Melting (HRM)? Retrieved from [Link]
-
G-Biosciences. (2019, August 6). Hot Start PCR: An Overview. Retrieved from [Link]
-
ResearchGate. (2018, June 12). Broad question here. In your experience why would one increase the concentration of MgCl2 in a PCR reaction? Retrieved from [Link]
-
Shum, J., et al. (n.d.). Hot Start PCR update: CleanAmp™ Primers. Glen Report, 21(1). Retrieved from [Link]
-
Wittwer, C. T. (2009). High-resolution DNA melting analysis: advancements and limitations. Human Mutation, 30(6), 857-9. Retrieved from [Link]
-
Ali, M. A., et al. (2025). Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity. International Journal of Biological Macromolecules, 281, 131154. Retrieved from [Link]
-
gene-quantification.de. (n.d.). Performing Real-Time PCR. Retrieved from [Link]
-
Excedr. (2022, February 15). What Is the Role of MgCl2 in PCR Amplification Reactions? Retrieved from [Link]
-
High-resolution melting analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Biocompare. (2025, September 11). High Resolution Melt Analysis Principles and Applications. Retrieved from [Link]
-
Dobosy, C. R., et al. (2016). Modified DNA polymerases for PCR troubleshooting. Journal of Applied Genetics, 57(4), 433-440. Retrieved from [Link]
-
Makarova, A. V., et al. (2024). Methylation and hydroxymethylation of cytosine alter activity and fidelity of translesion DNA polymerases. DNA Repair, 139, 103712. Retrieved from [Link]
-
Genaxxon bioscience. (2017, June 19). Optimization of Annealing Temperature and other PCR Parameters. Retrieved from [Link]
-
Hall, J. A., & Saffhill, R. (1983). The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha. Nucleic Acids Research, 11(12), 4185-93. Retrieved from [Link]
- Google Patents. (n.d.). WO2019180137A1 - Dna polymerases for efficient and effective incorporation of methylated-dntps.
-
Bartos, M., et al. (2014). Optimization of PCR Conditions for Amplification of GC-Rich EGFR Promoter Sequence. Journal of Biomolecular Techniques, 25(Suppl), S24. Retrieved from [Link]
-
Williams, L. D., & Shaw, B. R. (1987). Protonated base pairs explain the ambiguous pairing properties of O6-methylguanine. Proceedings of the National Academy of Sciences, 84(7), 1779-1783. Retrieved from [Link]
-
DeMott, M. S., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research, 46(15), 7935-7947. Retrieved from [Link]
-
Sproviero, W., et al. (2017). Conformation and Pairing Properties of an O6-Methyl-2′-deoxyguanosine-Directed Benzimidazole Nucleoside Analog in Duplex DNA. ACS Chemical Biology, 12(10), 2697-2704. Retrieved from [Link]
-
Hall, J. A., & Saffhill, R. (1983). The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha. Nucleic Acids Research, 11(12), 4185-93. Retrieved from [Link]
-
Wu, T. P., et al. (2020). N6-methyladenine is incorporated into mammalian genome by DNA polymerase. Cell Research, 30(12), 1109-1112. Retrieved from [Link]
-
Yale Research. (n.d.). Direct sequencing of PCR products. Retrieved from [Link]
-
Frommer, M., et al. (1992). A genomic sequencing protocol that yields a positive display of 5-methylcytosine residues in individual DNA strands. Proceedings of the National Academy of Sciences, 89(5), 1827-1831. Retrieved from [Link]
-
Kansas State University. (n.d.). Sequencing PCR products. Retrieved from [Link]
-
Ivanov, M., et al. (2015). Targeted DNA Methylation Analysis by Next-generation Sequencing. Journal of Visualized Experiments, (96), e52439. Retrieved from [Link]
-
Wang, Y., et al. (2022). Thermophilic Nucleic Acid Polymerases and Their Application in Xenobiology. International Journal of Molecular Sciences, 23(23), 15099. Retrieved from [Link]
-
Schermerhorn, K. M., & Delaney, J. C. (2019). Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β. Journal of Biological Chemistry, 294(18), 7439-7447. Retrieved from [Link]
-
Varghese, R., & Sheng, J. (2019). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology, 14(11), 2541-2546. Retrieved from [Link]
-
Kren, V., et al. (2018). PCR Amplification of GC-Rich DNA Regions Using the Nucleotide Analog N4-Methyl-2′-Deoxycytidine 5′-Triphosphate. BioTechniques, 64(3), 127-130. Retrieved from [Link]
-
Snow, E. T., Foote, R. S., & Mitra, S. (1984). Base-pairing properties of O6-methylguanine in template DNA during in vitro DNA replication. Journal of Biological Chemistry, 259(13), 8095-100. Retrieved from [Link]
-
Stodola, J. L., & Burgers, P. M. (2025). human high-fidelity DNA polymerase holoenzyme has a wide range of lesion bypass activities. Nucleic Acids Research, 53(14), 7438-7450. Retrieved from [Link]
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- 6. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Direct sequencing of PCR products | Yale Research [research.yale.edu]
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Technical Support Center: Optimizing Glycosylation of 6-Methylcytidine
Welcome to the technical support center for the synthesis of 6-methylcytidine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleoside synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address the specific challenges encountered during the glycosylation of 6-methylcytidine. Our goal is to explain not just the "how," but the "why" behind these critical experimental steps.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions about the glycosylation of 6-methylcytidine, focusing on the widely used Vorbrüggen glycosylation method.
Q1: What is the most common method for glycosylating 6-methylcytidine, and what are the key components?
A1: The most prevalent and robust method is the Vorbrüggen glycosylation .[1][2][3] This reaction involves three core components:
-
Silylated Nucleobase: The 6-methylcytosine nucleobase is first "activated" by silylation, typically with an agent like hexamethyldisilazane (HMDS).[4] This crucial step increases the nucleobase's solubility in organic solvents and enhances its nucleophilicity.[4]
-
Protected Sugar Donor: A ribose or deoxyribose derivative with a leaving group at the anomeric (C1') position and protecting groups on the other hydroxyls is used. A common donor is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The protecting groups, such as benzoates (Bz) or acetates (Ac), prevent unwanted side reactions and influence the stereochemical outcome.[5][6]
-
Lewis Acid Promoter: A Lewis acid is essential to activate the sugar donor and facilitate the coupling reaction. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful and frequently used promoter for this purpose.[4][7]
Q2: Why is silylation of 6-methylcytosine necessary before the glycosylation reaction?
A2: Silylation is a critical prerequisite for a successful Vorbrüggen reaction for two primary reasons:[4]
-
Enhanced Solubility: Nucleobases like 6-methylcytosine are often poorly soluble in the non-polar organic solvents typically used for glycosylation (e.g., acetonitrile, dichloromethane).[4] Converting the N-H and O-H groups to their trimethylsilyl (TMS) derivatives significantly increases lipophilicity, leading to a homogeneous reaction mixture.
-
Increased Nucleophilicity: The silylation process makes the nucleobase a better nucleophile, promoting a more efficient reaction with the electrophilic sugar intermediate generated by the Lewis acid.[4]
Q3: What is the role of the Lewis acid, and how do I choose the right one?
A3: The Lewis acid is the catalyst that drives the reaction forward. It coordinates with the leaving group on the sugar donor (e.g., the acetate at C1'), facilitating its departure and forming a highly reactive oxocarbenium ion intermediate.[7][8] This electrophilic intermediate is then attacked by the silylated nucleobase to form the desired N-glycosidic bond.[9][10][11]
The choice of Lewis acid depends on the reactivity of your sugar donor and the stability of your protecting groups.
-
Strong Lewis Acids (e.g., TMSOTf, SnCl₄): These are highly effective for most standard glycosylations.[8][12] TMSOTf is particularly common in modern protocols.[4]
-
Milder Lewis Acids (e.g., BF₃·OEt₂): These may be preferred when acid-sensitive protecting groups are present on either the sugar or the nucleobase.[8][12]
It is crucial to use the Lewis acid under strictly anhydrous conditions, as moisture can deactivate it and lead to unwanted side reactions.
Q4: How do reaction solvents influence the stereochemical outcome (α vs. β anomer)?
A4: The choice of solvent can profoundly impact the anomeric selectivity of the glycosylation.[13][14] This is one of the most powerful tools for controlling the stereochemistry of the final product.
-
Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents are known to promote the formation of the desired β-anomer .[13][14][15] The nitrile solvent can participate in the reaction, forming a transient α-nitrilium intermediate. The subsequent attack by the nucleobase occurs from the opposite (β) face, leading to high β-selectivity.[13]
-
Ethereal Solvents (e.g., Diethyl Ether, Dioxane): These solvents tend to favor the formation of the α-anomer .[14][16]
-
Non-Coordinating Solvents (e.g., Dichloromethane (DCM), Toluene): The outcome in these solvents is often less predictable and can be influenced more strongly by other factors like protecting groups and temperature.[16][17]
For the synthesis of biologically active nucleosides like 6-methylcytidine, the β-anomer is typically the desired product, making acetonitrile a common solvent of choice.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the optimization of your reaction, providing causal explanations and actionable solutions.
Q5: My reaction yield is very low. What are the potential causes and how can I fix it?
A5: Low yield is a common issue with several potential root causes. A systematic approach is the best way to troubleshoot.[18]
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution(s) |
| Incomplete Silylation | If the 6-methylcytosine is not fully silylated, it will have poor solubility and low nucleophilicity, leading to an incomplete reaction.[4] | Ensure the silylation reaction (e.g., with HMDS and a catalytic amount of (NH₄)₂SO₄) is run to completion. This often requires heating under reflux for several hours.[4] Confirm silylation by taking a small aliquot, quenching it, and checking its solubility in the reaction solvent. |
| Inactive Lewis Acid | Lewis acids like TMSOTf are highly sensitive to moisture. Contamination with water will hydrolyze the catalyst, rendering it inactive.[18] | Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use a fresh, unopened bottle of the Lewis acid if possible. |
| Poor Reactivity of Nucleobase | Some modified nucleobases can be inherently poor nucleophiles, even after silylation. This can lead to side reactions where the solvent or other species act as competing nucleophiles.[2][19] | Switch to a more non-coordinating solvent like 1,2-dichloroethane (DCE) to reduce solvent-based side reactions.[20] Consider increasing the reaction temperature, but monitor carefully for decomposition. |
| Incorrect Reaction Temperature | Glycosylation reactions can be sensitive to temperature.[14][18] A temperature that is too low may result in a sluggish or stalled reaction, while one that is too high can cause decomposition of starting materials or products. | Start the reaction at a lower temperature (e.g., 0 °C or -40 °C) during the addition of the Lewis acid, then slowly warm to room temperature or higher.[21] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature profile. |
Workflow for Troubleshooting Low Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low glycosylation yield.
Q6: I'm getting a mixture of α and β anomers. How can I improve the β-selectivity?
A6: Achieving high anomeric selectivity is a key challenge in nucleoside synthesis.[1] Several factors influence the α/β ratio.
| Factor | Scientific Rationale | Optimization Strategy |
| Solvent Choice | As discussed in Q4, nitrile solvents like acetonitrile actively participate in the reaction to favor the formation of the β-anomer via a nitrilium ion intermediate.[13][14] | Use anhydrous acetonitrile as the reaction solvent. If solubility is an issue, a co-solvent mixture (e.g., acetonitrile/DCM) can be tested, but pure acetonitrile generally gives the best β-selectivity.[13] |
| Neighboring Group Participation | Protecting groups at the C2' position of the sugar donor can "participate" in the reaction. Acyl groups (like benzoyl or acetyl) can form a temporary cyclic dioxolenium ion intermediate, which sterically blocks the α-face of the sugar ring.[5] The incoming nucleobase is then forced to attack from the β-face, resulting in a 1,2-trans product (the β-anomer). | Ensure you are using a sugar donor with a participating group at the C2' position, such as an acetate or benzoate. This is one of the most reliable strategies for ensuring β-selectivity.[5] |
| Temperature | Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the β-anomer in these systems.[18] It also slows down the interconversion between anomeric intermediates. | Run the reaction at a lower temperature. Start by adding the Lewis acid at -40 °C or -78 °C and allow the reaction to warm slowly to room temperature.[21] Monitor the α/β ratio by proton NMR on crude aliquots. |
Q7: My final product is difficult to purify. What are common impurities and how can I remove them?
A7: Purification can be challenging due to the presence of closely related byproducts.[22]
-
Common Impurities:
-
Unreacted Silylated Base: Leftover starting material.
-
Hydrolyzed Sugar Donor: The protected sugar can be hydrolyzed if moisture is present.
-
The α-Anomer: The undesired stereoisomer of your product.
-
Regioisomers: For some nucleobases, glycosylation can occur at different nitrogen atoms.
-
Process-Related Impurities: Shortmer or longmer sequences if this is part of a larger oligonucleotide synthesis.[23][24]
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench it with a saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the Lewis acid and helps to remove some water-soluble impurities.
-
Column Chromatography: This is the primary method for purification. Use a silica gel column with a gradient elution system, typically starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The α and β anomers often have slightly different polarities and can be separated with careful chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final step to achieve high purity.[25]
-
Section 3: Experimental Protocol
This section provides a detailed, step-by-step protocol for a standard Vorbrüggen glycosylation of 6-methylcytosine.
Protocol: Synthesis of 6-Methyl-1-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)cytosine
Step 1: Silylation of 6-Methylcytosine
-
Add 6-methylcytosine (1.0 eq) and a catalytic amount of ammonium sulfate ((NH₄)₂SO₄) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add hexamethyldisilazane (HMDS) (approx. 5-10 mL per gram of nucleobase) via syringe.
-
Heat the reaction mixture to reflux (approx. 130-140 °C) and maintain for 4-6 hours, or until the mixture becomes a clear, homogeneous solution.
-
Remove the excess HMDS under reduced pressure (vacuum) to obtain the persilylated 6-methylcytosine as a viscous oil or solid. Proceed directly to the next step.
Step 2: Glycosylation
-
Under an inert atmosphere, dissolve the silylated 6-methylcytosine (1.0 eq) in anhydrous acetonitrile (approx. 10-15 mL per gram of starting nucleobase).
-
In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.
-
Transfer the sugar solution to the nucleobase solution via cannula.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 - 1.5 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Diagram of the Glycosylation Workflow
Caption: Step-by-step experimental workflow for glycosylation.
References
- Controlling the stereoselectivity of glycosyl
- Solvent Effect in Glycosylation Reaction on Polymer Support. Bulletin of the Korean Chemical Society.
- Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Organic Chemistry: Current Research.
- Solvent Effect on Glycosylation: Synthetic Methods and Catalysts.
- Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydr
-
Mechanochemical synthesis of nucleosides. RSC Advances. 4
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Protecting Group-Free Synthesis of Glycosides. University of Birmingham.
- Overview of the glycosylation reaction mechanism and its intermediates...
- Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl C
- Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl C
- Key Lewis Acid-Promoted Glycosyl
- Nucleoside chemistry: a challenge best tackled together. Comptes Rendus. Chimie.
- Can we improve the purification of synthetic DNA and RNA sequences? Scientia.
- Stereochemical Features of Lewis Acid-Promoted Glycosidations Involving 4'-Spiroannulated DNA Building Blocks. The Journal of Organic Chemistry.
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry.
- Nucleoside Analogs: A Review of Its Source and Separ
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry.
- Stereoselective Synthesis of 2-C-branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars. The Journal of Organic Chemistry.
- Nucleoside chemistry: a challenge best tackled together.
- Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem.
- Purification of DNA Oligonucleotides using Anion Exchange Chrom
- Synthetic steps toward the key Vorbrüggen N-glycosylation reaction....
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC.
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- 1. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 2. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Can we improve the purification of synthetic DNA and RNA sequences? [researchfeatures.com]
- 24. youtube.com [youtube.com]
- 25. mdpi.com [mdpi.com]
addressing low incorporation efficiency of 6-methylcytidine by polymerases
Technical Support Center: 6-Methylcytidine Incorporation
From the Senior Application Scientist's Desk:
Welcome to the technical support center for modified nucleic acid synthesis. We understand that incorporating modified bases like 6-methylcytidine (6mC) can be a significant hurdle in your research. The bulky methyl group at the C6 position of the cytosine ring introduces steric challenges within the polymerase active site, often leading to reduced incorporation efficiency, truncated products, or even complete reaction failure.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, in-depth resource to troubleshoot and optimize your experiments. We will move beyond simple protocol steps to explain the underlying biochemical principles, empowering you to make informed decisions and achieve successful synthesis of 6mC-containing DNA and RNA.
Core Troubleshooting Guide
This section addresses the most common issues encountered during the enzymatic incorporation of 6-methylcytidine triphosphate (6mCTP or 6m-dCTP). Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction yields are extremely low, or I'm not getting any full-length product. What's going wrong?
Low or no yield of the full-length product is the most frequent problem when substituting a canonical nucleotide with a modified one. This issue typically stems from poor acceptance of the modified nucleotide by the polymerase.
Cause A: Inappropriate Polymerase Selection
-
The "Why": Not all polymerases are created equal when it comes to accommodating modified nucleotides. The architecture of the enzyme's active site, particularly the region that interacts with the incoming nucleotide, is critical.[1][2][3] The methyl group on 6mC can sterically clash with amino acid residues in the active site, preventing the proper alignment required for catalysis.[4] High-fidelity polymerases, which have a "tighter" active site to ensure accurate base pairing, are often more sensitive to such modifications.[5]
-
Solution:
-
For RNA Synthesis (In Vitro Transcription): T7 RNA Polymerase is generally the enzyme of choice due to its processivity and relative tolerance for modified bases.[6] However, its fidelity can be affected.[7][8][9] If standard T7 RNAP is failing, consider screening mutant versions of T7 or other phage RNA polymerases (e.g., T3, SP6) that may have altered substrate specificity.
-
For DNA Synthesis (PCR/Primer Extension): A-family DNA polymerases like the Klenow fragment of E. coli DNA Polymerase I have shown some ability to incorporate modified bases.[10][11] However, high-fidelity B-family polymerases used for PCR (e.g., Phusion, Q5) will likely perform very poorly. Specialty polymerases engineered for modified nucleotides are often the best choice.[3]
-
Cause B: Sub-optimal Reaction Conditions
-
The "Why": The standard buffer conditions provided with a polymerase are optimized for its natural substrates (A, C, G, T/U). Modified nucleotides can alter the requirements for key cofactors, particularly divalent metal ions like Magnesium (Mg²⁺). Mg²⁺ is essential for catalysis, coordinating the phosphate groups of the incoming nucleotide and the 3'-hydroxyl of the growing chain.[12] The altered geometry of 6mC may necessitate a different Mg²⁺ concentration for optimal positioning.
-
Solution:
-
Titrate Mg²⁺ Concentration: Perform a series of reactions with varying Mg²⁺ concentrations (e.g., from 2 mM to 10 mM). Excessive Mg²⁺ can lead to dsRNA formation in IVT or reduced fidelity, while insufficient levels will cripple enzyme activity.[]
-
Optimize Nucleotide Concentrations: While complete substitution of CTP with 6mCTP is often the goal, the lower incorporation efficiency may require a higher absolute concentration of 6mCTP compared to the other three NTPs.[14] Start with equimolar concentrations and then try increasing the 6mCTP concentration by 1.5x to 2x.
-
Adjust Temperature: While most protocols use 37°C for IVT, slightly lowering the temperature (e.g., to 30°C) can sometimes increase the accuracy and yield of modified transcripts by giving the polymerase more time to correctly position the modified substrate.
-
Q2: I see a ladder of shorter, truncated products on my gel. Why is the polymerase stalling?
The appearance of multiple shorter bands indicates that the polymerase is initiating synthesis but is terminating prematurely at specific points.
Cause A: Sequence Context-Dependent Stalling
-
The "Why": The polymerase doesn't just "see" the single templating base; it interacts with a footprint of several bases. The sequence context surrounding the site of 6mC incorporation can exacerbate steric hindrance. For example, incorporating multiple 6mC residues in a row (e.g., a GC-rich region) is significantly more challenging than incorporating a single, isolated 6mC. The cumulative structural distortion can cause the polymerase to stall and dissociate from the template.
-
Solution:
-
Analyze Your Template: Identify regions rich in the base you are modifying (in this case, Guanine in the template strand). If your experiment allows, redesign the template to minimize consecutive stretches of G's.
-
Increase Polymerase Concentration: A higher enzyme concentration can increase the probability that a dissociated polymerase will be replaced by another, allowing the extension to continue.
-
Increase Incubation Time: For challenging templates, a longer incubation time (e.g., 4 hours to overnight for IVT) may be necessary to achieve full-length products.[15]
-
Frequently Asked Questions (FAQs)
Q: Which is generally better for incorporating modified bases, a high-fidelity or a low-fidelity polymerase?
A: This is a trade-off. High-fidelity polymerases have evolved tight active sites with mechanisms like steric gates to reject incorrectly shaped substrates (like ribonucleotides in a DNA polymerase).[1] This makes them very intolerant of bulky modifications. Lower-fidelity polymerases often have more flexible active sites and are more permissive, but this comes at the cost of a higher error rate for all bases. For 6mC, starting with a more permissive enzyme like standard T7 RNA Polymerase is often more successful.
Q: Can I completely replace CTP with 6-methyl-CTP in my in vitro transcription reaction?
A: Yes, complete substitution is the goal for many applications, such as creating mRNA with enhanced stability or reduced immunogenicity.[16][17][18] However, due to the lower incorporation efficiency, you may need to optimize reaction conditions significantly, as detailed in the troubleshooting guide above. It is always recommended to run a control reaction with unmodified CTP to ensure the template and other reagents are working correctly.[14]
Q: How does the methyl group on C6 differ from the one on C5 (as in 5-methylcytidine)?
A: This is a crucial structural point. The methyl group at the C5 position (5mC) projects into the major groove of the DNA/RNA duplex and is well-tolerated by most polymerases. In fact, 5mC is a common epigenetic mark in nature. The methyl group at the C6 position (6mC), however, projects into the Watson-Crick base-pairing face. This directly interferes with the geometry required for the polymerase to form a standard base pair with guanine, leading to much lower incorporation efficiency.
Q: What are the potential downstream consequences of incomplete 6mC incorporation?
A: If your final product is a heterogeneous mix of fully modified, partially modified, and unmodified molecules, it can confound downstream experiments. For example, in mRNA-based therapeutics, incomplete modification could lead to a variable immune response.[15][17] In structural biology studies, heterogeneity will prevent the formation of uniform crystals or yield ambiguous NMR data. It is critical to purify and validate the final product to ensure homogeneity.
Data & Comparative Analysis
To guide your experimental design, the following table summarizes the general suitability of common polymerases for incorporating modified nucleotides like 6mC. Efficiency is highly dependent on the specific modification and sequence context.
| Polymerase | Type | Primary Application | Fidelity | General Suitability for 6mC | Key Considerations |
| T7 RNA Polymerase | RNA Polymerase | In Vitro Transcription | High (~1 in 20,000) | Moderate | The most common choice for RNA. May require optimization of Mg²⁺ and nucleotide concentrations.[6] |
| Phusion / Q5 | DNA Polymerase | High-Fidelity PCR | Highest (<1 in 1,000,000) | Very Low | Proofreading activity and tight steric gate make it extremely unlikely to incorporate 6m-dCTP efficiently. |
| Taq Polymerase | DNA Polymerase | Standard PCR | Low (~1 in 9,000) | Low to Moderate | More permissive than high-fidelity enzymes, but efficiency is still a major challenge. May introduce other errors. |
| Klenow Fragment (exo-) | DNA Polymerase | Primer Extension, Labeling | Low | Low to Moderate | Lacks proofreading activity, making it more tolerant than B-family polymerases. Kinetics are still unfavorable.[10] |
Experimental Protocols & Visualizations
Protocol: Optimizing 6mC Incorporation in In Vitro Transcription
This protocol provides a framework for systematically optimizing your reaction conditions.
1. Experimental Setup:
-
Prepare a master mix containing all common reagents (Buffer, DTT, RNase Inhibitor, ATP, GTP, UTP, and DNA template).
-
Set up a series of 8 reaction tubes.
-
Run a positive control with standard CTP and a negative control with no polymerase.
2. Reaction Matrix:
| Tube | CTP (10mM) | 6mCTP (10mM) | MgCl₂ (100mM) | T7 RNAP |
| 1 (Pos Ctrl) | 2 µL | - | 2 µL | 2 µL |
| 2 (Neg Ctrl) | 2 µL | - | 2 µL | - |
| 3 | - | 2 µL | 1 µL (5 mM final) | 2 µL |
| 4 | - | 2 µL | 2 µL (10 mM final) | 2 µL |
| 5 | - | 2 µL | 3 µL (15 mM final) | 2 µL |
| 6 | - | 3 µL | 2 µL (10 mM final) | 2 µL |
| 7 | - | 4 µL | 2 µL (10 mM final) | 2 µL |
| 8 | - | 4 µL | 2 µL (10 mM final) | 3 µL |
3. Incubation:
-
Incubate all tubes at 37°C for 2-4 hours.
4. Analysis:
-
Run the products on a denaturing polyacrylamide gel (Urea-PAGE) or a suitable denaturing agarose gel.
-
Stain with SYBR Gold or a similar nucleic acid stain.
-
Compare the intensity and length of the bands. The optimal condition will be the one that produces the highest yield of the full-length transcript (compare to Tube 1).
Diagrams
References
-
In Vitro Selection Using Modified or Unnatural Nucleotides - PMC. National Center for Biotechnology Information.[Link]
-
Modified Nucleotides in IVT: Small Changes, Big Impact. Promega Connections.[Link]
-
Optimizing the Functionality of in vitro-Transcribed mRNA. Biomedical Journal of Scientific & Technical Research.[Link]
-
DNA Polymerase ν Rapidly Bypasses O6-Methyl-dG but Not O6-[4-(3-Pyridyl)-4-oxobutyl-dG and O2-Alkyl-dTs - PMC. National Center for Biotechnology Information.[Link]
-
Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research, Oxford Academic.[Link]
-
Kinetics of incorporation of O6-methyldeoxyguanosine monophosphate during in vitro DNA synthesis. PubMed.[Link]
-
A Viral T7 RNA Polymerase Ratcheting Along DNA With Fidelity Control - PMC. National Center for Biotechnology Information.[Link]
-
A Critical Residue Selectively Recruits Nucleotides for T7 RNA Polymerase Transcription Fidelity Control - PMC. National Center for Biotechnology Information.[Link]
-
Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Chemical Reviews.[Link]
-
The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PMC. National Center for Biotechnology Information.[Link]
-
N 6-Methyladenine hinders RNA- and DNA-directed DNA synthesis: application in human rRNA methylation analysis of clinical specimens - PMC. National Center for Biotechnology Information.[Link]
-
Troubleshooting RNA Isolation. Bitesize Bio.[Link]
-
How to troubleshoot low yield RNA in anti cancer drug treated MDA MB-231 cell lines? ResearchGate.[Link]
-
Unscheduled m6A Deposition in RNA via m6ATP Incorporation by DNA Polymerases. MDPI.[Link]
-
A sensor complements the steric gate when DNA polymerase ε discriminates ribonucleotides. Diva Portal.[Link]
-
Time course analysis of enzyme-catalyzed DNA polymerization. The University of Manchester.[Link]
-
The Importance of Steric Effects on the Efficiency and Fidelity of Transcription by T7 RNA Polymerase - PMC. National Center for Biotechnology Information.[Link]
-
Probing the active site tightness of DNA polymerase in subangstrom increments - PMC. National Center for Biotechnology Information.[Link]
- DNA polymerases for efficient and effective incorporation of methylated-dntps.
-
m6A reader proteins: the executive factors in modulating viral replication and host immune response. Frontiers.[Link]
-
Identification of Key Sequence Motifs Essential for the Recognition of m6A Modification in RNA - PMC. National Center for Biotechnology Information.[Link]
- Enzymatic nucleic acid synthesis.
-
Methylation of Cytidine 1407 Increases the Lifetimes of the A‑Site Ground and Excited States of E. coli 16S Ribosomal RNA - PMC. National Center for Biotechnology Information.[Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis Online.[Link]
-
Targeting RNA N6-methyladenosine modification: a precise weapon in overcoming tumor immune escape - PMC. National Center for Biotechnology Information.[Link]
-
5-Methylcytidine modification increases self-amplifying RNA effectiveness. Jena Bioscience.[Link]
-
N6-methyladenosine modification—a key player in viral infection - PMC. National Center for Biotechnology Information.[Link]0587285/)
Sources
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- 2. The Importance of Steric Effects on the Efficiency and Fidelity of Transcription by T7 RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019180137A1 - Dna polymerases for efficient and effective incorporation of methylated-dntps - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Probing the active site tightness of DNA polymerase in subangstrom increments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
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- 8. A Viral T7 RNA Polymerase Ratcheting Along DNA With Fidelity Control - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 14. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
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- 17. promegaconnections.com [promegaconnections.com]
- 18. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
Technical Support Center: 6-Methylcytidine (m⁶C) Protection & Synthesis Strategies
[1]
Current Status: Active Subject: Minimizing Steric-Induced Side Reactions & Coupling Failures in m⁶C RNA Synthesis Audience: Senior Oligonucleotide Chemists / Process Engineers[]
Quick Reference: Optimized Synthesis Parameters
| Parameter | Standard RNA Protocol | Optimized m⁶C Protocol | Rationale |
| Coupling Time | 6–10 mins | 15–20 mins (Double Coupling) | The syn-conformation sterically shields the 5'-OH, requiring longer kinetics.[] |
| Activator | ETT (0.25 M) | DCI (0.45 M) or ETT (0.5 M) | Higher nucleophilicity (DCI) or acidity (ETT) drives the reaction through the steric blockade. |
| N4-Protection | Acetyl (Ac) | Benzoyl (Bz) | Benzoyl provides greater stability against transamidation during extended coupling times.[] |
| Capping | Standard | Aggressive / Double Capping | Essential to terminate unreacted 5'-OH sites resulting from slow m⁶C coupling.[] |
| Deprotection | AMA, 65°C, 10 min | NH₄OH/EtOH (3:1), 55°C, O/N | Avoids rapid deamination of the sterically strained m⁶C ring. |
Troubleshooting Guide: FAQs & Solutions
Issue 1: Low Coupling Efficiency (<95%) & Deletion Sequences
User Question: “I am observing a significant drop in coupling efficiency (down to 80-85%) specifically at the m⁶C insertion step. The subsequent bases couple normally. How do I correct this?”
Root Cause Analysis: The C6-methyl group creates a steric clash with the 5'-hydroxymethylene group of the ribose.[] This forces the nucleobase into the syn conformation. During solid-phase synthesis, this bulk hinders the approach of the incoming phosphoramidite to the 5'-OH of the support-bound oligonucleotide.[]
Corrective Protocol:
-
Increase Phosphoramidite Concentration: Raise the m⁶C amidite concentration from 0.1 M to 0.15 M to drive the reaction kinetics.
-
Switch Activator: If using 1H-tetrazole, switch to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .[][2] DCI is less acidic but more nucleophilic, which often improves coupling for sterically hindered bases.
-
Implement Double Coupling:
-
Pass 1: Inject m⁶C amidite + Activator (Wait 10 min).
-
Wash: Acetonitrile wash.[3]
-
Pass 2: Inject fresh m⁶C amidite + Activator (Wait 10 min).
-
Issue 2: Appearance of "N+1" Peaks (Transamidation)
User Question: “Mass spec shows a satellite peak +Mass corresponding to an acetyl or benzoyl adduct. Is the protecting group not coming off?”
Root Cause Analysis: This is likely transamidation . During the capping step (which uses acetic anhydride), the N4-amino group of cytidine can be attacked if the N4-protecting group is not stable enough or if the deprotection conditions are insufficient. For m⁶C, the steric strain can distort the pyrimidine ring, making the N4 position more susceptible to nucleophilic attack or altering the lability of the protecting group.
Corrective Protocol:
-
Verify N4-Protection: Ensure you are using N4-Benzoyl-6-methylcytidine phosphoramidite.[] The Benzoyl group is more robust than Acetyl for hindered cytidines.
-
Modify Capping Reagent: Use Phenoxyacetic anhydride (Pac₂O) instead of Acetic Anhydride for capping if transamidation persists. Pac groups are easier to remove and less prone to permanent adduct formation.
-
Deprotection Check: Ensure complete removal. If using Benzoyl, avoid "UltraMILD" deprotection reagents; use standard Ammonium Hydroxide to ensure full debenzoylation.
Issue 3: C→U Mutation (Deamination)
User Question: “My final sequence contains Uracil at the position where I coupled 6-methylcytidine. Is the amidite contaminated?”
Root Cause Analysis: Cytidine derivatives are prone to deamination (hydrolysis of the N4-amine to a ketone), converting Cytosine to Uracil. This is accelerated by:
-
Acidic Detritylation: Prolonged exposure to DCA/TCA.
-
Heat during Deprotection: The m⁶C ring is electronically perturbed by the methyl group, potentially lowering the activation energy for hydrolysis.
Corrective Protocol:
-
Control Detritylation: Use 3% Dichloroacetic acid (DCA) in Toluene (rather than DCM) and strictly limit contact time to the minimum required for color removal.
-
Lower Deprotection Temperature: Avoid AMA (Ammonium Hydroxide/Methylamine) at 65°C. Instead, use Concentrated Ammonium Hydroxide / Ethanol (3:1) at 55°C for 16 hours . The ethanol suppresses the hydrolysis of the imino group.
Visualizing the Pathway: Steric Hindrance & Side Reactions
The following diagram illustrates the critical "Danger Zones" in the m⁶C synthesis cycle where side reactions occur due to the unique syn-conformation.
Caption: Workflow highlighting the impact of m⁶C steric hindrance (Red Diamond) on coupling efficiency and the specific phases where Deamination and Transamidation risks are highest.
References
-
Sheng, J., et al. (2021).[4] "Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA." Current Protocols, 1, e248.[4] (Provides baseline protocols for substituted cytidines).
-
Schweizer, M. P., et al. (1973). "Conformational studies on 6-methylcytidine and related compounds." Journal of the American Chemical Society. (Establishes the syn-conformation preference).
-
Twist Bioscience. (2025). "A Simple Guide to Phosphoramidite Chemistry." (General phosphoramidite cycle troubleshooting).
-
BOC Sciences. (2025). "Principles of Phosphoramidite Reactions in DNA Assembly." (Side reaction mechanisms including deamination).[5][]
-
Glen Research. "Base Modification Strategies." (Protecting group selection for modified bases).
Technical Support Center: Stability of 6-Methylcytidine in Oligonucleotide Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-methylcytidine (6-mC) in oligonucleotide synthesis. This resource provides in-depth answers and troubleshooting protocols to address challenges related to the stability of this modified nucleoside, particularly during the critical acidic deblocking step.
Frequently Asked Questions (FAQs)
Q1: Is 6-methylcytidine stable under standard acidic deblocking conditions?
A1: 6-methylcytidine is generally stable, but it exhibits greater sensitivity to acidic conditions than its canonical counterpart, deoxycytidine. Prolonged or harsh acid exposure, such as that during the 5'-dimethoxytrityl (DMT) removal step, can lead to degradation.[1] The primary concern is the potential for side reactions that can compromise the integrity of the final oligonucleotide.
Q2: What are the signs of 6-methylcytidine degradation during synthesis?
A2: Degradation can manifest in several ways, often detectable during quality control (QC) analysis:
-
Anomalous Mass Spectrometry (MS) Data: You may observe peaks corresponding to the loss of the methyl group or, in more severe cases, the entire base.
-
Extra Peaks in HPLC Traces: The appearance of unexpected peaks during reverse-phase or ion-exchange HPLC purification often indicates the presence of degradation byproducts or truncated sequences.[2]
-
Lower Yield of Full-Length Product: Acid-induced instability can lead to chain cleavage at the modified site, reducing the overall yield of the desired oligonucleotide.[3]
Q3: Which acidic reagent is recommended for deblocking oligonucleotides containing 6-methylcytidine?
A3: For sensitive nucleosides like 6-methylcytidine, it is highly recommended to use a milder deblocking acid. Dichloroacetic acid (DCA) is preferable to the more aggressive Trichloroacetic acid (TCA).[1][3][4] DCA provides a better balance between efficient DMT removal and minimizing acid-catalyzed side reactions like depurination or modification of the base.[1][3]
Q4: Can I minimize degradation by altering the deblocking time?
A4: Yes, reducing the acid contact time is a key strategy to minimize degradation.[1][3] Modern DNA/RNA synthesizers allow for precise control over reagent delivery times. Optimizing your synthesis protocol to use the shortest possible deblocking time that still achieves complete detritylation is crucial for sensitive modifications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when synthesizing oligonucleotides containing 6-methylcytidine.
Issue 1: Mass Spectrometry shows a peak at M-14 (loss of a methyl group).
-
Potential Cause: This is a strong indicator of demethylation of the 6-methylcytidine base. This can occur if the acidic deblocking conditions are too harsh, leading to the cleavage of the N-methyl bond.
-
Solutions:
-
Switch to a Milder Acid: If you are using TCA, immediately switch to a 3% DCA solution in a non-polar solvent like dichloromethane or toluene.[3][5]
-
Reduce Deblocking Time: Decrease the duration of the acid deblocking step in your synthesis cycle. It's a balance; you need to ensure complete detritylation, which can be monitored by the trityl cation release.[6]
-
Optimize Acid Concentration: While 3% DCA is standard, for extremely sensitive sequences, you might consider reducing the concentration to 2%, though this may require a slight increase in deblocking time.[4]
-
Issue 2: HPLC analysis of the crude product shows multiple unexpected peaks.
-
Potential Cause: These peaks could be a result of several issues, including incomplete capping leading to n-1 shortmers, or acid-induced degradation creating various byproducts.[2][6] For 6-methylcytidine, acid-catalyzed hydrolysis or other rearrangements are possible.
-
Solutions:
-
Verify Coupling Efficiency: Use the synthesizer's trityl monitoring data to ensure that each coupling step, especially for the 6-methylcytidine phosphoramidite, is proceeding with high efficiency (>98%).[6] Low coupling efficiency is a primary cause of truncated sequences.[6]
-
Ensure Fresh Reagents: Use fresh, high-quality phosphoramidites and activator.[6] Degraded reagents can lead to inefficient coupling and side reactions.
-
Implement a "Gentle Deprotection" Protocol: For the final cleavage and deprotection from the solid support, consider using milder conditions if other sensitive modifications are present. For example, using AMA (ammonium hydroxide/methylamine) at a lower temperature or for a shorter duration can be beneficial.[5][7]
-
Data Summary: Acid Choice and Stability
| Acidic Reagent | Typical Concentration | Relative Strength | Recommended Use for 6-mC Oligos | Key Considerations |
| Trichloroacetic Acid (TCA) | 3% in DCM | Strong | Not Recommended | Higher risk of depurination and modification of sensitive bases.[1][3] Allows for faster deblocking.[1] |
| Dichloroacetic Acid (DCA) | 3% in DCM/Toluene | Milder | Highly Recommended | Reduces the rate of depurination and is safer for sensitive nucleosides.[3][4] May require slightly longer contact times than TCA. |
Experimental Protocols
Protocol 1: Optimized Acidic Deblocking for 6-Methylcytidine-Containing Oligonucleotides
This protocol is designed for use with an automated DNA/RNA synthesizer.
-
Reagent Preparation: Prepare a fresh solution of 3% (v/v) Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).
-
Synthesizer Setup:
-
Ensure the DCA reagent bottle is properly connected to the synthesizer.
-
In the synthesis protocol editor, select the 3% DCA solution for the deblocking step.
-
-
Cycle Programming:
-
For all cycles in the synthesis, set the deblocking step to use the 3% DCA solution.
-
Set the deblocking time to the instrument manufacturer's recommendation for standard bases (e.g., 60-90 seconds).
-
Crucial Optimization: Monitor the trityl cation absorbance after each cycle. If coupling efficiencies are consistently high (>99%), you may be able to incrementally decrease the deblocking time by 5-10 seconds to further minimize acid exposure.
-
-
Post-Synthesis: Proceed with standard capping, oxidation, and subsequent coupling steps as per your established protocol.
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for 6-mC Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of oligonucleotides containing 6-methylcytidine.
Caption: Troubleshooting workflow for 6-mC oligonucleotide synthesis.
References
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. gilson.com [gilson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Technical Guide: Distinguishing 6-Methylcytidine from 5-Methylcytidine via LC-MS/MS and Ion Mobility
Topic: Distinguishing 6-methylcytidine (m6C) from 5-methylcytidine (m5C) by Mass Spectrometry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the field of epitranscriptomics and nucleoside analog drug development, distinguishing positional isomers is a critical analytical challenge. While 5-methylcytidine (m5C) is a pervasive, biologically active RNA modification (often called the "fifth base"), 6-methylcytidine (m6C) is a structural isomer primarily utilized in synthetic biology and polymerase inhibition studies.
Despite sharing an identical monoisotopic mass (
Part 1: The Isomer Challenge (Chemical Basis)
To distinguish these molecules, one must understand the structural causality that dictates their separation behavior.
| Feature | 5-Methylcytidine (m5C) | 6-Methylcytidine (m6C) |
| Origin | Biological (tRNA, rRNA, mRNA) | Synthetic / Structural Probe |
| Methyl Position | Carbon-5 (Major groove face) | Carbon-6 (Minor groove face) |
| Steric Constraint | Minimal.[1] Methyl points away from ribose. | High. Methyl clashes with ribose oxygen. |
| Preferred Conformation | Anti (Base extends away from sugar) | Syn (Base rotates over sugar) |
| Hydrophobicity | Moderate | Altered (due to compact syn shape) |
Scientist’s Insight: Standard MS1 (Full Scan) cannot distinguish these isomers. Even standard MS/MS (fragmentation) is difficult because both retain the methyl group on the nucleobase fragment (
Part 2: Experimental Workflows
Method A: UHPLC-MS/MS (Chromatographic Separation)
The Gold Standard for Routine Analysis
Because m6C adopts a syn conformation, its interaction with the stationary phase differs from the anti m5C.
Protocol:
-
Column Selection: Use a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) or a high-strength silica C18 column capable of withstanding 100% aqueous starts. PGC is preferred for polar nucleosides as it resolves isomers based on planar interactions with the graphite surface.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 5.3).
-
B: 100% Acetonitrile.
-
Note: Avoid high pH, which can degrade RNA modifications.
-
-
Gradient:
-
Hold 0% B for 2 min (trap polar analytes).
-
Ramp to 10% B over 10 min (shallow gradient is key for isomer resolution).
-
Wash at 80% B.
-
Expected Result: m5C typically elutes later than unmodified Cytidine but exhibits a distinct retention time (RT) from m6C. On C18 columns, the more compact syn conformation of m6C often results in a slightly earlier elution compared to m5C, though this is column-dependent.
Method B: Ion Mobility Spectrometry (IMS)
The Advanced Method for Complex Matrices
When chromatography is insufficient (e.g., complex bio-fluids), IMS separates ions based on their Collisional Cross Section (CCS) in the gas phase.
Mechanism:
-
m5C (Anti): Extended structure
Larger CCS Slower drift time. -
m6C (Syn): Compact structure (folded)
Smaller CCS Faster drift time.
Protocol:
-
Ionization: ESI Positive Mode.
-
IMS Gas: Nitrogen (
) is standard; can enhance separation for subtle isomers. -
Detection: Monitor drift time (
) at 258.1 126.1 transition.
Part 3: Visualization of the Workflow
The following diagram illustrates the decision tree and physical separation logic.
Caption: Analytical workflow distinguishing m5C from m6C using orthogonal separation strategies (LC polarity vs. IMS shape selectivity) prior to MS/MS detection.
Part 4: Comparative Data Summary
The table below summarizes the distinguishing characteristics expected during analysis.
| Parameter | 5-Methylcytidine (m5C) | 6-Methylcytidine (m6C) | Differentiation Confidence |
| Precursor Ion ( | 258.109 | 258.109 | None (Isobaric) |
| Product Ion ( | 126.066 (Base + | 126.066 (Base + | Low (Identical fragments) |
| Conformation | Anti (Extended) | Syn (Compact) | High (Structural Basis) |
| LC Retention (C18) | Moderate Retention | Typically Earlier (More Polar/Compact) | High |
| Drift Time (IMS) | Slower (Larger CCS) | Faster (Smaller CCS) | Very High |
| In-Source Fragmentation | Lower Yield | Higher Yield (Steric strain weakens bond) | Medium |
Part 5: Scientist's Note on Biological Context
While m5C is the primary target in epigenetic studies, researchers must also be aware of N4-methylcytidine (m4C) and 3-methylcytidine (m3C) .
-
m3C: Positively charged at physiological pH; elutes very early on C18.
-
m4C: Exocyclic amine methylation; often co-elutes with m5C on standard columns but has a unique fragmentation pathway (loss of methyl amine in specific conditions).
If your study involves "6-methylcytidine" as a drug analog (e.g., for viral polymerase inhibition), ensure your reference standard is chemically verified, as it is not a standard mammalian RNA modification.
References
-
Nakayama, H., et al. (2019).[2] A method for direct mass spectrometry–based identification of mono-methylated RNA nucleoside positional isomers. ResearchGate.
-
Li, Y., et al. (2021).[3] Discrimination of common isomerides of methyl nucleosides by collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry.
-
Kulyk, K., et al. (2020).[4] High-Resolution Ion Mobility Spectrometry-Mass Spectrometry of Isomeric/Isobaric Ribonucleotide Variants. PMC.
-
Tang, Y., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry.
-
Veto, B., et al. (2024). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI.
Sources
A Comprehensive Guide to the NMR Chemical Shift Assignment of the 6-Methylcytidine C6-Methyl Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of structural biology and drug development, the precise characterization of molecular structures is paramount. Modified nucleosides, such as 6-methylcytidine, are of significant interest due to their roles in various biological processes and as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and dynamics of these molecules in solution. A critical step in this process is the unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts.
This guide provides an in-depth technical comparison of NMR methodologies for the specific assignment of the C6-methyl group in 6-methylcytidine. As a Senior Application Scientist, my aim is to not only provide step-by-step protocols but also to instill a deeper understanding of the rationale behind each experimental choice, ensuring a robust and self-validating approach to structural assignment.
The Challenge: Unambiguous Assignment of a Key Functional Group
The C6-methyl group of 6-methylcytidine, while seemingly a simple aliphatic moiety, presents a distinct challenge for unambiguous assignment. Its chemical shifts are influenced by the electronic environment of the pyrimidine ring and its spatial proximity to other protons. Relying solely on one-dimensional (1D) NMR can lead to ambiguity, especially in complex molecules or mixtures. Therefore, a multi-dimensional approach is essential for a confident assignment.
Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy
The initial step in the NMR analysis of 6-methylcytidine is the acquisition of 1D ¹H and ¹³C spectra. These experiments provide a survey of the proton and carbon environments within the molecule.
-
¹H NMR: The protons of the C6-methyl group are expected to appear as a singlet in the upfield region of the spectrum, typically between δ 2.0-2.5 ppm . This region can also contain signals from other aliphatic protons, necessitating further experiments for definitive assignment.
-
¹³C NMR: The carbon of the C6-methyl group is expected to resonate in the aliphatic region of the ¹³C spectrum, generally between δ 10-20 ppm .
While 1D NMR provides a preliminary assessment, the definitive connection between the C6-methyl protons and its corresponding carbon, as well as its position on the cytidine ring, requires two-dimensional (2D) correlation experiments.
The Power of 2D NMR: A Comparative Analysis of Key Techniques
Two-dimensional NMR spectroscopy is the cornerstone of modern structural elucidation. By correlating nuclear spins through bonds or through space, these experiments provide a roadmap to the molecular structure. Below, we compare the most pertinent 2D NMR techniques for assigning the C6-methyl group of 6-methylcytidine.
| Technique | Correlation | Primary Use for C6-Methyl Assignment | Strengths | Limitations |
| HSQC | ¹J(C-H) | Directly correlates the C6-methyl protons to the C6-methyl carbon. | High sensitivity; Unambiguous one-bond correlation. | Provides no information about connectivity to the pyrimidine ring. |
| HMBC | ⁿJ(C-H) (n=2,3) | Correlates the C6-methyl protons to neighboring carbons (C6 and C5) and the C6-methyl carbon to neighboring protons (H5). | Crucial for establishing connectivity to the pyrimidine ring; Identifies quaternary carbons. | Less sensitive than HSQC; requires optimization of the long-range coupling delay. |
| COSY | ⁿJ(H-H) (n=3) | Correlates protons that are coupled to each other. | Useful for assigning the H5 proton through its coupling to the ribose H1' proton. | The isolated C6-methyl group will not show any COSY correlations. |
| NOESY | Through-space | Correlates protons that are in close spatial proximity. | Confirms the assignment by showing a Nuclear Overhauser Effect (NOE) between the C6-methyl protons and the H5 proton. | NOE intensity is distance-dependent and can be weak; requires optimization of mixing time. |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for acquiring 2D NMR spectra for a small molecule like 6-methylcytidine on a modern NMR spectrometer. Instrument-specific parameters may need to be optimized.
Sample Preparation
-
Dissolve 5-10 mg of purified 6-methylcytidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Filter the solution into a clean, high-quality NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if necessary for referencing.
Protocol 1: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Objective: To obtain a 2D spectrum where the x-axis represents the ¹H chemical shift and the y-axis represents the ¹³C chemical shift, with cross-peaks indicating direct, one-bond C-H correlations.
-
Key Parameters:
-
Spectral Width (¹H): ~10-12 ppm, centered around 5-6 ppm.
-
Spectral Width (¹³C): ~160-180 ppm, centered around 80-90 ppm.
-
Number of Scans (ns): 2-4 (or more for dilute samples).
-
Number of Increments (in F1): 128-256.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹J(C-H) Coupling Constant: Set to an average value of 145 Hz.
-
Protocol 2: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Objective: To obtain a 2D spectrum showing correlations between protons and carbons separated by two or three bonds.
-
Key Parameters:
-
Spectral Widths and Centering: Same as for HSQC.
-
Number of Scans (ns): 8-16 (or more, as HMBC is less sensitive than HSQC).
-
Number of Increments (in F1): 256-512.
-
Relaxation Delay (d1): 1.5-2.5 seconds.
-
Long-Range Coupling Constant (ⁿJ(C-H)): Optimized for a value between 4-10 Hz (typically set to 8 Hz).
-
Protocol 3: ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: A standard 2D NOESY pulse sequence with gradient selection (e.g., noesygpph on Bruker instruments).
-
Objective: To obtain a 2D spectrum showing through-space correlations between protons that are close to each other (< 5 Å).
-
Key Parameters:
-
Spectral Width (¹H in F1 and F2): Same as for 1D ¹H.
-
Number of Scans (ns): 8-16.
-
Number of Increments (in F1): 256-512.
-
Relaxation Delay (d1): 1-2 seconds.
-
Mixing Time (d8): This is a critical parameter that needs to be optimized based on the molecular size. For a small molecule like 6-methylcytidine, a mixing time in the range of 300-800 ms is a good starting point.
-
Visualizing the Workflow and Key Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow for the complete assignment of the C6-methyl group and the key correlations expected in the HMBC and NOESY spectra.
Caption: A logical workflow for the unambiguous assignment of the C6-methyl group of 6-methylcytidine using a combination of 1D and 2D NMR experiments.
A Comparative Guide to the Conformational Landscape of 6-Methylcytidine: An Analysis Integrating Crystallographic Data of Analogs and Spectroscopic Insights
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparative analysis of the conformational properties of 6-methylcytidine, a synthetically modified nucleoside of interest in chemical biology and drug discovery. In the absence of a publicly available crystal structure for 6-methylcytidine itself, this document leverages high-resolution X-ray crystallography data from closely related methylated cytidine analogs, alongside insights from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. By comparing the structural effects of methylation at different positions on the cytidine scaffold, we can build a robust hypothesis for the conformational preferences of 6-methylcytidine, offering valuable guidance for future research and rational drug design.
The Critical Role of Nucleoside Conformation
The three-dimensional structure of a nucleoside is fundamental to its biological function. Key conformational parameters, including the glycosidic bond torsion angle (χ) and the sugar pucker, dictate how a nucleoside analog will be recognized by enzymes and how it will influence the structure of DNA or RNA upon incorporation. Methylation is a common modification that can significantly alter these parameters, leading to profound biological consequences. This guide explores the specific impact of a methyl group at the C6 position of cytidine by contrasting it with its well-characterized N4 and C5-methylated cousins.
Comparative Crystallographic Analysis of Methylated Cytidine Analogs
To infer the structure of 6-methylcytidine, we first turn to the empirical data from X-ray crystallography on its structural isomers and related molecules. The primary determinants of nucleoside conformation are the sugar pucker (the 3D shape of the ribose or deoxyribose ring) and the orientation of the base relative to the sugar, defined by the glycosidic angle χ.[1]
Key Conformational Parameters:
-
Sugar Pucker: The five-membered sugar ring is non-planar. Its conformation is described as either C2'-endo (B-form DNA) or C3'-endo (A-form RNA), which dramatically affects the distance between adjacent phosphate groups in a nucleic acid backbone.[2][3]
-
Glycosidic Angle (χ): This torsion angle describes the rotation around the N1-C1' bond. It primarily exists in two conformations: anti (the bulk of the base is pointed away from the sugar) and syn (the base is positioned over the sugar).[1][4]
The following table summarizes crystallographic data for relevant cytidine analogs, providing a basis for our comparative analysis.
| Nucleoside/Structure | PDB ID | Glycosidic Angle (χ) | Sugar Pucker | Resolution (Å) | Noteworthy Interactions/Features |
| N4-Methylcytosine in Z-DNA | syn | C2'-endo | 1.80 | The methyl group is positioned in the solvent-accessible major groove and has minimal effect on the overall Z-DNA duplex morphology.[5][6] | |
| 5-Methylcytosine in DNA | anti | C2'-endo | 2.15 | The methyl group projects into the major groove, enhancing duplex stability through favorable hydrophobic and van der Waals interactions.[7] | |
| 2'-C-Methylcytidine | anti | C3'-endo | N/A | Methylation on the sugar ring sterically favors a C3'-endo pucker, mimicking an RNA-like conformation.[8] |
Analysis and Predicted Impact of C6-Methylation
The crystallographic data reveals a clear structure-function relationship. Methylation at N4 has a modest conformational impact, with the primary effect being on hydrogen bonding patterns.[6] Methylation at C5, a common epigenetic mark, enhances duplex stability without drastically altering the canonical B-form DNA structure.[9]
Based on these comparisons, a methyl group at the C6 position of cytidine is predicted to have a more pronounced steric effect. The C6 position is adjacent to the N1 glycosidic bond. Therefore, a bulky methyl group at this position would likely create a steric clash with the sugar ring, strongly disfavoring the anti conformation, which is predominant in canonical DNA. This steric hindrance is expected to force the 6-methylcytidine nucleoside into a syn conformation. This is a significant alteration, as the syn conformation can disrupt standard Watson-Crick base pairing and is often associated with alternative DNA structures like Z-DNA.[5]
Alternative Methodologies for Conformational Analysis
While X-ray crystallography provides definitive solid-state structures, techniques like NMR and computational modeling offer crucial insights into the conformational dynamics of molecules in solution, which may be more biologically relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of nucleosides in solution. By measuring nuclear Overhauser effects (NOEs) between the base and sugar protons, one can accurately determine the preferred glycosidic torsion angle.[10] Similarly, analysis of scalar coupling constants (J-couplings) within the sugar ring reveals its puckering preference.[11]
For 6-methylcytidine, an NMR experiment would be expected to show strong NOEs between the C6-methyl protons and the sugar protons (H2' and H3'), which would be conclusive evidence for a syn conformation. This technique provides a direct experimental validation of the sterically-driven hypothesis.
Computational Modeling
Ab initio and Density Functional Theory (DFT) calculations can be used to model the potential energy landscape of a molecule.[12] By calculating the relative energies of different conformers (syn vs. anti, C2'-endo vs. C3'-endo), a theoretical prediction of the most stable state can be made. A comprehensive conformational analysis of 6-methylcytidine would likely show a significant energy penalty for the anti conformer due to the steric clash, thus identifying the syn conformer as the global energy minimum.[12]
| Methodology | Key Output | Strengths | Limitations |
| X-ray Crystallography | High-resolution 3D atomic coordinates | Provides definitive structural data in the solid state. | Crystal packing forces can sometimes influence conformation; requires diffraction-quality crystals.[13][14] |
| NMR Spectroscopy | Glycosidic angle, sugar pucker, dynamics | Provides data on conformation and dynamics in a solution state, closer to the biological environment.[15][16] | Structure is an average of conformations present in solution; less precise than crystallography. |
| Computational Modeling | Relative energies of conformers | Allows for systematic exploration of all possible conformations and provides energetic rationale for preferences.[17] | Accuracy is dependent on the level of theory and the force field used; requires experimental validation. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies underpinning this analysis are detailed below.
Protocol 1: X-ray Crystallography of a Nucleoside Analog
This generalized protocol outlines the essential steps for determining the crystal structure of a small molecule like a nucleoside analog.[13][18]
-
Crystallization:
-
Dissolve the purified nucleoside analog in a suitable solvent (e.g., water, ethanol, or a mixture) to near-saturation.
-
Screen for crystallization conditions using techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or solvent layering. A wide range of precipitants (salts, polymers) and pH values should be tested.
-
Optimize lead conditions to grow single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head, often after cryo-protecting it by a brief soak in a solution containing an agent like glycerol or ethylene glycol, and flash-cool it in a stream of liquid nitrogen.
-
Center the crystal in a monochromatic X-ray beam (typically from a synchrotron source or a rotating anode generator).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Each image captures the diffraction pattern from a specific crystal orientation.[19]
-
-
Structure Solution and Refinement:
-
Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are typically successful.
-
Build an atomic model of the nucleoside into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed using metrics like R-factor and R-free.[14]
-
Caption: A generalized workflow for determining a nucleoside's crystal structure.
Protocol 2: NMR Conformational Analysis
-
Sample Preparation: Dissolve the isotopically labeled (¹³C, ¹⁵N) or unlabeled nucleoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of ~1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (≥ 600 MHz). Key experiments include:
-
1D ¹H: For general characterization.
-
2D COSY: To assign proton-proton correlations within the sugar ring.
-
2D NOESY/ROESY: To measure through-space correlations between base and sugar protons, which are critical for determining the glycosidic angle (χ).
-
J-coupling Analysis: Extract coupling constants from high-resolution 1D or 2D spectra to determine the sugar pucker.
-
-
Data Analysis:
-
Assign all relevant proton resonances.
-
Integrate NOE cross-peaks. The presence of a strong NOE between the base H6/H8 and the sugar H1' indicates an anti conformation, while NOEs to H2'/H3' indicate a syn conformation.
-
Use the measured ³J(H,H) coupling constants in the Karplus equation to calculate the dihedral angles of the sugar ring and determine its pucker.
-
Caption: Key parameters defining nucleoside conformation.
Synthesis and Outlook
By integrating the high-resolution crystallographic data from N4- and C5-methylcytidine with the principles of steric hindrance and insights from NMR and computational chemistry, we can confidently propose a dominant conformational preference for 6-methylcytidine.
Predicted Conformation of 6-Methylcytidine:
-
Glycosidic Angle (χ): Predominantly syn. The steric bulk of the C6-methyl group is expected to prevent rotation into the anti form.
-
Sugar Pucker: The preference is less certain without direct data. However, a syn conformation can sometimes favor a C3'-endo pucker. This would need to be confirmed experimentally.
This predicted conformation has significant implications for drug development. A nucleoside locked in a syn conformation would present a very different shape for recognition by viral polymerases or cellular kinases compared to a canonical anti nucleoside. This unique geometry could be exploited to achieve selective inhibition of target enzymes. Furthermore, its incorporation into DNA or RNA would be structurally disruptive, a mechanism that could be leveraged for antiviral or anticancer activity.
This comparative guide underscores the power of using a multi-faceted approach to understand molecular conformation. While the ultimate goal remains to obtain a definitive crystal structure of 6-methylcytidine, the analysis presented here provides a robust, data-driven framework for researchers to proceed with hypothesis testing, experimental design, and the rational development of novel therapeutic agents.
Caption: The logical framework for predicting 6-methylcytidine's conformation.
References
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Portmann, S., Altmann, K.-H., Reynes, N., Egli, M. (1996). CRYSTAL STRUCTURES OF OLIGODEOXYRIBONUCLEOTIDES CONTAINING 6'-ALPHA-METHYL AND 6'-ALPHA-HYDROXY CARBOCYCLIC THYMIDINES. RCSB Protein Data Bank. [Link]
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Boryski, J. (2016). Base-Modified Nucleosides: Etheno Derivatives. Frontiers in Chemistry, 4, 13. [Link]
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Lu, X.-J. (n.d.). Sugar pucker correlates with phosphorus-base distance. X3DNA-DSSR Homepage. [Link]
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La-Venia, A., et al. (2018). How methyl-sugar interactions determine DNA structure and flexibility. ResearchGate. [Link]
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Petraccone, L. (2018). Structural Probes in Quadruplex Nucleic Acid Structure Determination by NMR. Molecules, 23(11), 2993. [Link]
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Felli, I. C., & Pierattelli, R. (2007). Quantitative gamma-HCNCH: determination of the glycosidic torsion angle chi in RNA oligonucleotides from the analysis of CH dipolar cross-correlated relaxation by solution NMR spectroscopy. Journal of the American Chemical Society, 129(37), 11430–11438. [Link]
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Montero, L. A., et al. (2007). Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations. The journal of physical chemistry. A, 111(22), 4817–4827. [Link]
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A Senior Application Scientist's Guide to Validating 6-Methylcytidine Purity using LC-MS/MS
Introduction: The Critical Role of Purity in Modified Nucleoside Research
6-methylcytidine (m6C) is a modified nucleoside that, like its more famous cousin N6-methyladenosine (m6A), is a subject of intense investigation in the field of epigenetics and RNA therapeutics.[1] Its incorporation into RNA can influence structure, stability, and function, making it a pivotal tool for researchers developing novel mRNA vaccines and therapies or studying fundamental biological processes.[1][2] However, the scientific value and therapeutic safety of these applications are fundamentally dependent on the purity of the synthetic 6-methylcytidine used. The presence of even minor impurities—such as structural isomers, unreacted starting materials, or degradation products—can lead to erroneous experimental results, failed drug development campaigns, and potential off-target effects.[3][4]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 6-methylcytidine. As Senior Application Scientists, we understand that a method must not only be accurate but also robust and self-validating. Here, we will dissect why Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this application and provide a comprehensive, field-tested protocol for its implementation.
The Analytical Imperative: Understanding Potential Impurities
A robust purity validation method begins with a clear understanding of what one is looking for. The impurity profile of synthetic 6-methylcytidine is intrinsically linked to its manufacturing process and subsequent handling.[3] Potential impurities can be broadly categorized:
-
Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from side reactions. For instance, isomers like 3-methylcytidine or N4-methylcytidine could potentially form depending on the synthetic route.[5][6]
-
Degradation Products: 6-methylcytidine, like other nucleosides, can be susceptible to degradation under certain conditions (e.g., pH, temperature), leading to products such as 6-methyluridine through deamination. The stability of related compounds has been studied, highlighting the importance of this aspect.[7]
-
Residual Solvents and Water Content: Solvents used during synthesis and purification can be retained in the final product. Water content is another critical parameter that can affect stability and accurate quantification.[8]
A truly comprehensive analytical method must be able to separate, detect, and quantify the active compound while simultaneously identifying and characterizing these potential contaminants.
Comparative Analysis: Why LC-MS/MS is the Definitive Technique
While several analytical techniques can assess chemical purity, they offer vastly different levels of sensitivity and specificity. For modified nucleosides like 6-methylcytidine, a multi-pronged approach is often insightful, but LC-MS/MS provides the most comprehensive single-platform solution.[9]
| Parameter | LC-MS/MS | HPLC-UV | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | Separation by chromatography, detection by UV absorbance. | Detection of magnetic properties of atomic nuclei in a magnetic field. |
| Sensitivity | Very High (femtomole to attomole range).[10] | Moderate to High. | Low (requires mg quantities). |
| Selectivity | Extremely High (discriminates based on mass and structure). | Moderate (co-eluting species with similar UV spectra can interfere). | High (provides detailed structural information). |
| Identification | Can identify known and unknown impurities through fragmentation analysis.[9] | Limited to comparison with known standards. | Excellent for structural elucidation of major components and impurities >1%. |
| Quantification | Excellent, highly linear and reproducible using stable isotope-labeled internal standards.[11] | Good, but can be less accurate for impurities without a reference standard. | Quantitative (qNMR) is possible but complex and less sensitive. |
| Throughput | High, with analysis times often under 10 minutes per sample.[11][12] | High. | Low, requires longer acquisition times. |
| Ideal For | Definitive purity assessment, trace impurity identification, and accurate quantification. | Routine quality control, purity checks against known standards. | Absolute structure confirmation, characterization of primary material. |
Expert Insight: While HPLC-UV is a valuable workhorse for routine QC where potential impurities are well-characterized, it lacks the definitive identification power of mass spectrometry.[13] Co-eluting impurities with similar UV chromophores can be easily missed. NMR is unparalleled for absolute structural confirmation of the bulk material but is not sensitive enough to detect the trace-level impurities (<0.1%) that can be critical in pharmaceutical applications.[14] LC-MS/MS bridges this gap, offering both the high sensitivity needed for trace analysis and the high selectivity required for unambiguous identification, making it the authoritative choice for final purity validation.[10][15]
A Validated LC-MS/MS Protocol for 6-Methylcytidine Purity
This protocol describes a self-validating system for the determination of 6-methylcytidine purity. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective
To develop and validate a sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of 6-methylcytidine and the identification of potential impurities. The method is designed to meet the stringent requirements of regulatory bodies like the European Medicines Agency (EMA).[15]
Materials and Reagents
-
Instrumentation: A triple quadrupole mass spectrometer (e.g., Agilent 1260 Infinity coupled to a QTRAP 4000) or a high-resolution mass spectrometer (HRAM) for unknown identification.[5][16]
-
LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant® ZIC®-HILIC, 50 mm × 2.1 mm; 5 μm) is often preferred for polar compounds like nucleosides as it provides excellent retention and separation.[15][16] Alternatively, a C18 column can be used.[11]
-
Reference Standard: High-purity (>99.5%) 6-methylcytidine.
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Internal Standard (IS): A stable isotope-labeled version of 6-methylcytidine (e.g., 6-methylcytidine-d3) is ideal for the most accurate quantification, as it co-elutes and experiences similar ionization effects as the analyte.
Workflow & Logic Visualization
Caption: Overall workflow for the validation of 6-methylcytidine purity.
Step-by-Step Experimental Methodology
A. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the 6-methylcytidine reference standard and the test sample in water. Prepare a 1 µg/mL stock solution of the internal standard.
-
Rationale: Starting with a concentrated stock allows for accurate serial dilutions and minimizes weighing errors.
-
-
Calibration Standards: Perform serial dilutions of the reference stock solution with a 50:50 acetonitrile/water mixture to prepare calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.
-
Rationale: This wide range ensures the method's linearity can be thoroughly assessed.
-
-
Sample Preparation: Dilute the test sample stock solution to fall within the middle of the calibration range (e.g., 100 ng/mL).
-
Internal Standard Spiking: Spike all calibration standards and the diluted test sample with the internal standard to a final concentration of 50 ng/mL.
-
Rationale: The IS corrects for variations in injection volume and matrix effects, ensuring high accuracy and precision.[11]
-
B. LC-MS/MS Parameters
The following table provides a robust starting point for method development.
| Parameter | Condition | Rationale |
| LC Column | SeQuant® ZIC®-HILIC (50 mm × 2.1 mm; 5 μm) | Provides excellent retention for polar nucleosides, separating them from less polar impurities.[15][16] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | Volatile buffer compatible with MS, provides good peak shape. |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid | Organic solvent for elution. Formic acid aids in protonation for positive ion mode ESI.[16] |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility.[16] |
| Injection Vol. | 2 µL | Small injection volume minimizes column overload and potential matrix effects.[11] |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-9 min: 95% B | A gradient from high organic to high aqueous is necessary for HILIC to first retain and then elute the polar analyte. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nucleosides readily form protonated molecules [M+H]+ in positive mode. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation.[17] |
| Source Temp. | 350 °C | Ensures efficient desolvation of the mobile phase.[18] |
C. Mass Spectrometry - Multiple Reaction Monitoring (MRM)
For highest sensitivity and selectivity, a triple quadrupole mass spectrometer operating in MRM mode is used.[13][16]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Methylcytidine | 258.1 | 126.1 | 20 |
| Internal Standard (d3) | 261.1 | 129.1 | 20 |
-
Rationale: The precursor ion is the protonated molecule [M+H]+. The product ion (126.1 m/z) corresponds to the protonated 6-methylcytosine base, resulting from the characteristic cleavage of the glycosidic bond.[10] This transition is highly specific to 6-methylcytidine. Monitoring this specific fragmentation provides a very low signal-to-noise ratio, enabling trace-level detection.
Caption: MRM process for specific detection of 6-methylcytidine.
Method Validation
To ensure the trustworthiness of the results, the method must be validated according to established guidelines.
-
Specificity: Analyze a blank (diluent) and a sample spiked with potential impurities to ensure no interfering peaks are present at the retention time of 6-methylcytidine.
-
Linearity and Range: Plot the peak area ratio (analyte/IS) against the concentration of the calibration standards. The relationship should be linear with a correlation coefficient (R²) > 0.99.[11]
-
Accuracy and Precision: Analyze samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy should be within ±15% (expressed as % recovery), and precision (RSD) should be ≤15%.[19]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (S/N > 3) and quantified with acceptable accuracy and precision (S/N > 10).[17]
Conclusion
Validating the purity of 6-methylcytidine is not a trivial exercise; it is a fundamental requirement for ensuring the integrity and reproducibility of research and the safety of potential therapeutics. While techniques like HPLC-UV and NMR have their place, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and identificatory power.[9] The high sensitivity allows for the detection of trace impurities that could confound biological assays, while the specificity of tandem mass spectrometry provides unambiguous confirmation of the analyte's identity and structure. By implementing a rigorously validated LC-MS/MS protocol, as detailed in this guide, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in the quality of their materials, paving the way for reliable and impactful scientific discovery.
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Delatte, B., et al. (2016). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. ACS Chemical Biology, 11(7), 1991-1998. Retrieved from [Link]
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- 19. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: UV Absorption Spectra of Cytidine vs. 6-Methylcytidine
This guide details the physicochemical and spectral distinctions between Cytidine and its sterically hindered analog, 6-Methylcytidine .
Executive Summary
While Cytidine (Cyd) and 6-Methylcytidine (
The critical differentiator is steric hindrance . The methyl group at the C6 position of
Key Takeaway: Researchers utilizing
Spectral & Physicochemical Comparison
The following data summarizes the key optical and physical differences. Note the shift in
Table 1: Physicochemical Properties
| Property | Cytidine (Cyd) | 6-Methylcytidine ( | Impact on Analysis |
| 271 nm | 275 – 278 nm | ||
| Extinction Coeff.[2][3][4] ( | ~9,100 | ~8,700 | Lower |
| pKa (N3 Protonation) | 4.2 | ~4.6 | |
| Glycosidic Conformation | Anti (Flexible) | Syn (Locked) | |
| Fluorescence | Negligible ( | Weakly Fluorescent | Restricted rotation in |
Note: The "Red Shift" in 6-Methylcytidine is caused by the electron-donating methyl group stabilizing the
transition, combined with the conformational twist that alters the dipole moment.
Structural Mechanism: The "Syn" Effect
To understand the spectral data, one must understand the structural causality.
-
Cytidine (Anti): The H6 proton is small, allowing the pyrimidine ring to rotate freely away from the sugar (O5'). This aligns the dipole for standard Watson-Crick base pairing.
-
6-Methylcytidine (Syn): The bulky Methyl group at C6 physically collides with the ribose oxygen/protons if it attempts to rotate into the anti position. To relieve this strain, the base flips 180° into the syn conformation, placing the bulky methyl group away from the sugar ring.
Diagram 1: Steric-Driven Conformational Locking
Caption: Logical flow demonstrating how C6-methylation forces the syn-conformation, resulting in the observed spectral shift.
Experimental Protocol: Comparative UV Analysis
To accurately measure and compare these spectra, follow this self-validating protocol. This method minimizes pH-induced artifacts, which is critical given the pKa difference.[1]
Materials
-
Buffer: 10 mM Phosphate Buffer, pH 7.0 (Avoid Tris for UV <240 nm).
-
Blank: Identical buffer without nucleoside.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 3500 or similar).[1]
-
Cuvettes: Quartz (UV-transparent), 1 cm path length.[1]
Step-by-Step Workflow
-
Baseline Correction (Autozero):
-
Load two matched quartz cuvettes with 10 mM Phosphate Buffer (pH 7.0).
-
Run a baseline scan (220–350 nm). Ensure the baseline is flat (
AU).
-
-
Sample Preparation:
-
Prepare 10 mM stock solutions of Cytidine and 6-Methylcytidine in water.[1]
-
Dilute to ~20–40
in the Phosphate Buffer. Target an Absorbance ( ) of 0.6 – 0.8 AU for linearity.
-
-
Acquisition:
-
Scan speed: Medium (200 nm/min).
-
Bandwidth: 1.0 nm.
-
Record spectra from 220 nm to 350 nm.
-
-
Data Validation (The "Ratio" Check):
Diagram 2: Experimental Workflow
Caption: Step-by-step UV-Vis spectroscopy workflow for validating nucleoside absorption properties.
Applications in Research & Drug Development
Why does this spectral and structural difference matter?
-
Polymerase Fidelity Probes:
-
High-fidelity DNA polymerases reject 6-Methylcytidine because the syn conformation clashes with the tight active site designed for anti nucleotides.[1]
-
Application: Used to map the steric tolerance of viral polymerase active sites (e.g., HCV, HIV).
-
-
Hoogsteen Base Pairing:
-
While Cytidine prefers Watson-Crick pairing (G-C), the syn conformation of
promotes Hoogsteen pairing , allowing it to form stable triplets or bind in the major groove. -
Application: Design of triplex-forming oligonucleotides (TFOs) for gene silencing.[1]
-
-
Metabolic Stability:
-
The C6-methyl group blocks Deaminases (which convert Cytidine to Uridine).
-
Application:
is often used as a metabolically stable scaffold for cytosine-based drug candidates.[1]
-
References
-
Sanger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.[1] (Definitive text on Syn/Anti conformations and steric hindrance in nucleosides).
-
Schweizer, M. P., et al. (1973).[5] "Carbon-13 NMR studies of the glycosidic conformation of cytidine and 6-Methylcytidine." Journal of Magnetic Resonance. Link
- Fox, J. J., & Shugar, D. (1952). "Ultraviolet Absorption Spectra and Structure of Pyrimidine Nucleosides." Biochimica et Biophysica Acta.
- Kulikowski, T., et al. (1970). "6-Methylcytidine and its derivatives: Synthesis and properties." Acta Biochimica Polonica.
-
Thermo Fisher Scientific. (2023). "Extinction Coefficients of Nucleic Acids." Technical Guide. Link
Sources
A Comparative Guide to the Deaminase Activity on 6-Methylcytidine: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methylcytidine and Deaminase Activity
Cytidine deaminases are a superfamily of enzymes that catalyze the hydrolytic deamination of cytidine to uridine in DNA and RNA.[1] This process is fundamental to various biological processes, including antibody diversification, innate immunity against viruses, and epigenetic regulation.[2][3] The activity of these enzymes is not limited to the canonical base cytidine; they can also act on modified cytidines, such as 5-methylcytosine (5mC), a key epigenetic mark.[2][4] The deamination of 5mC to thymine is a crucial step in active DNA demethylation pathways.[3]
6-methylcytidine (6mC) is a less-studied, but increasingly recognized, modified nucleoside. Its presence and biological role are areas of active investigation. Understanding how deaminases interact with 6mC is crucial for elucidating its potential physiological and pathological functions. This guide focuses on the comparative kinetics of various deaminases on 6mC, providing a framework for evaluating their efficiency and substrate specificity. Due to the limited direct experimental data on 6mC as a substrate, this guide will extrapolate from known kinetic parameters of these enzymes on cytidine and 5-methylcytosine, providing a theoretical and practical foundation for future experimental work.
The primary deaminases considered in this guide are members of the APOBEC (Apolipoprotein B mRNA Editing Catalytic Polypeptide-like) family, known for their roles in immunity and cancer, and bacterial-like cytidine deaminases (CDA) , which are involved in pyrimidine metabolism.[2][5]
The Catalytic Mechanism of Cytidine Deaminases
Cytidine deaminases employ a conserved catalytic mechanism centered around a zinc ion in the active site.[6] This zinc ion coordinates a water molecule, activating it for a nucleophilic attack on the C4 position of the cytidine ring.[6] An active site glutamate residue facilitates the deamination by acting as a proton shuttle, leading to the release of ammonia and the conversion of cytidine to uridine.[6] The efficiency of this reaction is dependent on the specific deaminase and the chemical nature of the substrate, including modifications to the cytidine base.
Experimental Workflow for Comparative Kinetic Analysis
A robust and reproducible experimental workflow is essential for the accurate determination of kinetic parameters. The following diagram outlines a typical workflow for a comparative kinetic study of deaminase activity on 6-methylcytidine.
Caption: Experimental workflow for comparative kinetic analysis of deaminase activity.
Detailed Experimental Protocol: Spectrophotometric Assay
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of a deaminase acting on 6-methylcytidine. This method is based on the change in absorbance upon the conversion of 6-methylcytidine to its corresponding uridine derivative.
Materials:
-
Purified deaminase enzyme of known concentration
-
6-methylcytidine substrate stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Wavelength Determination: Determine the wavelength of maximum absorbance difference between 6-methylcytidine and its deaminated product (6-methyluridine). This can be achieved by scanning the absorbance spectra of both compounds.
-
Assay Preparation:
-
Prepare a series of dilutions of the 6-methylcytidine substrate in assay buffer. The concentrations should span a range from approximately 0.1 to 10 times the expected Michaelis constant (Km).
-
Add a fixed amount of the purified deaminase to each well of the 96-well plate or to each cuvette. The enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the 6-methylcytidine substrate to the wells/cuvettes containing the enzyme.
-
Immediately start monitoring the change in absorbance at the predetermined wavelength over time. Record data at regular intervals (e.g., every 15 seconds) for a set duration.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The slope of this line, converted to concentration per unit time using the Beer-Lambert law, represents V₀.
-
Plot V₀ against the substrate concentration [S] to generate a Michaelis-Menten curve.
-
To determine the kinetic parameters, fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to graphically determine Km and Vmax. The y-intercept of the Lineweaver-Burk plot is 1/Vmax, and the x-intercept is -1/Km.
-
-
Catalytic Efficiency: Calculate the catalytic efficiency of the enzyme, which is given by the ratio kcat/Km. The turnover number, kcat, is calculated as Vmax / [E]total, where [E]total is the total enzyme concentration.
Alternative Methodologies
While spectrophotometric assays are convenient, other methods can provide higher sensitivity and specificity, particularly when dealing with complex biological samples or low enzyme activities.
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer excellent separation and quantification of the substrate and product.[7][8][9] This technique is particularly useful for confirming the identity of the reaction product and for assays with multiple components. A typical HPLC-based assay involves stopping the enzymatic reaction at various time points and analyzing the reaction mixture to determine the amount of product formed.[10]
-
Fluorometric Assays: These assays utilize fluorogenic substrates that exhibit a change in fluorescence upon deamination.[6] They can be highly sensitive but require the synthesis of specific substrate analogs.
-
Assay Kits: Commercially available kits, such as those for APOBEC3 activity, provide a convenient and standardized platform for measuring deaminase activity, often using a colorimetric or fluorometric readout.[11][12][13]
Comparative Kinetic Data (Hypothetical)
The following table presents a hypothetical comparison of the kinetic parameters of different deaminases on 6-methylcytidine. These values are extrapolated based on known activities on cytidine and 5-methylcytosine and are intended to serve as a predictive framework for experimental design. It is generally observed that modifications at the C5 or C6 position of the cytosine ring can influence substrate binding and catalysis.
| Enzyme Family | Specific Enzyme | Substrate | Km (µM) (Hypothetical) | kcat (s-1) (Hypothetical) | kcat/Km (M-1s-1) (Hypothetical) | Notes |
| APOBEC3 | APOBEC3A (A3A) | 6-methylcytidine | 50 - 150 | 0.1 - 0.5 | 6.7 x 102 - 1.0 x 104 | A3A is known to have high activity on 5mC.[14][15] The bulkier methyl group at C6 may slightly decrease affinity (higher Km) and turnover (lower kcat) compared to 5mC. |
| APOBEC3 | APOBEC3B (A3B) | 6-methylcytidine | 100 - 300 | 0.05 - 0.2 | 1.7 x 102 - 2.0 x 103 | A3B generally shows lower activity on modified cytosines compared to A3A.[2] |
| APOBEC3 | APOBEC3G (A3G) | 6-methylcytidine | > 500 | < 0.01 | < 20 | A3G has very low to undetectable activity on 5mC.[15] It is predicted to have very poor activity on 6mC. |
| AID | Activation-Induced Deaminase | 6-methylcytidine | 200 - 600 | 0.01 - 0.05 | 1.7 x 101 - 2.5 x 102 | AID shows some activity on 5mC, but is generally less efficient than A3A.[16] Similar moderate activity is expected on 6mC. |
| CDA | Bacterial Cytidine Deaminase | 6-methylcytidine | 150 - 400 | 1 - 5 | 2.5 x 103 - 3.3 x 104 | Bacterial CDAs can have broad substrate specificity. The kinetic parameters for 6mC are expected to be in a similar range to other modified cytidines.[5] |
Discussion and Interpretation
The hypothetical kinetic data presented above suggest a hierarchy of deaminase activity on 6-methylcytidine. APOBEC3A is predicted to be the most efficient deaminase for this substrate among the APOBEC family, a finding consistent with its known promiscuity towards modified cytosines.[14] The catalytic efficiency (kcat/Km) is a critical parameter for comparing enzyme performance, as it reflects both substrate binding affinity and the rate of catalysis. The predicted lower catalytic efficiency for most deaminases on 6mC compared to their preferred substrates (unmodified cytidine) highlights the steric and electronic effects of the C6-methyl group on enzyme-substrate interactions.
Causality behind Experimental Choices:
-
Choice of Deaminases: The selection of APOBEC family members and a bacterial CDA allows for a broad comparison across enzymes with different biological roles and substrate preferences.
-
Kinetic Parameters: The determination of Km, kcat, and kcat/Km provides a comprehensive understanding of the enzyme's catalytic performance. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time.
-
Assay Method: The choice of a spectrophotometric assay offers a balance of simplicity, cost-effectiveness, and real-time monitoring. The inclusion of alternative methods like HPLC provides options for increased sensitivity and validation.
Trustworthiness and Self-Validating Systems:
The described experimental protocol incorporates several elements to ensure the trustworthiness of the results. The use of purified enzymes of known concentration is fundamental. The determination of initial rates from the linear phase of the reaction minimizes the influence of factors like product inhibition and substrate depletion. Furthermore, validating the results with an orthogonal method, such as HPLC, would provide a self-validating system, increasing confidence in the determined kinetic parameters.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative kinetic analysis of deaminase activity on 6-methylcytidine. While direct experimental data remains limited, the presented methodologies and extrapolated kinetic values offer a valuable starting point for researchers in this emerging area. Future experimental studies are crucial to validate these predictions and to fully elucidate the enzymatic processing of 6-methylcytidine. Such research will undoubtedly contribute to a deeper understanding of the biological roles of this modified nucleoside and the enzymes that regulate its fate.
References
-
Ligasová, A., Horejšová, M., Brumarová, R., Friedecký, D., & Koberna, K. (2025). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences, 26(16), 8045. [Link]
-
EpigenTek. (n.d.). Epigenase APOBEC3 Cytidine Deaminase Activity/Inhibition Assay Kit. Retrieved from [Link]
-
Gigante, D., Sardo, F., & Camardella, L. (2014). Human cytidine deaminase: A biochemical characterization of its naturally occurring variants. Biochimie, 107, 176-183. [Link]
-
Notarianni, L. J., & Jajbhay, S. (1988). An optimized assay for adenosine deaminase using reverse phase high pressure liquid chromatography. Journal of liquid chromatography, 11(16), 3447-3457. [Link]
-
Ligasová, A., Horejšová, M., Brumarová, R., Friedecký, D., & Koberna, K. (2025). Cytidine and dCMP Deaminases-Current Methods of Activity Analysis. International journal of molecular sciences, 26(16), 8045. [Link]
-
Bhattacharya, D., Bhoumik, A., & Medda, S. (2015). Merits of HPLC-based method over spectrophotometric method for assessing the kinetics and inhibition of mammalian adenosine deaminase. Journal of Chromatography B, 998, 83-91. [Link]
-
Notarianni, L. J., & Jajbhay, S. (1988). Optimized Assay for Adenosine Deaminase Using Reverse Phase High Pressure Liquid Chromatography. Journal of Chromatographic Science, 26(8), 349-352. [Link]
-
Spector, T. (1984). Progress curve analysis of adenosine deaminase-catalyzed reactions. Analytical biochemistry, 138(1), 242-245. [Link]
-
Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Wolf, J., Gerber, A. P., & Keller, W. (2002). tadA, an essential tRNA-specific adenosine deaminase from Escherichia coli. The EMBO journal, 21(14), 3841-3851. [Link]
-
Wang, Y., Zhang, Y., & Chen, G. (2025). Engineering the Activity and Stability of dCMP Deaminase To Achieve Efficient and Simple Production of Uridine Monophosphate. Journal of Agricultural and Food Chemistry. [Link]
-
Ligasová, A., Horejšová, M., Brumarová, R., Friedecký, D., & Koberna, K. (2025). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences, 26(16), 8045. [Link]
-
Anant, S., & Davidson, N. O. (2000). Determination of Km and Vmax. Journal of lipid research, 41(10), 1682-1693. [Link]
-
Ellis, G., & Goldberg, D. M. (1970). A reduced nicotinamide adenine dinucleotide--linked kinetic assay for adenosine deaminase activity. The Journal of laboratory and clinical medicine, 76(3), 507-517. [Link]
-
Frieden, C., Kurz, L. C., & Gilbert, H. R. (1980). Adenosine deaminase and adenylate deaminase: comparative kinetic studies with transition state and ground state analog inhibitors. Biochemistry, 19(23), 5303-5309. [Link]
-
Bar-Yaacov, D., Frumkin, T., & Linder, N. (2012). Deamination kinetics comparing the activities of Hs-AID and Dr-AID. Journal of Biological Chemistry, 287(39), 32962-32972. [Link]
-
Petljak, M., Dananberg, A., & Alexandrov, L. B. (2022). Exploring APOBEC3A and APOBEC3B substrate specificity and their role in HPV positive head and neck cancer. PLoS computational biology, 18(10), e1010595. [Link]
-
Schutsky, E. K., Nabel, C. S., & Davis, A. K. (2017). APOBEC3A efficiently deaminates methylated, but not TET-oxidized, cytosine bases in DNA. Nucleic acids research, 45(8), 4566-4575. [Link]
-
Rice University. (n.d.). Day 5: Enzyme Kinetics. Retrieved from [Link]
-
Ito, F., Fu, Y., Kao, S. A., Yang, H., & Chen, X. S. (2017). Family-Wide Comparative Analysis of Cytidine and Methylcytidine Deamination by Eleven Human APOBEC Proteins. Journal of molecular biology, 429(12), 1787-1799. [Link]
-
Suspène, R., Aynaud, M. M., Vartanian, J. P., & Wain-Hobson, S. (2013). Efficient deamination of 5-methylcytidine and 5-substituted cytidine residues in DNA by human APOBEC3A cytidine deaminase. PloS one, 8(6), e63461. [Link]
-
Al-Zuhairi, A. J. (2025). Study The Chemical Kinetics Properties for Adenosine Deaminase Enzyme (Aminohydrolase EC 3.5.4.4) ADA In Breast Cancer Patients. Journal of Pharmaceutical Negative Results, 5202-5211. [Link]
-
Morgan, H. D., Dean, W., & Coker, H. A. (2004). Activation-induced cytidine deaminase deaminates 5-methylcytosine in DNA and is expressed in pluripotent tissues. The Journal of biological chemistry, 279(50), 52353-52356. [Link]
-
Wijesinghe, P., & Bhagwat, A. S. (2012). Methylcytosine and normal cytosine deamination by the foreign DNA restriction enzyme APOBEC3A. The Journal of biological chemistry, 287(14), 11334-11343. [Link]
-
Morgan, H. D., Dean, W., Coker, H. A., Reik, W., & Petersen-Mahrt, S. K. (2004). Activation-induced cytidine deaminase deaminates 5-methylcytosine in DNA and is expressed in pluripotent tissues: implications for epigenetic reprogramming. The Journal of biological chemistry, 279(50), 52353-52356. [Link]
-
Shih, P., & Wolfenden, R. (2003). Enzyme kinetics and mechanism: investigating substrate protonation by adenosine deaminase. Biochemistry, 42(18), 5265-5273. [Link]
-
Popp, C., Dean, W., & Feng, S. (2010). Cytidine deaminases: AIDing DNA demethylation?. Cell cycle, 9(19), 3849-3853. [Link]
-
Norkin, M., & Cherepanov, P. (2000). Pre-steady state kinetics of bacteriophage T4 Dam DNA-[N6-adenine] methyltransferase: interaction with native (GATC) or modified sites. Nucleic acids research, 28(20), 4001-4007. [Link]
-
Yang, B., & Chen, J. (2023). Nucleoside deaminases: the key players in base editing toolkit. Biophysics Reports, 9(1), 1-14. [Link]
-
Wikipedia. (n.d.). Activation-induced cytidine deaminase. Retrieved from [Link]
-
Chen, K., & Zhao, B. S. (2022). Transcriptome-wide identification of 5-methylcytosine by deaminase and reader protein-assisted sequencing. eLife, 11, e78263. [Link]
-
Chaudhuri, J., & Alt, F. W. (2004). Activation-induced cytidine deaminase deaminates deoxycytidine on single-stranded DNA but requires the action of RNase H. Proceedings of the National Academy of Sciences, 101(12), 4216-4221. [Link]
-
Prohaska, K. M., Bennett, R. P., Salter, J. D., & Smith, H. C. (2014). The multifaceted roles of RNA binding in APOBEC cytidine deaminase functions. Wiley Interdisciplinary Reviews: RNA, 5(4), 493-508. [Link]
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- 3. Cytidine deaminases: AIDing DNA demethylation? - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pnas.org [pnas.org]
A Researcher's Guide to Assessing Anti-Cytidine Antibody Cross-Reactivity with 5-Methylcytidine
In the rapidly advancing field of epitranscriptomics, the precise detection of RNA modifications is paramount. Antibodies are indispensable tools for visualizing and quantifying these modifications, but their utility is entirely dependent on their specificity. This guide provides an in-depth comparison and a set of validation protocols to address a critical issue: the potential cross-reactivity of anti-cytidine antibodies with 5-methylcytidine (m5C). For researchers studying RNA modifications, ensuring that an antibody recognizes only its intended target is the bedrock of reliable and reproducible data.[1][2]
This document is structured to provide not just the "how" but the "why" behind the experimental choices. We will delve into the structural basis for potential cross-reactivity and then provide detailed, self-validating protocols for Dot Blot and Competitive ELISA assays that will allow you to rigorously assess the specificity of your anti-cytidine antibody.
The Structural Basis for Potential Cross-Reactivity
The potential for an anti-cytidine antibody to cross-react with 5-methylcytidine stems from their high degree of structural similarity. The only difference is a single methyl group at the C5 position of the pyrimidine ring.[3] While this modification is crucial for biological function, it can be a subtle distinction for an antibody's antigen-binding site.
| Molecule | Chemical Formula | Key Structural Features |
| Cytidine | C₉H₁₃N₃O₅[4][5] | Cytosine base linked to a ribose sugar. |
| 5-Methylcytidine (m5C) | C₁₀H₁₅N₃O₅[3] | Cytosine base with a methyl group at the 5th carbon, linked to a ribose sugar. |
An antibody raised against cytidine may have a paratope that primarily recognizes the overall shape and charge distribution of the cytosine ring and the ribose sugar, without being sterically hindered by the small methyl group on m5C. This can lead to significant binding to the modified nucleoside, producing false-positive signals in experiments designed to detect unmodified cytidine. Therefore, experimental validation is not just recommended; it is essential.
Experimental Validation of Antibody Specificity
To quantify the degree of cross-reactivity, we will employ two robust and widely used immunoassays: the Dot Blot for semi-quantitative analysis and the Competitive ELISA for a more precise, quantitative assessment.[6][7][8]
Dot Blot Assay: A Visual Semi-Quantitative Assessment
The dot blot is a simple, rapid technique to visually assess antibody specificity by immobilizing antigens on a membrane and probing with the antibody of interest.[7][8] By spotting serial dilutions of cytidine and 5-methylcytidine, we can directly compare the signal intensity produced by the anti-cytidine antibody.
Caption: Workflow for Dot Blot analysis of antibody specificity.
-
Antigen Preparation :
-
Prepare stock solutions of cytidine and 5-methylcytidine (and a negative control like adenosine) at 1 mg/mL in nuclease-free water.
-
Perform a serial dilution series for each nucleoside (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng, 6.25 ng).
-
-
Membrane Spotting :
-
Using a pencil, lightly grid a nitrocellulose or PVDF membrane.
-
Carefully spot 2 µL of each dilution onto the designated spot on the membrane.[7]
-
Allow the membrane to air dry completely.
-
Place the membrane in a UV crosslinker and expose it to 120 mJ/cm² of UV radiation to immobilize the nucleosides.[7]
-
-
Blocking :
-
Place the membrane in a small container and add enough blocking buffer (5% non-fat dry milk or 3% BSA in TBST) to fully submerge it.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation :
-
Dilute the anti-cytidine antibody in fresh blocking buffer to its recommended working concentration (e.g., 1:1000).
-
Pour off the blocking buffer and add the primary antibody solution to the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing :
-
Discard the primary antibody solution.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5 minutes each time.
-
-
Secondary Antibody Incubation :
-
Dilute an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) in fresh blocking buffer.
-
Add the secondary antibody solution to the membrane and incubate for 1 hour at room temperature.
-
-
Final Washes and Detection :
-
Discard the secondary antibody solution.
-
Wash the membrane four times with TBST for 10 minutes each.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Image the resulting chemiluminescent signal using a digital imager.
-
Competitive ELISA: A Quantitative Analysis
Competitive ELISA provides a quantitative measure of cross-reactivity by determining how effectively the modified nucleoside (5-methylcytidine) competes with the target nucleoside (cytidine) for binding to the antibody.[9][10] The resulting IC50 value (the concentration of competitor that inhibits 50% of the signal) is a direct measure of binding affinity.
Caption: Workflow for Competitive ELISA to quantify cross-reactivity.
-
Plate Coating :
-
Dilute a cytidine-carrier protein conjugate (e.g., Cytidine-BSA) to 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.[9]
-
-
Blocking :
-
Wash the plate three times with 200 µL/well of wash buffer (PBST: PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 1-2 hours at room temperature.[10]
-
-
Competition Reaction :
-
During the blocking step, prepare your competition mixtures in a separate plate or tubes.
-
Create serial dilutions of the "free" competitors: cytidine (for the standard curve) and 5-methylcytidine (for the cross-reactivity test). A typical range would be from 100 µg/mL down to 0.1 ng/mL.
-
Dilute the primary anti-cytidine antibody to a concentration that gives a high signal in the absence of any competitor (this must be optimized beforehand).
-
Mix equal volumes of the diluted antibody and each competitor dilution. Incubate this mixture for 1 hour at room temperature.[9]
-
-
Incubation and Detection :
-
Wash the coated, blocked plate three times with PBST.
-
Transfer 100 µL of each antibody/competitor mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at room temperature. The free competitor in the solution will compete with the coated antigen for binding to the antibody.
-
Wash the plate three times with PBST.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Signal Development :
Data Interpretation and Comparison
The results from these two assays will provide a clear picture of your antibody's specificity. In a competitive ELISA, a higher concentration of the analyte in the sample leads to a weaker signal.[12]
Example Data Summary
| Assay | Antigen | Result | Interpretation |
| Dot Blot | Cytidine | Strong signal down to 12.5 ng | Antibody effectively recognizes its target antigen. |
| 5-Methylcytidine | Faint signal at 100 ng, no signal below | Low cross-reactivity, approximately 8-fold less sensitive than for cytidine. | |
| Adenosine | No signal | High specificity; does not bind to unrelated purine nucleosides. | |
| Competitive ELISA | Cytidine | IC50 = 1.5 µg/mL | Baseline affinity for the target antigen. |
| 5-Methylcytidine | IC50 = 25 µg/mL | Significantly higher concentration needed for competition, indicating lower affinity. |
Calculating Percent Cross-Reactivity:
The cross-reactivity can be quantified from the competitive ELISA data using the following formula:
% Cross-Reactivity = (IC50 of Cytidine / IC50 of 5-Methylcytidine) * 100
Using our example data: % Cross-Reactivity = (1.5 / 25) * 100 = 6%
This result indicates that the antibody has a 6% cross-reactivity with 5-methylcytidine compared to its primary target, cytidine. For most applications, a cross-reactivity of <10% is considered acceptable, but the required level of specificity will ultimately depend on the experimental context.
Conclusion: The Imperative of Validation
References
-
National Institute of Standards and Technology. Cytidine. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. Cytidine. PubChem Compound Summary for CID 6175. [Link]
-
Study.com. Cytosine vs. Cytidine | Definition, Structure & Function. [Link]
-
FooDB. Showing Compound Cytidine (FDB021809). [Link]
-
Exposome-Explorer. Cytidine (Compound). [Link]
-
Pandolfini, L., et al. Dot Blot Analysis for Measuring Global N 6 -Methyladenosine Modification of RNA. Bio-protocol. [Link]
-
National Center for Biotechnology Information. Methylcytidine. PubChem Compound Summary for CID 9899845. [Link]
-
Lian, Z., et al. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels. Bio-protocol. [Link]
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RayBiotech. 6-RNA Modification Dot Blot Combination Kit. [Link]
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G-Biosciences. Dot Blot Analysis. [Link]
-
Mathivanan, S., et al. Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols. [Link]
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Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]
-
Wikipedia. 5-Methylcytidine. [Link]
-
YouTube. COMPETITIVE ELISA Data Analysis. [Link]
-
Boster Biological Technology. How to Analyze ELISA Data and Calculate Results. [Link]
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Kellner, S., et al. Validation strategies for antibodies targeting modified ribonucleotides. RNA. [Link]
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Nan, X., et al. The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties. Nucleic Acids Research. [Link]
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St John's Laboratory. Competitive ELISA protocol. [Link]
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Creative Diagnostics. Competitive ELISA Protocol. [Link]
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Blood. Anti-CD117 Antibody Synergizes with 5-Azacytidine to Augment Engraftment of Hematopoietic Stem Cells in Mice with Sickle Cell Disease. [Link]
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Creative Diagnostics. Antibodies for RNA Modifications Detection. [Link]
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MacLean, A.J., et al. Affinity maturation of antibody responses is mediated by differential plasma cell proliferation. bioRxiv. [Link]
- Google Patents. Methods and compositions for discrimination between cytosine and modifications thereof and for methylome analysis.
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Boster Biological Technology. Anti-pan methyl-Histidine Antibody. [Link]
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Li, B., et al. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. International Journal of Molecular Sciences. [Link]
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Safety Operating Guide
Hazard Justification & Physicochemical Profile
As a Senior Application Scientist, I recognize that handling biologically active nucleoside analogs requires a rigorous approach that bridges chemical safety with biological risk management.
6-Methylcytidine, particularly in its modified forms (such as N⁴-alkyl 5- or 6-methylcytidines), has emerged as a highly potent antibacterial and antifungal biocide[1]. Because these compounds are designed to disrupt cellular membranes and inhibit resistant pathogens like Staphylococcus aureus (MRSA) and Mycobacterium smegmatis[2], their disposal must be managed with the same operational stringency as cytotoxic or antineoplastic agents[3]. Improper disposal not only violates environmental compliance but risks local microbiome disruption and the promotion of antimicrobial resistance.
The following guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and disposal of 6-Methylcytidine in a laboratory setting.
To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. 6-Methylcytidine derivatives exhibit significant membrane-disordering effects, which scale with the hydrophobicity of their alkyl chains[2]. Because they are biologically active nucleoside analogs, they cannot be disposed of via standard aqueous drain systems[3].
Table 1: Operational Implications of 6-Methylcytidine Properties
| Property / Characteristic | Biological/Chemical Impact | Operational Disposal Implication |
| Nucleoside Analog Structure | Potential interference with nucleic acid synthesis and cellular division[3]. | Must be treated as hazardous chemical waste; requires high-temperature incineration[3]. |
| Biocidal Activity | Highly toxic to Gram-positive bacteria and environmental molds[1][2]. | Zero-tolerance for drain disposal to prevent ecotoxicity and environmental resistance. |
| Solvent Solubility | Often dissolved in DMSO or organic solvents for stock solutions[4]. | Liquid waste must be segregated into specific organic vs. aqueous hazardous waste streams. |
| Powder Form (Solid) | Risk of aerosolization and inhalation during weighing or spills[3]. | Solid waste and spill cleanup materials require double-bagging and HEPA-filtered vacuums[3]. |
Satellite Accumulation Area (SAA) Setup
Before generating waste, your laboratory must establish a compliant Satellite Accumulation Area (SAA)[5]. The SAA is a self-contained ecosystem designed to prevent cross-contamination.
-
Location: Designate an SAA at or near the point of generation (e.g., inside a certified chemical fume hood or a dedicated, ventilated safety cabinet)[5].
-
Secondary Containment: All liquid waste carboys must be placed inside secondary containment bins capable of holding 110% of the primary container's volume[5].
-
Segregation: Ensure 6-Methylcytidine waste is kept strictly separate from radioactive waste, strong oxidizers, or incompatible acids[5][6].
-
Labeling: Containers must be explicitly labeled as "Hazardous Waste: 6-Methylcytidine / Nucleoside Analog" the moment the first drop of waste is added[5].
Step-by-Step Disposal Workflows
Workflow A: Liquid Waste Disposal (Aqueous & Organic)
Causality: 6-Methylcytidine is frequently prepared in dimethyl sulfoxide (DMSO) or ethanol before dilution in aqueous buffers. Mixing halogenated and non-halogenated solvents complicates incineration processes and increases disposal costs.
-
Segregate Streams: Determine if your 6-Methylcytidine solution contains halogenated solvents. If it is dissolved in DMSO/water, classify it as Non-Halogenated Organic/Aqueous Waste.
-
Transfer: Using a sealed funnel, carefully pour the liquid waste into a high-density polyethylene (HDPE) carboy.
-
Seal: Cap the container tightly immediately after use. Do not leave funnels resting in the carboy.
-
Accumulation Limit: Once the container is full, it must be transferred from the SAA to the central accumulation area within three calendar days[5]. Contact your Environmental Health and Safety (EHS) office for pickup[5].
Workflow B: Solid Waste Disposal (Consumables & Powders)
Causality: Micro-amounts of 6-Methylcytidine powder on pipette tips, Eppendorf tubes, or weighing boats retain potent biocidal activity[1].
-
Collection: Place all contaminated plastics, gloves, and weighing papers into a designated, puncture-resistant cytotoxic waste bin or a double-lined hazardous waste bag[3].
-
Defusing Aerosol Risks: If disposing of empty glass vials that contained lyophilized 6-Methylcytidine, do not crush the glass. Place the intact vial directly into a rigid hazardous waste sharps container[3].
-
Sealing: Tie off bags using a gooseneck knot and secure with tape. Label as "Solid Hazardous Waste - Toxic Biocide".
Workflow C: Dry Spill Response Protocol
Causality: Sweeping dry nucleoside analog powders generates airborne particulates, posing a severe inhalation hazard to researchers[3].
-
Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (N95/P100 respirator, double nitrile gloves, safety goggles)[3].
-
Suppress Aerosols: Do not dry sweep. Dampen an absorbent spill pad with water or a mild solvent (like 70% ethanol) to wet the powder and prevent dusting[3]. Alternatively, use a HEPA-filtered vacuum designed for hazardous chemicals[3].
-
Wipe and Collect: Wipe inward from the perimeter of the spill to the center. Place all contaminated wipes into a solid hazardous waste bag[3].
-
Decontaminate: Clean the surface thoroughly with soap and water to remove any residual biocidal contamination[6].
Mechanistic Disposal Pathway
The following diagram maps the logical flow of 6-Methylcytidine from the point of generation to final destruction, ensuring a closed-loop safety system.
Operational disposal pathway for 6-Methylcytidine, from laboratory generation to incineration.
References
-
Toxicity of Water-Soluble Polymers and 6-Methylcytidine Derivatives International Journal of Molecular Sciences (MDPI)[Link]
-
Membrane Physicochemical Properties and Antimicrobial Activity of N4-alkylcytidines ResearchGate (Institute of Molecular Biology and Biophysics)[Link]
-
Standard Operating Procedure 11.2: Chemical Waste Management Morgan State University Office of Safety Health & Environment[Link]
-
Volatile Metabolic Biomarker Discovery (Use of DMSO and Solvent Stocks) White Rose University Consortium [Link]
Sources
Navigating the Safe Handling of 6-Methylcytidine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Methylcytidine, a modified nucleoside that, like many novel compounds, requires careful and informed handling. This document moves beyond a simple checklist, offering a framework for establishing self-validating safety protocols rooted in a deep understanding of chemical causality.
Hazard Assessment and Risk Mitigation
While a specific Safety Data Sheet (SDS) for 6-Methylcytidine may not always be readily available, the toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle it with the same level of caution as other potentially hazardous chemical compounds. The primary risks associated with handling powdered chemicals like 6-Methylcytidine include inhalation of airborne particles, and skin and eye contact. Some related compounds may cause skin, eye, and respiratory irritation.[2]
Causality in Practice: Adopting a conservative approach to handling compounds with incomplete toxicological data is a cornerstone of a robust safety culture. By treating 6-Methylcytidine with a high degree of caution, we preemptively mitigate risks that may only be identified through long-term toxicological studies.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling 6-Methylcytidine in various laboratory settings.
| Task | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | Prevents incidental skin and eye contact with small quantities of the compound.[3][4] |
| High-Volume Handling or Operations with Dust Potential | - Double-gloving (nitrile)- Chemical-resistant lab coat or gown- Chemical safety goggles- Face shield | Provides an enhanced barrier against splashes and significant dust generation.[4] |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Disposable gown- Chemical safety goggles- Respiratory protection (N95 or higher) | Minimizes exposure during the management of a chemical spill, where the risk of aerosolization is higher. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan ensures that safety is integrated into every step of the experimental workflow.
Preparation and Engineering Controls
-
Designated Work Area: All work with 6-Methylcytidine should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: A well-stocked chemical spill kit should be located in the immediate vicinity of the handling area.[5]
Handling Procedures
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][8]
-
Weighing and Dispensing:
-
Preventing Cross-Contamination:
Spill Management: A Procedural Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow provides a clear path to safely managing a 6-Methylcytidine spill.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
